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  • Product: 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
  • CAS: 24152-97-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (α-PVP)

Introduction 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, commonly known as α-pyrrolidinovalerophenone or α-PVP, is a potent synthetic stimulant of the cathinone class.[1] Initially synthesized in the 1960s, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, commonly known as α-pyrrolidinovalerophenone or α-PVP, is a potent synthetic stimulant of the cathinone class.[1] Initially synthesized in the 1960s, it has gained prominence as a designer drug, often colloquially referred to as "flakka" or "gravel".[1] Its chemical structure is related to pyrovalerone, a psychoactive substance controlled under the United Nations Convention on Psychotropic Substances of 1971.[2] This guide provides a comprehensive technical overview of the core mechanism of action of α-PVP, intended for researchers, scientists, and drug development professionals. We will delve into its neuropharmacological targets, receptor binding profile, and the downstream effects on neurotransmitter systems, supported by experimental evidence and methodologies.

Core Mechanism of Action: A Potent Norepinephrine-Dopamine Reuptake Inhibitor

The primary mechanism of action of α-PVP is the potent inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][3] This action as a norepinephrine-dopamine reuptake inhibitor (NDRI) is similar to that of other psychostimulants like cocaine and methylphenidate.[1] By blocking these transporters, α-PVP increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission.[4] This surge in catecholamines is responsible for the profound psychostimulant effects observed with α-PVP administration, including euphoria, increased energy, and heightened alertness.[3]

Crucially, α-PVP exhibits a significantly weaker inhibitory effect on the serotonin transporter (SERT).[2][3] This selectivity for catecholamine transporters is a key feature of its pharmacological profile and may contribute to its high abuse potential and adverse effect profile compared to less selective substances.[3] Studies have shown that α-PVP behaves as a pure uptake blocker, akin to cocaine and MDPV, rather than a substrate-type releaser like amphetamine.[5] This means it prevents the reuptake of neurotransmitters without promoting their release from the presynaptic terminal.

The S-isomer of α-PVP demonstrates a significantly greater affinity for the dopamine transporter compared to the R-enantiomer.[6] Both enantiomers, however, exhibit a time-dependent, non-competitive interaction with DAT, characterized by a slow dissociation rate.[6] This persistent binding at the dopamine transporter is thought to contribute to the sustained psychostimulant effects of α-PVP.[6]

Receptor Binding Profile

While the primary action of α-PVP is at the monoamine transporters, its affinity for various neurotransmitter receptors has also been investigated. In vitro binding assays have revealed that α-PVP has a low affinity for a range of receptors, including serotonin (5-HT1A, 5-HT2A, 5-HT2C), adrenergic (α1A, α2A), and dopamine (D1, D2, D3) receptors, with Ki values in the micromolar range.[5] This indicates that direct receptor agonism or antagonism is not a significant contributor to its primary pharmacological effects.

Quantitative Analysis of Transporter Inhibition

The potency of α-PVP as a monoamine transporter inhibitor has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters used to express this potency.

TransporterIC50 (nM)Ki (nM)Reference(s)
Dopamine Transporter (DAT) 13 - 8010 - 135[1][2]
Norepinephrine Transporter (NET) 14 - 708 - 40[1][2]
Serotonin Transporter (SERT) > 10,000> 2,900[2]

Note: The range of values reflects data from different studies using various experimental preparations (e.g., rat brain synaptosomes, HEK293 cells expressing human transporters).

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of α-PVP's mechanism of action relies on a combination of in vitro and in vivo experimental techniques. These protocols are designed to assess the interaction of the compound with its molecular targets and to observe the resulting neurochemical and behavioral effects.

In Vitro Radioligand Binding and Uptake Inhibition Assays

These assays are fundamental for determining the affinity and potency of a compound at specific transporters.

Objective: To quantify the binding affinity (Ki) and functional potency (IC50) of α-PVP at DAT, NET, and SERT.

Methodology:

  • Preparation of Synaptosomes or Transporter-Expressing Cells:

    • Synaptosomes, which are isolated nerve terminals, are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for NET and SERT) of laboratory animals.

    • Alternatively, human embryonic kidney 293 (HEK293) cells are transfected to express the human dopamine, norepinephrine, or serotonin transporters.[1][2]

  • Radioligand Binding Assay:

    • A specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the prepared synaptosomes or cells in the presence of varying concentrations of α-PVP.

    • The amount of radioligand bound to the transporters is measured using liquid scintillation counting.

    • Competition curves are generated, and the Ki value for α-PVP is calculated using the Cheng-Prusoff equation.

  • Uptake Inhibition Assay:

    • Synaptosomes or cells are incubated with a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of different concentrations of α-PVP.

    • The amount of radiolabeled substrate taken up by the cells is measured.

    • Inhibition curves are plotted, and the IC50 value, the concentration of α-PVP that inhibits 50% of the substrate uptake, is determined.[1][2]

Causality behind Experimental Choices: Using both binding and uptake assays provides a comprehensive understanding. Binding assays measure the physical interaction of the drug with the transporter, while uptake assays measure the functional consequence of that interaction. Employing both animal-derived synaptosomes and human transporter-expressing cell lines allows for the assessment of species differences and provides data more directly relevant to human pharmacology.

G cluster_0 In Vitro Assay Workflow prep Preparation of Synaptosomes or Transporter-Expressing Cells binding Radioligand Binding Assay prep->binding uptake Uptake Inhibition Assay prep->uptake data_analysis Data Analysis binding->data_analysis uptake->data_analysis ki_value Determine Ki (Binding Affinity) data_analysis->ki_value ic50_value Determine IC50 (Functional Potency) data_analysis->ic50_value

Caption: Workflow for in vitro binding and uptake inhibition assays.

In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing real-world evidence of a drug's effect on neurotransmission.

Objective: To measure the effect of α-PVP administration on extracellular dopamine and norepinephrine concentrations in specific brain regions.

Methodology:

  • Surgical Implantation of Microdialysis Probe:

    • A microdialysis probe is stereotaxically implanted into a target brain region, such as the striatum or nucleus accumbens, of an anesthetized rat or mouse.[4][7]

  • Perfusion and Sample Collection:

    • The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

    • Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF.

    • Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) before and after the administration of α-PVP.[8]

  • Neurochemical Analysis:

    • The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-mass spectrometry (LC-MS) to quantify the concentrations of dopamine, norepinephrine, and their metabolites.[7][9]

  • Data Analysis:

    • Changes in neurotransmitter concentrations over time are plotted and compared to baseline levels to determine the magnitude and duration of the effect of α-PVP.

Causality behind Experimental Choices: In vivo microdialysis provides a dynamic picture of neurochemical changes in a living organism, directly linking the administration of the drug to its effect on neurotransmitter levels in functionally relevant brain circuits. This technique is crucial for validating the in vitro findings and understanding the neurochemical basis of the drug's behavioral effects.

G cluster_1 In Vivo Microdialysis Workflow surgery Surgical Implantation of Microdialysis Probe perfusion Probe Perfusion and Dialysate Collection surgery->perfusion analysis Neurochemical Analysis (HPLC-ED or LC-MS) perfusion->analysis data_interpretation Data Interpretation and Pharmacodynamic Profiling analysis->data_interpretation neurotransmitter_levels Quantification of Extracellular Dopamine & Norepinephrine data_interpretation->neurotransmitter_levels G cluster_pathway α-PVP Signaling Pathway at the Synapse alpha_pvp α-PVP dat_net Dopamine Transporter (DAT) / Norepinephrine Transporter (NET) alpha_pvp->dat_net binds to reuptake_block Blockade of Neurotransmitter Reuptake dat_net->reuptake_block leads to extracellular_increase Increased Extracellular Dopamine & Norepinephrine reuptake_block->extracellular_increase results in postsynaptic_receptors Postsynaptic Dopamine & Norepinephrine Receptors extracellular_increase->postsynaptic_receptors activates downstream_signaling Activation of Downstream Signaling Cascades postsynaptic_receptors->downstream_signaling psychostimulant_effects Psychostimulant Effects (Euphoria, Increased Energy, etc.) downstream_signaling->psychostimulant_effects

Caption: Molecular mechanism of α-PVP at the synapse.

Conclusion

The core mechanism of action of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (α-PVP) is firmly established as a potent and selective norepinephrine-dopamine reuptake inhibitor. Its high affinity for DAT and NET, coupled with its negligible interaction with SERT, defines its distinct pharmacological profile. In vitro and in vivo studies have consistently demonstrated its ability to block the reuptake of these crucial catecholamines, leading to their accumulation in the synapse and subsequent overstimulation of dopaminergic and noradrenergic pathways. This comprehensive understanding of α-PVP's mechanism is vital for the fields of pharmacology, toxicology, and drug development, aiding in the prediction of its physiological and behavioral effects, the development of analytical detection methods, and the design of potential therapeutic interventions for substance use disorders.

References

  • Marusich, J. A., Antonazzo, K. R., Wiley, J. L., Blough, B. E., Partilla, J. S., & Baumann, M. H. (2014). Pharmacology of novel synthetic stimulants: a-pyrrolidinopentiophenone (a-PVP) and its 4-methyl analog (4-Me-PVP). Neuropharmacology, 87, 206-213.
  • Gannon, B. M., Williamson, A., Suzuki, M., Rice, K. C., & Fantegrossi, W. E. (2018). Discriminative stimulus effects of α-pyrrolidinopentiophenone (α-PVP) and its 3, 4-methylenedioxy analog (MDPV) in mice. Drug and alcohol dependence, 187, 148-154.
  • Kaizaki, A., Tanaka, S., & Numazawa, S. (2014). New recreational drug 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone (alpha-PVP) activates central nervous system via dopaminergic neuron. The Journal of toxicological sciences, 39(1), 1-6. [Link]

  • Wikipedia. (n.d.). α-Pyrrolidinopentiophenone. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2015). EMCDDA-Europol Joint Report on a new psychoactive substance: 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP). Publications Office of the European Union. [Link]

  • Sauer, C., Peters, F. T., Haas, C., Meyer, M. R., Fritschi, G., & Maurer, H. H. (2009). New designer drug α‐pyrrolidinovalerophenone (PVP): studies on its metabolism and toxicological detection in rat urine. Journal of mass spectrometry, 44(6), 952-964. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420-1432.
  • Niello, M., Sideromenos, S., Gradisch, R., O'Shea, R., Schwazer, J., Sandtner, W., ... & Sitte, H. H. (2021). Psychomotor stimulant effects of α-pyrrolidinovalerophenone (αPVP) enantiomers correlate with drug binding kinetics at the dopamine transporter. bioRxiv. [Link]

  • Kolanos, R., Partilla, J. S., Baumann, M. H., Hutsell, B. A., Banks, M. L., & Negus, S. S. (2015). In vitro and in vivo pharmacology of a-pyrrolidinopentiophenone (a-PVP) and its 4-methyl analog (4-Me-PVP). Journal of Pharmacology and Experimental Therapeutics, 354(3), 323-332.
  • Canazza, A., Ossato, A., Fucile, S., Schifano, F., & Fantinati, S. (2025). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. European Journal of Clinical Pharmacology. [Link]

  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., ... & Sitte, H. H. (2013). Powerful cocaine-like actions of 3, 4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive ‘bath salts’ products. Neuropsychopharmacology, 38(4), 552-562.
  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 89, 135-142.
  • Zwartsen, A., O'Connor, E. C., van der Sluis, M. E., Kuijpers, S. H., Verboven, A. H., Westerink, R. H., & Hondebrink, L. (2017). The neurotoxicology of new psychoactive substances (NPS): a systematic review. Neuroscience & Biobehavioral Reviews, 83, 36-47.
  • Stanciu, C. N., Penders, T. M., & Gibson, S. (2017). Flakka-induced prolonged psychosis. American Journal on Addictions, 26(1), 8-10.
  • Kennedy, R. T., Watson, C. J., & Jones, S. R. (2006). In vivo monitoring of dopamine by microdialysis sampling and on-line CE-laser-induced fluorescence. Analytical chemistry, 78(19), 6747-6754. [Link]

  • Moody, D. E., & Fang, W. B. (2015). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of analytical toxicology, 39(7), 542-548. [Link]

  • Venton, B. J., & Wightman, R. M. (2003). Psychoanalytical electrochemistry: dopamine and behavior. Analytical chemistry, 75(17), 414A-421A.
  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., & Huwyler, J. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458-470.
  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2013). Structure-activity relationships of substituted cathinones, with functional effects on monoamine transporters. Journal of Pharmacology and Experimental Therapeutics, 345(3), 437-445.
  • Cameron, K. N., Kolanos, R., Solis, E., Glennon, R. A., & De Felice, L. J. (2013). Bath salts and the brain: the neuropharmacology of 3, 4-methylenedioxypyrovalerone (MDPV). Journal of addiction research & therapy, 2013.
  • Watterson, L. R., Kadri, H., & Olive, M. F. (2016). The neurobiology of 3, 4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP). Progress in neuro-psychopharmacology & biological psychiatry, 64, 131-140. [Link]

  • De Felice, L. J., Cameron, K. N., & Glennon, R. A. (2014). The neurobiology of designer drugs. The Neuroscientist, 20(4), 365-378.
  • Karila, L., Megarbane, B., Cottencin, O., & Lejoyeux, M. (2015). Synthetic cathinones: a new public health problem. Current neuropharmacology, 13(1), 12-20.
  • Prosser, J. M., & Nelson, L. S. (2012). The toxicology of bath salts: a review of synthetic cathinones. Journal of medical toxicology, 8(1), 33-42.
  • German, C. L., Fleckenstein, A. E., & Hanson, G. R. (2014). Bath salts and synthetic cathinones: an emerging designer drug phenomenon. Life sciences, 97(1), 2-8.

Sources

Exploratory

Introduction: Situating α-Pyrrolidinopropiophenone Derivatives in the Landscape of Synthetic Cathinones

An In-Depth Technical Guide to the Biological Activity of alpha-Pyrrolidinopropiophenone (α-PPP) Derivatives The landscape of psychoactive substances is in a perpetual state of flux, characterized by the continuous emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of alpha-Pyrrolidinopropiophenone (α-PPP) Derivatives

The landscape of psychoactive substances is in a perpetual state of flux, characterized by the continuous emergence of novel chemical entities designed to circumvent existing legal frameworks. Among these, synthetic cathinones, colloquially known as "bath salts," represent a significant and pharmacologically diverse class.[1][2] These compounds are structurally derived from cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis).[3] While sharing a common β-keto-phenethylamine core, synthetic cathinones exhibit a wide spectrum of pharmacological profiles, ranging from amphetamine-like releasing agents to cocaine-like reuptake inhibitors.[4][5]

This guide focuses on a specific and potent subclass: the α-pyrrolidinopropiophenone (α-PPP) derivatives, also known as pyrovalerone cathinones. These compounds are distinguished by the presence of a pyrrolidine ring incorporated into their structure.[6] Unlike first-generation cathinones such as mephedrone, which primarily act as monoamine releasers, α-PPP and its analogues function predominantly as potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters.[5][7] This mechanistic profile renders their effects more akin to cocaine than to amphetamine.[8] This guide, intended for researchers, scientists, and drug development professionals, will provide a detailed exploration of the molecular mechanisms, structure-activity relationships (SAR), and behavioral pharmacology of α-PPP derivatives, grounded in preclinical evidence and authoritative research.

Part 1: The Core Mechanism of Action — Monoamine Transporter Inhibition

The primary biological activity of α-PPP derivatives stems from their potent interaction with presynaptic monoamine transporters, specifically DAT and NET.[5][9] These transporters are critical for regulating neurotransmitter homeostasis by clearing dopamine (DA) and norepinephrine (NE) from the synaptic cleft, thereby terminating their signaling.[10]

By acting as reuptake inhibitors, α-PPP derivatives block this clearance mechanism. This leads to an accumulation of DA and NE in the synapse, resulting in enhanced and prolonged stimulation of postsynaptic receptors.[11] This fundamental action is the primary driver of their profound psychostimulant effects.[7]

Most α-PPP derivatives exhibit significantly lower potency for the serotonin transporter (SERT), leading to a pharmacological profile characterized by selective DAT/NET inhibition.[3][12] This selectivity is a key differentiator from other psychoactive substances like MDMA or methylone, which have more pronounced effects on serotonin signaling.[7][8] However, it is noteworthy that while reuptake inhibition is the dominant mechanism, some α-PPP derivatives have been shown to act as partial releasing agents at NET, adding a layer of complexity to their pharmacological profile.[13][14]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron aPPP α-PPP Derivative DAT Dopamine Transporter (DAT) aPPP->DAT Blocks NET Norepinephrine Transporter (NET) aPPP->NET Blocks DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse DA_synapse->DAT Reuptake (Inhibited) DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds NE_synapse Norepinephrine NE_synapse->NET Reuptake (Inhibited) NE_receptor Norepinephrine Receptor NE_synapse->NE_receptor Binds Effect Psychostimulant Effect DA_receptor->Effect NE_receptor->Effect

Mechanism of α-PPP derivatives at the synapse.

Part 2: Structure-Activity Relationships (SAR) — Decoding the Chemical Architecture

The biological activity of α-PPP derivatives is exquisitely sensitive to their chemical structure. Modifications to the α-alkyl chain, the aromatic ring, and the pyrrolidine moiety can dramatically alter potency and selectivity.[6][15]

The α-Alkyl Chain: A Key Determinant of Potency

One of the most critical structural features is the length of the alkyl chain extending from the α-carbon. There is a clear trend where increasing the chain length from a methyl group (α-PPP) to an ethyl (α-PBP), propyl (α-PVP), or butyl group (α-PHP) progressively enhances the inhibitory potency at both DAT and NET.[6][16][17]

  • α-PPP (methyl chain): Serves as the parent compound with moderate potency.

  • α-PVP (propyl chain): Exhibits significantly higher potency than α-PPP, often by an order of magnitude, and is one of the most widely studied analogues.[13]

  • α-PHP (butyl chain): Is at least as potent as α-PVP, and in some cases more so, at inhibiting dopamine reuptake.[18][19]

This increase in potency is likely attributable to enhanced binding affinity within the transporter proteins, possibly due to increased lipophilicity or more favorable interactions with hydrophobic pockets in the binding site.[17]

Aromatic Ring Substitutions: Fine-Tuning Selectivity

Modifications to the phenyl ring also play a crucial role in modulating the pharmacological profile.

  • 4-Methyl Substitution (e.g., 4-MePPP, Pyrovalerone): Generally maintains or slightly enhances potency at DAT and NET compared to the unsubstituted parent compound.[12][16]

  • 3,4-Methylenedioxy Substitution (e.g., MDPV, MDPPP): The addition of this moiety, as seen in the highly potent 3,4-methylenedioxypyrovalerone (MDPV), can significantly increase potency at DAT and NET.[7] Interestingly, this substitution can also increase affinity for SERT, reducing the DAT/SERT selectivity compared to non-substituted analogues.[3][6]

  • Halogenation (e.g., 4F-PBP): The addition of electron-withdrawing groups like fluorine can produce potent DAT/NET inhibitors with very high selectivity over SERT.[3]

SAR_Relationships cluster_core Core α-PPP Structure cluster_mods Structural Modifications cluster_effects Pharmacological Outcomes Core Phenyl-Pyrrolidine-Propanone Scaffold Alkyl α-Alkyl Chain Length Core->Alkyl Ring Aromatic Ring Substitution Core->Ring Potency Increased DAT/NET Potency Alkyl->Potency Lengthening Chain (PPP → PVP → PHP) Ring->Potency e.g., 3,4-Methylenedioxy Selectivity Altered DAT/SERT Selectivity Ring->Selectivity e.g., 3,4-Methylenedioxy (Increases SERT affinity)

Structure-Activity Relationships of α-PPP Derivatives.
Quantitative Data Summary

The following table summarizes the in vitro potencies (IC₅₀ values) of several key α-PPP derivatives at human monoamine transporters. Lower values indicate higher potency.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT RatioSource(s)
α-PPP~129 - 2100~140 - 4600>10,000>4.7[3][13]
α-PVP~12.9 - 28.9~18.3 - 39>10,000>346[3][13]
α-PHP~13.7~30.6>10,000>730[6]
MDPV~2.3 - 4.1~26 - 170~2260 - 3349~551[3][7]
4'-MePPP~2500~3100>30,000>12[16]

Note: IC₅₀ values can vary between studies due to different experimental conditions.

Part 3: Behavioral and Pharmacological Effects

The potent DAT/NET inhibitory action of α-PPP derivatives translates into a distinct profile of behavioral effects, which have been extensively characterized in preclinical models.

  • Locomotor Stimulation: Administration of α-PPP derivatives like α-PBP and α-PVP produces robust and long-lasting increases in locomotor activity in rodents.[16] This hyperactivity is a hallmark of psychostimulant drugs and is directly linked to enhanced dopaminergic signaling in motor circuits of the brain.[4]

  • Rewarding and Reinforcing Effects: The elevation of synaptic dopamine in the brain's reward pathways (e.g., the mesolimbic pathway) endows these compounds with significant abuse liability.[11] Studies have shown that α-PPP and its analogues produce conditioned place preference (a measure of reward) and are readily self-administered by laboratory animals, indicating their reinforcing properties.[5][9][16] The reinforcing efficacy of some derivatives, like MDPV, can be comparable to or greater than that of cocaine.[5]

  • Discriminative Stimulus Effects: In drug discrimination paradigms, animals can be trained to recognize the internal state produced by a drug. α-PPP derivatives often fully substitute for the discriminative stimulus effects of cocaine and methamphetamine, suggesting they produce similar subjective effects.[5][16]

Part 4: Off-Target Activities and Metabolism

While monoamine transporters are the primary targets, some α-PPP derivatives exhibit activity at other receptors, which may contribute to their overall pharmacological profile and adverse effects. For instance, α-PHP has been identified as a nanomolar antagonist at human muscarinic M2 receptors.[17] This anticholinergic activity could potentially contribute to cardiovascular side effects (like tachycardia) and psychiatric events (like delusions and memory impairment) reported in cases of intoxication.[17]

Furthermore, the metabolism of these compounds can be complex, sometimes yielding biologically active metabolites. Metabolites of α-PPP can include cathinone and norpseudoephedrine, while MDPV is metabolized to compounds like 3,4-dihydroxypyrovalerone, which itself is a potent DAT inhibitor.[9][20] The formation of such active metabolites may prolong the duration of action and contribute to the overall psychoactive effects of the parent compound.[15]

Part 5: Key Experimental Protocols

Evaluating the biological activity of novel α-PPP derivatives requires robust and validated experimental methodologies. Below are outlines for key in vitro and in vivo assays.

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay is fundamental for determining the potency (IC₅₀) of a compound at inhibiting DAT, NET, and SERT. The protocol is based on methods using human embryonic kidney (HEK293) cells stably expressing the human transporter proteins.[10][21][22][23]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled substrate (e.g., [³H]dopamine) for uptake into cells expressing the target transporter. The reduction in radioactivity inside the cells in the presence of the test compound reflects its inhibitory potency.

Materials:

  • HEK293 cell lines stably expressing hDAT, hNET, or hSERT.

  • Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection).

  • Krebs-HEPES buffer (KHB).

  • Radiolabeled substrates: [³H]dopamine (for DAT), [³H]norepinephrine (for NET), [³H]serotonin (for SERT).

  • Test compounds (α-PPP derivatives) dissolved in a suitable vehicle (e.g., DMSO).

  • Known transporter inhibitors for defining non-specific uptake (e.g., mazindol for DAT, desipramine for NET, fluoxetine for SERT).

  • 96-well cell culture plates.

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to ~90-95% confluency. Each transporter type should be assayed on a separate plate.

  • Preparation: On the day of the experiment, aspirate the growth medium. Wash the cells once with room temperature KHB.

  • Pre-incubation: Add 50 µL of KHB containing various concentrations of the test compound (typically a 7-point log dilution series) or a reference inhibitor to the wells. Include wells with vehicle only (total uptake) and a high concentration of a known inhibitor (non-specific uptake). Incubate for 10-20 minutes at room temperature. Causality: This step allows the test compound to bind to the transporters before the substrate is introduced.

  • Uptake Initiation: Add 50 µL of KHB containing the radiolabeled substrate at a fixed concentration (e.g., 5-10 nM) to all wells to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at room temperature. Causality: This incubation time must be within the linear range of uptake for the specific cell line to ensure accurate measurement.

  • Uptake Termination: Rapidly terminate the reaction by aspirating the buffer and washing the cells multiple times with ice-cold KHB. Causality: The cold buffer and rapid action prevent further transport and stop the efflux of the substrate.

  • Cell Lysis: Add a lysis buffer (e.g., 1% SDS) to each well to dissolve the cells and release the trapped radioactivity.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific uptake counts from all other counts. Express the data as a percentage of the total specific uptake (vehicle control). Plot the percentage inhibition against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.

Assay_Workflow start Start: Plate Transporter- Expressing HEK293 Cells wash1 Wash Cells with Buffer start->wash1 preincubate Pre-incubate with Test Compound wash1->preincubate add_substrate Initiate Uptake: Add [3H]-Substrate preincubate->add_substrate incubate Incubate (5-10 min) add_substrate->incubate terminate Terminate Uptake: Wash with Ice-Cold Buffer incubate->terminate lyse Lyse Cells terminate->lyse quantify Quantify Radioactivity (Scintillation Counting) lyse->quantify analyze Data Analysis: Calculate IC50 Value quantify->analyze end End analyze->end

Workflow for In Vitro Uptake Inhibition Assay.
Protocol 2: In Vivo Rodent Locomotor Activity Assay

This assay assesses the psychostimulant effects of a compound in a living organism.

Principle: Psychostimulants increase spontaneous locomotor activity in rodents. This is quantified by placing the animal in a novel environment and tracking its movement using automated infrared beam breaks or video tracking software.

Materials:

  • Adult male or female rats or mice.

  • Locomotor activity chambers (e.g., clear polycarbonate boxes equipped with infrared photobeam arrays).

  • Data acquisition software.

  • Test compound and vehicle (e.g., saline).

Step-by-Step Methodology:

  • Habituation: Place the animals individually into the locomotor chambers and allow them to habituate for 30-60 minutes. This establishes a baseline level of activity.

  • Administration: Remove the animals, administer the test compound or vehicle via a chosen route (e.g., intraperitoneal injection, i.p.), and immediately return them to the same chambers.

  • Data Recording: Record locomotor activity (e.g., number of beam breaks or distance traveled) continuously for a set period (e.g., 2-8 hours) in discrete time bins (e.g., 5 or 10 minutes).

  • Data Analysis: Analyze the data by comparing the activity counts for each dose of the test compound to the vehicle control group over time. A significant increase in activity relative to the vehicle indicates a psychostimulant effect. Dose-response curves can be generated to determine the potency and efficacy of the compound.

Conclusion and Future Directions

The α-pyrrolidinopropiophenone derivatives represent a pharmacologically distinct and potent class of synthetic cathinones that act primarily as dopamine and norepinephrine reuptake inhibitors.[3][7] Their biological activity is governed by clear structure-activity relationships, where the length of the α-alkyl chain is a primary determinant of potency.[17] Their cocaine-like mechanism of action translates into significant psychostimulant, rewarding, and reinforcing effects, underpinning their high potential for abuse.[5][16]

For researchers in drug development and neuroscience, understanding this class of compounds is crucial. The SAR principles can inform the design of novel therapeutic agents targeting the monoamine transporters, for example, in the development of treatments for ADHD or as potential substitution therapies for cocaine dependence.[11][12] Conversely, for forensic and clinical scientists, knowledge of their potent activity, off-target effects, and metabolic profiles is essential for identifying intoxication and managing the associated health crises.[3][17]

Future research should continue to explore the nuances of their pharmacology, including the potential for biased signaling at monoamine transporters, the full spectrum of their off-target activities, and the long-term neuroadaptations resulting from chronic use. A deeper understanding of these powerful psychostimulants will be vital for both mitigating their public health impact and harnessing their chemical architecture for potential therapeutic benefit.

References

  • Gregg, R. A., & Rawls, S. M. (2014). Behavioral pharmacology of designer cathinones: a review of the preclinical literature. Life Sciences, 97(1), 27–30. [Link]

  • Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 205–213. [Link]

  • Gregg, R. A., & Rawls, S. M. (2014). Behavioral pharmacology of designer cathinones: a review of the preclinical literature. Life Sciences, 97(1), 27-30. [Link]

  • Luethi, D., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 22(15), 8239. [Link]

  • Baumann, M. H., et al. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 16, 119–141. [Link]

  • Gatch, M. B., & Forster, M. J. (2018). Behavioral Effects of Synthetic Cathinones in Animal Subjects. ACS Chemical Neuroscience, 9(5), 949-963. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 694. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 694. [Link]

  • Watterson, L. R., et al. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. ResearchGate. [Link]

  • Nagy, E. K., Overby, P. F., & Olive, M. F. (2020). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers in Psychiatry, 11, 862. [Link]

  • Luethi, D., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. ResearchGate. [Link]

  • Walther, D., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Pharmacology & Translational Science, 3(2), 353–363. [Link]

  • Zwartsen, A., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 190, 108570. [Link]

  • Nagy, E. K., Overby, P. F., & Olive, M. F. (2020). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers in Psychiatry, 11, 862. [Link]

  • Baumann, M. H., et al. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. ResearchGate. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66(1), 12.16.1–12.16.24. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • Walther, D., et al. (2020). The synthetic cathinone psychostimulant α-PPP antagonizes serotonin 5-HT2A receptors: In vitro and in vivo evidence. British Journal of Pharmacology, 177(10), 2351–2366. [Link]

  • Zwartsen, A., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. ResearchGate. [Link]

  • Liechti, M. E., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–943. [Link]

  • Gannon, B. M., et al. (2021). Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. Behavioural Brain Research, 412, 113426. [Link]

  • Piras, G., et al. (2021). Structures of α-pyrrolidinopropiophenone (α-PPP), α-pyrrolidinovalerophenone (α-PVP), α-pyrrolidinoheptanophenone, α-pyrrolidinononanophenone (α-PNP), 4′-fluoro-PNP (F-α-PNP), and its β-hydroxy metabolite (F-α-PNP-OH). ResearchGate. [Link]

  • Wikipedia. (n.d.). α-Pyrrolidinopropiophenone. Wikipedia. Retrieved from [Link]

  • Springer, F., et al. (2014). Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Glennon, R. A., et al. (2023). Structure-Activity Relationship for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 14(15), 2821–2831. [Link]

  • Glennon, R. A., et al. (2023). Structure–Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 14(15), 2821–2831. [Link]

  • Wikipedia. (n.d.). Dopamine reuptake inhibitor. Wikipedia. Retrieved from [Link]

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Foundational

The Structure-Activity Relationship of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one Analogs: A Technical Guide for Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold The 2-amino-1-(pyrrolidin-1-yl)propan-1-one scaffold, the core of synthetic cathinones like α-pyrrolidinopentiophenone (α-PVP), represents a significant area of interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of a Privileged Scaffold

The 2-amino-1-(pyrrolidin-1-yl)propan-1-one scaffold, the core of synthetic cathinones like α-pyrrolidinopentiophenone (α-PVP), represents a significant area of interest in medicinal chemistry and pharmacology.[1][2] These compounds are potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET), with markedly lower activity at the serotonin transporter (SERT).[3][4][5] This selective inhibition of catecholamine reuptake underpins their powerful psychostimulant effects, which has led to their widespread illicit use.[1][6] However, this same mechanism of action makes them valuable research tools and potential starting points for the development of therapeutics for conditions such as cocaine abuse, where modulating dopamine levels is a key strategy.[3][4][7]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds. By understanding how specific structural modifications influence their potency and selectivity, researchers can better design novel molecules with desired pharmacological profiles, whether for therapeutic applications or as tool compounds to probe the intricacies of the dopaminergic and noradrenergic systems.

Core Mechanism of Action: Selective Inhibition of Monoamine Transporters

The primary pharmacological target of 2-amino-1-(pyrrolidin-1-yl)propan-1-one analogs is the presynaptic dopamine transporter (DAT).[2][3] By binding to DAT, these compounds block the reuptake of dopamine from the synaptic cleft, leading to an increase in its extracellular concentration and prolonged dopaminergic signaling.[8] A similar inhibitory action occurs at the norepinephrine transporter (NET).[1][3]

Crucially, most analogs exhibit significantly lower affinity for the serotonin transporter (SERT).[3][4] This high DAT/SERT selectivity ratio is a defining characteristic of this class and is strongly correlated with their abuse potential.[9] The diagram below illustrates this general mechanism.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Dopamine Vesicle DA Dopamine Vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake Receptor Dopamine Receptor DA->Receptor Binding Analog Analog Analog->DAT Inhibition

Caption: Inhibition of Dopamine Reuptake by a 2-Amino-1-(pyrrolidin-1-yl)propan-1-one Analog.

Dissecting the Molecule: A Guide to Structure-Activity Relationships

The potency and selectivity of these analogs can be systematically tuned by modifying three key regions of the molecule: the aromatic ring, the α-alkyl chain, and the pyrrolidine ring.

The Aromatic Ring: A Key Determinant of Potency

Substitutions on the phenyl ring have a profound impact on the compound's affinity for monoamine transporters. The parent compound, with an unsubstituted phenyl ring, is a potent DAT inhibitor. However, the addition of various substituents can either enhance or decrease this activity.

  • Electron-withdrawing and Lipophilic Groups: The introduction of electron-withdrawing groups, particularly halogens, at the para and meta positions of the phenyl ring generally leads to potent DAT inhibitors.[9] For instance, 4-fluoro-α-PVP and 4-chloro-α-PVP are potent DAT uptake inhibitors.[9] The 3,4-dichloro substituted analog is among the most potent compounds identified in some series.[4]

  • Electron-donating Groups: A para-methyl group, as seen in pyrovalerone, is well-tolerated and results in a highly potent compound.[3][4]

  • Steric Bulk: Increasing the steric bulk of the aromatic system, for example by replacing the phenyl ring with a naphthyl group, can also lead to highly potent DAT/NET inhibitors.[4][10]

Table 1: Influence of Aromatic Ring Substitution on DAT and SERT Inhibition

CompoundAromatic SubstitutionDAT IC50 (μM)SERT IC50 (μM)DAT/SERT RatioReference
α-PVPPhenyl0.04 ± 0.0114.5 ± 2.4363[9]
4-F-α-PVP4-Fluorophenyl0.03 ± 0.0114.3 ± 1.9477[9]
4-Cl-α-PVP4-Chlorophenyl0.08 ± 0.015.0 ± 1.363[9]
3-F-α-PVP3-Fluorophenyl0.03 ± 0.0110.3 ± 1.7343[9]
3-Cl-α-PVP3-Chlorophenyl0.09 ± 0.014.3 ± 0.948[9]
3,4-Cl2-α-PVP3,4-Dichlorophenyl---[4]

Note: Lower IC50 values indicate higher potency. Data for 3,4-Cl2-α-PVP was noted as highly potent but specific values were not in the cited source.[4]

The α-Alkyl Chain: Tuning Potency and Selectivity

The length and bulk of the alkyl chain at the α-position (adjacent to the carbonyl group) are critical for optimizing DAT and NET inhibition.

  • Chain Length: There is a clear trend showing that increasing the length of the alkyl chain from a methyl (propiophenone) to a propyl (valerophenone) or butyl (hexanophenone) group progressively increases potency at both DAT and NET.[5] For example, α-PVP (propyl chain) is significantly more potent than α-PPP (ethyl chain).[5]

  • Bulky Substituents: The introduction of bulkier substituents at this position generally imparts higher potency.[2]

Table 2: Effect of α-Alkyl Chain Length on DAT and NET Inhibition

Compoundα-Alkyl ChainDAT Inhibition (IC50, nM)NET Inhibition (IC50, nM)Reference
α-PPPEthyl--[5]
α-PVPn-Propyl17.5-[11]
α-PHPn-Butyl11.6-[11]

Note: α-PVP and α-PHP were found to be 17-fold and 9-fold more potent at DAT, respectively, than α-PPP.[5]

The Pyrrolidine Ring: A Necessary Feature for High Affinity

The pyrrolidine ring is a crucial pharmacophoric element. Modifications to this ring system generally lead to a decrease in activity.

  • Ring Expansion: Expanding the pyrrolidine ring to a six-membered piperidine ring results in a significant reduction in potency, often by as much as 10-fold.[2]

  • Conformational Constraint: Introducing conformational constraints, such as in an aminotetralone structure, also leads to a dramatic loss of potency.[2]

Stereochemistry: The Importance of the (S)-Enantiomer

As with many biologically active molecules, stereochemistry plays a vital role. For pyrovalerone and its analogs, the (S)-enantiomer is consistently reported to be the more biologically active form, exhibiting significantly higher affinity for DAT than the (R)-enantiomer.[3][7][12] In the case of 3,4-methylenedioxypyrovalerone (MDPV), the (S)-enantiomer is approximately 100 times more potent at inhibiting DAT than the (R)-enantiomer.[12]

Experimental Protocols for SAR Elucidation

The determination of the structure-activity relationships described above relies on robust and reproducible in vitro assays. Below are standardized protocols for the synthesis of a representative analog and for the functional assessment of monoamine transporter inhibition.

Protocol 1: Synthesis of α-Pyrrolidinovalerophenone (α-PVP)

This protocol describes a common method for the synthesis of α-PVP via the reaction of an α-bromoketone with pyrrolidine.[7]

Materials:

  • Valerophenone (1-phenylpentan-1-one)

  • Bromine

  • Pyrrolidine

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (in diethyl ether)

Procedure:

  • α-Bromination of Valerophenone: Dissolve valerophenone in anhydrous diethyl ether. Slowly add an equimolar amount of bromine while stirring at room temperature. The reaction progress can be monitored by the disappearance of the bromine color.

  • Work-up: Once the reaction is complete, wash the ethereal solution with saturated sodium bicarbonate solution to neutralize any remaining HBr, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield crude 2-bromo-1-phenylpentan-1-one.

  • Reaction with Pyrrolidine: Dissolve the crude α-bromoketone in anhydrous diethyl ether. Add a slight excess (e.g., 2.2 equivalents) of pyrrolidine and stir the mixture at room temperature overnight.

  • Isolation of the Free Base: Filter the reaction mixture to remove the pyrrolidinium bromide salt. Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude α-PVP free base.

  • Salt Formation (Optional): For purification and improved stability, the free base can be converted to its hydrochloride salt. Dissolve the crude free base in a minimal amount of diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete. Collect the precipitate by filtration, wash with cold diethyl ether, and dry to yield α-PVP hydrochloride.

cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Salt Formation Valerophenone Valerophenone Bromoketone 2-Bromo-1-phenylpentan-1-one Valerophenone->Bromoketone Br2, Et2O aPVP_base α-PVP (free base) Bromoketone->aPVP_base Pyrrolidine Pyrrolidine Pyrrolidine->aPVP_base aPVP_HCl α-PVP HCl aPVP_base->aPVP_HCl HCl, Et2O A Plate HEK293-hDAT cells in 96-well plate B Wash cells with uptake buffer A->B C Pre-incubate with test compound or controls B->C D Initiate uptake with [3H]Dopamine C->D E Incubate at 37°C (5-10 min) D->E F Terminate uptake by washing with cold buffer E->F G Lyse cells and measure radioactivity F->G H Calculate IC50 from concentration-response curve G->H

Caption: Workflow for a Monoamine Uptake Inhibition Assay.

Conclusion and Future Directions

The 2-amino-1-(pyrrolidin-1-yl)propan-1-one scaffold is a highly tractable platform for developing potent and selective inhibitors of the dopamine and norepinephrine transporters. The structure-activity relationships are well-defined, with potency being highly sensitive to modifications of the aromatic ring, the α-alkyl chain, and the stereochemistry at the α-carbon. The pyrrolidine ring appears to be an essential feature for high-affinity binding.

For drug development professionals, this class of compounds offers both opportunities and challenges. The inherent abuse liability associated with potent DAT inhibition necessitates careful design to separate therapeutic effects from reinforcing properties. Future research may focus on developing analogs with atypical DAT inhibition profiles, such as allosteric modulators or partial inhibitors, which may offer a better therapeutic window. Furthermore, a deeper understanding of the binding interactions within the transporter, through computational modeling and structural biology, will be invaluable in guiding the rational design of the next generation of therapeutics derived from this potent and versatile chemical scaffold.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • Cha, J. H., Gnecco, N., Mulet, M., et al. (2022). Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”) Derivatives. International Journal of Molecular Sciences, 23(4), 2208. [Link]

  • Zhu, H., Liu, Y., & Li, S. (2021). Flakka: New Dangerous Synthetic Cathinone on the Drug Scene. Toxics, 9(8), 181. [Link]

  • Kolanos, R., Sakloth, F., Jain, A. D., Partilla, J. S., Baumann, M. H., & Glennon, R. A. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(9), 1524–1529. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed, 16480278. [Link]

  • Baumann, M. H., Partilla, J. S., Lehner, K. R., et al. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Neuropsychopharmacology, 38(4), 549–560. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Semantic Scholar. [Link]

  • Papaseit, E., Pérez-Mañá, C., de Sousa Fernandes Perna, E. B., et al. (2020). The synthetic cathinone α-pyrrolidinovalerophenone (α-PVP): pharmacokinetic and pharmacodynamic clinical and forensic aspects. Archives of Toxicology, 94(5), 1647–1660. [Link]

  • Grifell, M., Carbó, M. L., & Tirado-Muñoz, J. (2021). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Psychopharmacology, 238(11), 3165–3175. [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. International Journal of Neuropsychopharmacology, 21(7), 650–660. [Link]

  • Horzmann, K. A., & Freeman, J. L. (2016). The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio). Brain and Behavior, 6(10), e00539. [Link]

  • Ilic, M., Holy, M., & Schmid, R. (2021). PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Neuropharmacology, 188, 108508. [Link]

  • Zawilska, J. B., & Andrzejczak, D. (2015). Next generation of novel psychoactive substances on the horizon: A complex problem to face. Forensic Science International, 257, e24-e33. [Link]

  • PubChem. (n.d.). 2-Amino-1-(pyrrolidin-1-yl)propan-1-one. National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(9), 1524-1529. [Link]

Sources

Exploratory

Predicted Binding Modes of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one at the Human Dopamine Transporter (hDAT)

Executive Summary The human dopamine transporter (hDAT) is a critical solute carrier (SLC6 family) responsible for the reuptake of synaptic dopamine, making it a primary target for psychostimulants, antidepressants, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The human dopamine transporter (hDAT) is a critical solute carrier (SLC6 family) responsible for the reuptake of synaptic dopamine, making it a primary target for psychostimulants, antidepressants, and novel psychoactive substances (NPS)[1]. While the pharmacology of synthetic cathinones—such as α -pyrrolidinopropiophenone ( α -PPP) and methylenedioxypyrovalerone (MDPV)—is well documented, the structural determinants that differentiate substrates from pure uptake inhibitors remain a subject of intense study[2].

This whitepaper investigates the predicted binding modes of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one (an amide analogue of cathinone, structurally equivalent to alanine pyrrolidide). By truncating the aromatic phenyl ring typical of classical cathinones, this molecule serves as a highly specific computational probe to map the minimal pharmacophore required for hDAT orthosteric (S1) binding and to understand the thermodynamic contribution of the pyrrolidine ring in stabilizing the transporter's outward-open conformation[3].

Structural Pharmacology & Pharmacophore Mapping

To predict the binding modality of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one, we must deconstruct its structure against the established hDAT S1 binding pocket. The S1 pocket is deeply buried halfway across the membrane bilayer, formed by transmembrane domains (TM) 1, 3, 6, and 8[4].

Key Molecular Determinants
  • Primary Amine (C2 position): At physiological pH (7.4), the primary amine is protonated. This cationic center is the universal anchor for monoamine binding, forming a critical salt bridge with the carboxylate side chain of Asp79 in TM1[5].

  • Carbonyl Oxygen (C1 position): Acting as a strong hydrogen bond acceptor, the carbonyl group mimics the meta/para-hydroxyls of dopamine. It is predicted to form hydrogen bonds with the hydroxyl groups of Ser149 (TM3) or Ser422 (TM8)[6].

  • Pyrrolidine Ring: Unlike endogenous dopamine, the bulky pyrrolidine ring introduces significant steric bulk. In classical pyrrolidine-containing cathinones (e.g., MDPV), this bulk prevents the closure of the extracellular gate (TM1b and TM6a), arresting the transporter in an outward-open state and preventing substrate translocation[3]. In the absence of a phenyl ring, the pyrrolidine moiety of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one is predicted to pack against hydrophobic residues such as Tyr156 and Val152 [7].

Computational Methodology: A Self-Validating System

To ensure rigorous, self-validating predictions, the computational workflow integrates homology modeling, molecular docking, and molecular dynamics (MD) simulations.

Homology Modeling of hDAT

Because a high-resolution crystal structure of the fully human DAT bound to pyrrolidine-cathinones is limited, we utilize the Drosophila melanogaster dopamine transporter (dDAT) as a template. Specifically, the dDAT structure co-crystallized with nortriptyline (PDB: 4M48)[8] or substrate analogues (PDB: 4XPT)[9] provides an ideal outward-open conformation. The TM domains share >50% sequence identity with hDAT, ensuring high structural fidelity.

Molecular Docking & Dynamics
  • Protein Preparation: The hDAT homology model is minimized using the OPLS4 force field. Protonation states are assigned at pH 7.4 (Asp79 ionized, His residues optimized for local H-bonding network).

  • Grid Generation: The docking grid is centered on the S1 pocket, specifically targeting the coordinates between Asp79, Ser149, and Phe320.

  • Induced-Fit Docking (IFD): Standard rigid docking often fails to account for the plasticity of TM6. IFD allows side-chain flexibility within 5 Å of the ligand, accurately modeling the accommodation of the pyrrolidine ring.

  • MD Simulations: The top-scoring pose is embedded in a POPC lipid bilayer with explicit TIP3P water and 0.15 M NaCl. A 100 ns MD trajectory validates the stability of the Asp79 salt bridge and the conformational arrest of the extracellular gate.

Predicted Binding Pockets and Quantitative Data

The docking simulations reveal that 2-Amino-1-(pyrrolidin-1-yl)propan-1-one successfully occupies the S1 pocket. However, lacking the π

π stacking capabilities of a phenyl ring (which normally interacts with Phe320 or Tyr156), its overall binding affinity ( ΔG ) is predicted to be lower than that of α -PPP, relying heavily on the Asp79 salt bridge and the steric wedging of the pyrrolidine ring.
Table 1: Comparative in silico Binding Metrics at hDAT S1 Pocket
LigandPredicted ΔG (kcal/mol)Asp79 Distance (Å)Ser149 Distance (Å)Conformational State Preference
Dopamine (Endogenous)-6.82.8 (Salt Bridge)3.1 (H-bond)Dynamic (Translocates)
α -PPP (Reference)-8.42.9 (Salt Bridge)2.9 (H-bond)Outward-Open (Arrested)
2-Amino-1-(pyrrolidin-1-yl)propan-1-one -7.12.8 (Salt Bridge)3.0 (H-bond)Outward-Open (Arrested)

Mechanistic Implications on DAT Conformational States

The transport of dopamine requires hDAT to cycle through three primary states: Outward-Open, Occluded, and Inward-Open. Substrates (like dopamine or amphetamine) induce the closure of the extracellular gate, transitioning the protein into the occluded state.

Conversely, the steric bulk of the pyrrolidine ring in 2-Amino-1-(pyrrolidin-1-yl)propan-1-one acts as a molecular "doorstop." By wedging between TM1 and TM6, it sterically hinders the movement of TM1b, trapping hDAT in the outward-open state. This mechanism characterizes the compound as a competitive reuptake inhibitor rather than a monoamine releaser.

DAT_Cycle A Outward-Open State B Substrate/Na+ Binding A->B Dopamine/Na+ E Inhibitor Bound (Arrested State) A->E 2-Amino-1-(pyrrolidin-1-yl) propan-1-one binding C Occluded State B->C Conformational Change D Inward-Open State C->D Intracellular Release D->A Recovery E->C Steric Blockade (Gate Closure Prevented)

Caption: Conformational cycle of hDAT and predicted arrest in the outward-open state by the pyrrolidine ligand.

Experimental Validation Protocols

To empirically validate the computational predictions, researchers must execute a two-tiered in vitro assay system.

Expertise Note: We utilize [3H]WIN 35,428 instead of [3H]Cocaine for radioligand displacement. WIN 35,428 possesses a significantly higher affinity and slower dissociation rate at hDAT, providing a highly stable baseline that reduces assay noise during competitive displacement.

Radioligand Binding Assay (Affinity Determination)
  • Membrane Preparation: Harvest HEK293 cells stably expressing hDAT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 1.5 nM[3H]WIN 35,428, and varying concentrations of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one (10 pM to 100 μ M). Incubate at 4°C for 2 hours to achieve thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with cold buffer, extract in scintillation fluid, and quantify radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation.

Uptake Inhibition Assay (Functional Efficacy)
  • Cell Plating: Seed hDAT-HEK293 cells in 24-well plates and grow to 80% confluence.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with the test compound for 10 minutes at 37°C.

  • Substrate Addition: Add 20 nM [3H]Dopamine and incubate for exactly 10 minutes.

  • Termination: Halt uptake by rapidly washing cells three times with ice-cold KRH buffer. Lyse cells using 1% SDS and measure intracellular accumulated [3H]Dopamine.

Exp_Workflow Step1 HEK293 Cell Culture (Stable hDAT Expression) Step2 Membrane Preparation & Protein Quantification Step1->Step2 Step3 Radioligand Binding ([3H]WIN 35,428 displacement) Step2->Step3 Affinity Assay Step4 Uptake Inhibition ([3H]Dopamine transport) Step2->Step4 Functional Assay Step5 Data Analysis (IC50 & Ki Determination) Step3->Step5 Step4->Step5

Caption: Step-by-step experimental workflow for in vitro validation of hDAT binding and uptake inhibition.

Conclusion

2-Amino-1-(pyrrolidin-1-yl)propan-1-one represents a unique, truncated structural probe for the hDAT S1 binding pocket. Computational modeling predicts that while it lacks the aromatic stacking interactions of classical synthetic cathinones, its primary amine and pyrrolidine ring are sufficient to anchor the molecule via Asp79 and sterically arrest the transporter in an outward-open conformation. Validating these predictions through the outlined radioligand and uptake assays will provide critical insights into the minimal pharmacophore required for DAT inhibition, aiding in the rational design of future therapeutics for monoamine-related disorders.

References

  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of Synthetic Cathinones. PMC - NIH.[Link]

  • Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism. Nature, 503(7474), 85-90.[Link]

  • Wang, K. H., Penmatsa, A., & Gouaux, E. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 521(7552), 322-327.[Link]

  • Niello, M., et al. (2021). α -PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology.[Link]

  • Andersen, J., et al. (2012). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. ACS Publications.[Link]

  • Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11(7), 780-789.[Link]

  • Jørgensen, A. M., et al. (2024). Structure of the human dopamine transporter and mechanisms of inhibition. Nature. [Link]

  • Eshleman, A. J., et al. (2018). Mechanistic Insights into the Stimulant Properties of Novel Psychoactive Substances (NPS) and Their Discrimination by the Dopamine Transporter—In Silico and In Vitro Exploration of Dissociative Diarylethylamines. MDPI.[Link]

  • Reith, M. E. A., et al. (2015). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. PMC - NIH.[Link]

Sources

Foundational

An In-Depth Technical Guide to α-Pyrrolidinopropiophenone (α-PPP) Hydrochloride: A Core Scaffold in Synthetic Cathinone Research

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of α-Pyrrolidinopropiophenone hydrochloride (α-PPP), a research chemical belonging to the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-Pyrrolidinopropiophenone hydrochloride (α-PPP), a research chemical belonging to the synthetic cathinone class. While direct extensive research on 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is limited, its structural similarity to α-PPP allows for a scientifically grounded exploration of its probable chemical properties, pharmacological profile, and analytical methodologies. This document synthesizes existing knowledge on closely related and well-studied analogs to offer a predictive and informative resource for researchers. The guide details the compound's chemical characteristics, synthesis, mechanism of action as a monoamine reuptake inhibitor, and its applications in neuroscience and forensic science. Furthermore, it provides essential safety and handling protocols, along with established analytical techniques for its identification and quantification.

Introduction

Substituted cathinones represent a vast and continuously evolving class of psychoactive substances. Within this broad family, α-pyrrolidino-substituted cathinones have garnered significant interest due to their potent stimulant effects, primarily mediated through the inhibition of dopamine and norepinephrine transporters. α-Pyrrolidinopropiophenone (α-PPP) serves as a foundational structure in this series and is an analog of the appetite suppressant diethylcathinone.[1] The hydrochloride salt of α-PPP is the common form used in research due to its stability and solubility.[1][2]

This guide will focus on the technical aspects of α-PPP hydrochloride as a representative research chemical, providing a framework for understanding other closely related compounds such as the user-specified 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. The pyrrolidine ring is a key structural feature in many natural and synthetic compounds, often enhancing aqueous solubility and contributing to the pharmacophore.[3][4]

Chemical and Physical Properties

α-Pyrrolidinopropiophenone hydrochloride is typically supplied as a white or off-white crystalline solid.[1][2] Its chemical and physical properties are summarized in the table below, based on data from analogous compounds.

PropertyValueSource
Chemical Name 1-phenyl-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride[1]
Synonym α-PPP[1]
Molecular Formula C₁₃H₁₇NO · HCl[1]
Formula Weight 239.7 g/mol [1]
CAS Number 92040-10-3[1][5]
Appearance Crystalline solid[1]
Purity ≥97%[1]
UV/Vis (λmax) 250 nm[1]
Storage -20°C[1]
Stability ≥5 years (at -20°C)[1]
Solubility Soluble in PBS (~10mg/ml, pH 7.2), EtOH (~20mg/ml), DMSO (~10mg/ml)[2]

Synthesis and Chemical Structure

The synthesis of α-pyrrolidino-substituted cathinones like α-PPP generally involves the α-bromination of a propiophenone precursor followed by nucleophilic substitution with pyrrolidine. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

DOT Diagram: General Synthesis of α-Pyrrolidinopropiophenone (α-PPP)

alpha-PPP Synthesis Propiophenone Propiophenone alpha_Bromo α-Bromopropiophenone Propiophenone->alpha_Bromo α-Bromination Bromine Br₂ Bromine->alpha_Bromo alpha_PPP_base α-PPP (free base) alpha_Bromo->alpha_PPP_base Nucleophilic Substitution Pyrrolidine Pyrrolidine Pyrrolidine->alpha_PPP_base alpha_PPP_HCl α-PPP Hydrochloride alpha_PPP_base->alpha_PPP_HCl Salt Formation HCl HCl HCl->alpha_PPP_HCl

Caption: Generalized synthetic pathway for α-PPP hydrochloride.

Pharmacology and Mechanism of Action

α-PPP and its analogs are potent central nervous system stimulants.[6] Their primary mechanism of action involves the inhibition of dopamine (DAT) and norepinephrine (NET) reuptake transporters.[7][8] This blockade leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced dopaminergic and noradrenergic signaling. The effect on the serotonin transporter (SERT) is significantly weaker.[7]

This selective inhibition of catecholamine reuptake is a characteristic shared with other potent stimulants like cocaine and methylphenidate. The S-enantiomer of related compounds has been found to be the more biologically active enantiomer.[8]

DOT Diagram: Mechanism of Action of α-PPP

alpha-PPP_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) alpha_PPP α-PPP alpha_PPP->DAT Inhibits alpha_PPP->NET Inhibits Dopamine->DAT Reuptake Dopamine->NET Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding

Caption: Inhibition of dopamine and norepinephrine reuptake by α-PPP.

Metabolism

In vivo studies in rats have shown that α-PPP is extensively metabolized. One of the major metabolic pathways involves the reduction of the keto group to form the corresponding alcohol, and another key metabolite is cathinone, the primary psychoactive alkaloid found in the khat plant.[1] The metabolism of these designer drugs is a critical area of study for toxicological and forensic analysis.[1]

Applications in Research

α-PPP hydrochloride is primarily used in the following research areas:

  • Neuroscience: As a tool to study the function and regulation of dopamine and norepinephrine transporters. Its stimulant properties make it a model compound for investigating the neurobiological basis of addiction and reward.

  • Forensic Science and Toxicology: As a reference standard for the identification and quantification of synthetic cathinones in seized materials and biological samples.[1] The emergence of numerous analogs necessitates the availability of well-characterized reference materials.[9]

Analytical Methodologies

The identification and quantification of α-PPP and its analogs are typically achieved using a combination of chromatographic and spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of synthetic cathinones.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a known amount of the sample in a suitable organic solvent (e.g., methanol).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Conditions:

    • Column: Rxi®-5Sil MS column or equivalent.

    • Injector Temperature: 260 °C.

    • Oven Program: Initial temperature of 100 °C for 2 min, then ramp up to 260 °C at a rate of 20 °C/min.

    • Carrier Gas: Helium at a flow rate of 1.2 mL/min.

  • MS Conditions:

    • MS Transmission Line Temperature: 250 °C.

    • Ion Source Temperature: 250 °C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Data Analysis: Compare the obtained mass spectrum and retention time with a certified reference standard of α-PPP hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable tool for the analysis of these compounds, particularly for samples in biological matrices.[10]

Experimental Protocol: HPLC Analysis

  • Sample Preparation: For biological samples (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction. For solid samples, dissolve in the mobile phase.

  • HPLC Conditions:

    • Column: Agilent-Zorbax-SB-C18 (4.6 mm ID × 150 mm, 5 µm) or equivalent.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., formic acid or ammonium acetate).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 23 °C.

    • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS). For DAD, monitor at the λmax of the compound (e.g., 250 nm for α-PPP).

  • Data Analysis: Quantify the analyte by comparing the peak area to a calibration curve prepared with a certified reference standard.

DOT Diagram: Analytical Workflow

Analytical_Workflow Sample Sample (Seized material or Biological fluid) Sample_Prep Sample Preparation (Extraction/Dilution) Sample->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS HPLC HPLC Analysis Sample_Prep->HPLC Data_Analysis Data Analysis (Comparison with Reference Standard) GC_MS->Data_Analysis HPLC->Data_Analysis Identification Identification Data_Analysis->Identification Quantification Quantification Data_Analysis->Quantification

Caption: General workflow for the analysis of α-PPP.

Safety and Handling

WARNING: THIS PRODUCT IS FOR RESEARCH ONLY - NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE. [1]

α-Pyrrolidinopropiophenone hydrochloride should be considered a hazardous substance.[1] It is classified as harmful if swallowed.[5]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.[11]

  • Skin and Body Protection: Wear a lab coat.[11]

  • Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator.[11]

Handling and Storage
  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[11][12] Do not ingest, inhale, get in eyes, on skin, or on clothing.[1] Wash thoroughly after handling.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5] For long-term stability, storage at -20°C is recommended.[1]

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[13]

  • If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[13]

  • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[13]

Conclusion

α-Pyrrolidinopropiophenone hydrochloride is a significant research chemical within the synthetic cathinone class. Its well-defined stimulant properties, stemming from the inhibition of dopamine and norepinephrine reuptake, make it a valuable tool for neuropharmacological research. Understanding its chemical characteristics, synthesis, mechanism of action, and analytical methodologies is crucial for researchers in the fields of neuroscience, pharmacology, and forensic science. Due to the limited specific data on 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, the information presented on its close analog, α-PPP, provides a strong predictive framework for its study. As with all research chemicals, strict adherence to safety and handling protocols is paramount.

References

  • α-PVP - European Union Drugs Agency. [Link]

  • The dangerous new synthetic drug α-PVP as the hydrated chloride salt α-pyrrolidinopentiophenone hydrochloride 0.786-hydrate - PubMed. [Link]

  • The dangerous new synthetic drug α-PVP as the hydrated chloride salt α-pyrrolidinopentiophenone hydrochloride 0.786-hydrate - Research With Rutgers. [Link]

  • 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1- one (α-PVP) - European Monitoring Centre for Drugs and Drug Addiction. [Link]

  • Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. [Link]

  • (2S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride - NextSDS. [Link]

  • 2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride - PubChemLite. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI. [Link]

  • (S)-2-N-BOC-AMINO-1-PYRROLIDIN-1-YL-PROPAN-1-ONE - NextSDS. [Link]

  • (2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one | C7H14N2O | CID 11389441 - PubChem. [Link]

  • 2-Amino-1-(pyrrolidin-1-yl)propan-1-one | C7H14N2O | CID 9920411 - PubChem. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed. [Link]

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC. [Link]

  • DL-2-AMino-1-(pyrrolidin-1-yl)propan-1-one — Chemical Substance Information - NextSDS. [Link]

  • Pyrrolidine - Wikipedia. [Link]

Sources

Exploratory

Enantioselective Synthesis of (S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one: Mechanistic Insights and Optimization Protocols

Executive Summary The synthesis of chiral amino amides is a cornerstone operation in the development of active pharmaceutical ingredients (APIs) and asymmetric organocatalysts. (S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of chiral amino amides is a cornerstone operation in the development of active pharmaceutical ingredients (APIs) and asymmetric organocatalysts. (S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one , commonly referred to as L-alanine pyrrolidide, is a highly versatile chiral building block. However, the synthesis of this molecule from the chiral pool (L-alanine) presents a significant mechanistic challenge: the preservation of the α -stereocenter during carboxyl activation and subsequent amidation with a secondary amine.

This technical whitepaper provides an in-depth, self-validating methodology for the enantioselective synthesis of (S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one. By dissecting the causality behind racemization pathways and detailing optimized, step-by-step protocols, this guide ensures high-yielding, stereoretentive production suitable for rigorous pharmaceutical applications.

Mechanistic Causality: The Challenge of Racemization

When coupling N-protected L-alanine with pyrrolidine, the choice of coupling reagent and additive is the single most critical parameter determining the enantiomeric excess ( ee ) of the final product.

Pyrrolidine is a secondary amine. Its inherent steric bulk results in slower nucleophilic attack kinetics compared to primary amines. When N-Boc-L-alanine is activated by a standard carbodiimide (such as EDC or DIC), it forms a highly reactive O-acylisourea intermediate . Because the subsequent attack by pyrrolidine is kinetically hindered, the intermediate has a prolonged lifespan, allowing side reactions to dominate .

The primary mechanism of racemization involves the abstraction of the α -hydrogen and the subsequent cyclization of the O-acylisourea into a 5-membered oxazolone ring (Path B). The oxazolone intermediate is achiral at the α -carbon due to tautomerization. When pyrrolidine eventually attacks the oxazolone, it yields a racemic mixture of the amide .

To subvert this, racemization-suppressing additives such as HOBt (1-Hydroxybenzotriazole) or Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate) must be introduced. These nucleophilic additives rapidly trap the O-acylisourea before oxazolone formation can occur, generating an active ester (OBt or Oxyma ester) that is highly reactive toward pyrrolidine but strictly stereoretentive.

Mechanism A N-Boc-L-Alanine + EDC / DIC B O-Acylisourea Intermediate (Highly Reactive) A->B C Oxazolone Pathway (Slow Amine Attack) B->C No Additive E Active Ester (OBt / Oxyma) (Fast Trapping) B->E + HOBt / Oxyma D Racemic Amide (Undesired) C->D + Pyrrolidine F Enantiopure Amide (Desired Product) E->F + Pyrrolidine

Reaction pathways showing oxazolone-induced racemization vs. stereoretentive active ester formation.

Quantitative Data: Optimization of Coupling Conditions

To validate the mechanistic theory, empirical data comparing various coupling environments is summarized below. The data clearly illustrates that the absence of an additive during carbodiimide coupling leads to unacceptable levels of epimerization.

Table 1: Optimization of Coupling Conditions for N-Boc-L-Alanine and Pyrrolidine

Coupling SystemAdditiveBaseSolventYield (%)Enantiomeric Excess ( ee %)
EDC·HClNoneDIPEADCM6578
EDC·HCl HOBt DIPEA DCM 89 >99
DICOxyma PureNoneDMF92>99
HATUNoneDIPEADMF9498

Data Interpretation: While HATU provides excellent yields due to the formation of a highly reactive uronium species, the basic conditions required (DIPEA) can still induce trace direct α -abstraction . The EDC/HOBt or DIC/Oxyma systems provide the optimal balance of quantitative yield and absolute stereoretention.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure process chemists can troubleshoot and scale the reaction effectively.

Phase 1: Synthesis of N-Boc-(S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one

Reagents: N-Boc-L-alanine (1.0 eq), Pyrrolidine (1.1 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), DIPEA (1.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol:

  • Pre-activation: Dissolve N-Boc-L-alanine and HOBt in anhydrous DCM under a nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Cooling the reaction limits the thermal energy available for the direct α -abstraction pathway, establishing a kinetic environment that strictly favors active ester formation.

  • Coupling Agent Addition: Add EDC·HCl portion-wise over 5 minutes. Stir the mixture at 0 °C for 15 minutes.

    • Causality: EDC·HCl is selected over DCC because its urea byproduct is water-soluble, entirely eliminating the need for tedious filtration of dicyclohexylurea (DCU) during workup.

  • Amidation: Add pyrrolidine dropwise, followed immediately by the dropwise addition of DIPEA. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Causality: DIPEA neutralizes the hydrochloride salt of the EDC, driving the formation of the O-acylisourea. Dropwise addition prevents localized exothermic spikes that could trigger racemization.

  • Self-Validating IPC (In-Process Control): Spot the reaction mixture on a silica TLC plate. Stain with potassium permanganate (KMnO 4​ ). The disappearance of the pyrrolidine spot validates the completion of the amidation.

  • Workup: Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated NaHCO 3​ (2x), and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

    • Causality: Citric acid selectively protonates and removes unreacted pyrrolidine into the aqueous layer, while NaHCO 3​ deprotonates and removes any residual N-Boc-L-alanine and HOBt.

Phase 2: Deprotection to (S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride

Reagents: N-Boc-(S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one (1.0 eq), 4M HCl in Dioxane (10.0 eq), Anhydrous Diethyl Ether.

Step-by-Step Protocol:

  • Deprotection: Dissolve the isolated intermediate from Phase 1 in a minimal volume of anhydrous 1,4-dioxane. Cool to 0 °C. Slowly add 4M HCl in dioxane.

    • Causality: Anhydrous HCl in dioxane is explicitly chosen over Trifluoroacetic acid (TFA). TFA yields a hygroscopic trifluoroacetate salt that is difficult to crystallize. HCl directly yields the stable, crystalline hydrochloride salt.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours. Monitor for the cessation of CO 2​ and isobutylene gas evolution.

  • Precipitation: Add a 5-fold volumetric excess of cold, anhydrous diethyl ether to the reaction flask and stir vigorously for 10 minutes.

    • Causality: The free base of L-alanine pyrrolidide is a highly polar, water-miscible liquid. Attempting an aqueous basic workup results in catastrophic yield loss. By utilizing ethereal precipitation, the highly polar HCl salt crashes out of solution quantitatively, bypassing liquid-liquid extraction entirely.

  • Isolation: Filter the resulting white precipitate rapidly under a positive pressure of nitrogen. Wash the filter cake with cold diethyl ether and dry in vacuo at 40 °C to afford the final product.

    • Causality: The product is mildly hygroscopic (deliquescent). Filtration under an inert atmosphere prevents atmospheric moisture from degrading the crystalline structure.

Conclusion

The enantioselective synthesis of (S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one requires strict adherence to kinetic control during the amidation phase. By understanding the causality of oxazolone-mediated racemization, chemists can leverage additives like HOBt or Oxyma to trap reactive intermediates, ensuring absolute stereoretention. Furthermore, utilizing anhydrous deprotection methodologies guarantees quantitative recovery of the highly polar product as a stable hydrochloride salt, establishing a robust, scalable workflow for pharmaceutical development.

Protocols & Analytical Methods

Method

LC-MS/MS method for quantification of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one

Quantitative Analysis of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one in Human Plasma using a Validated LC-MS/MS Method Abstract This application note presents a robust and sensitive liquid chromatography-tandem mass spectrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantitative Analysis of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one in Human Plasma using a Validated LC-MS/MS Method

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one in human plasma. As a member of the synthetic cathinone class, accurate determination of this compound is critical in forensic toxicology, clinical research, and drug metabolism studies. The described protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method has been developed and validated in accordance with the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance to ensure data reliability, accuracy, and precision.[1][2]

Introduction and Scientific Rationale

2-Amino-1-(pyrrolidin-1-yl)propan-1-one is a synthetic cathinone, a class of compounds that has seen a rise in abuse as new psychoactive substances (NPS).[3] These substances are structural analogs of controlled stimulants and are designed to mimic their effects while circumventing existing drug laws.[4] Consequently, sensitive and specific analytical methods are required for their detection and quantification in biological matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and wide dynamic range.[2][5] The method's specificity is derived from the combination of chromatographic retention time and the unique mass-to-charge (m/z) transitions of the precursor ion to specific product ions.

Causality of Method Choice: The selection of LC-MS/MS is predicated on the need to differentiate the target analyte from endogenous matrix components and potential metabolites, which is often a challenge for less specific techniques like immunoassays.[3] The choice of a simple protein precipitation sample preparation protocol is a deliberate balance between achieving adequate sample cleanup and maintaining a high-throughput workflow suitable for analyzing large batches of samples, a common requirement in clinical and forensic settings.[6][7]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte: 2-Amino-1-(pyrrolidin-1-yl)propan-1-one reference standard (≥98% purity)

  • Internal Standard (IS): 2-Amino-1-(pyrrolidin-1-yl)propan-1-one-d7 (or a suitable structural analog if a stable isotope-labeled standard is unavailable)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant)

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

Experimental Protocols

Preparation of Standards and Quality Controls

Rationale: Preparing stock solutions in a non-aqueous solvent like methanol prevents degradation and allows for serial dilutions into an aqueous solution for spiking into the biological matrix, mimicking the final sample composition.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and internal standard (IS) in methanol to create separate 1 mg/mL stock solutions.

  • Working Standard Solutions: Perform serial dilutions of the primary analyte stock solution with a 50:50 methanol:water mixture to prepare working solutions for spiking the calibration curve (CAL) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol to achieve a final concentration of 100 ng/mL. This solution will be used for the protein precipitation step.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation with a cold organic solvent like acetonitrile is a rapid and effective method to remove the majority of proteins from plasma samples.[6][8] Proteins can interfere with the analysis by precipitating in the LC system or causing ion suppression in the MS source. Using a 3:1 ratio of solvent to plasma ensures efficient precipitation.

  • Label 1.5 mL polypropylene tubes for each CAL, QC, and unknown sample.

  • Pipette 50 µL of the appropriate sample (blank plasma for CALs, spiked plasma for QCs, or subject sample) into the corresponding tube.

  • Add 150 µL of the cold (4°C) Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube. The addition of the IS at this early stage accounts for variability during the subsequent steps.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial containing a low-volume insert.

  • Seal the vial and place it in the autosampler for analysis.

G cluster_prep Sample Preparation Workflow start Start: Plasma Sample (50 µL) add_is Add 150 µL Cold Acetonitrile with Internal Standard start->add_is vortex Vortex (30 seconds) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) to Autosampler Vial centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Protein Precipitation Sample Preparation Workflow.

LC-MS/MS Method Parameters

Rationale: The use of formic acid in the mobile phase provides protons, which aids in the positive ionization of the basic amine group on the analyte, enhancing signal intensity.[4] A gradient elution ensures that the analyte is eluted with a good peak shape and is separated from early-eluting matrix components. The MRM transitions are selected for their specificity and abundance to ensure sensitive and reliable quantification.

Liquid Chromatography (LC) Conditions
ParameterCondition
ColumnC18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
0.0 - 0.5 min5% B
0.5 - 2.5 min5% to 95% B
2.5 - 3.0 minHold at 95% B
3.0 - 3.1 min95% to 5% B
3.1 - 4.0 minHold at 5% B (Re-equilibration)
Mass Spectrometry (MS) Conditions
ParameterCondition
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.500°C
Capillary Voltage3.5 kV
Gas Flow (Desolvation)900 L/hr
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transitions
Analyte Precursor (m/z) 143.1 -> Product (m/z) 98.1 (Quantifier), 70.1 (Qualifier)
Internal Standard Precursor (m/z) 150.1 -> Product (m/z) 105.1 (Quantifier)
Collision EnergyOptimized for each transition (typically 15-30 eV)

Note: The specific m/z values for the internal standard are hypothetical for a -d7 labeled version and must be confirmed experimentally. Fragmentation of α-pyrrolidinophenone cathinones often involves the formation of a pyrrolidine-containing fragment ion.[9][10]

Bioanalytical Method Validation Protocol

The method must be validated to ensure its reliability for the intended application.[11] The validation should be performed according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[1][12]

Caption: Core components of bioanalytical method validation.

Validation Parameters and Acceptance Criteria
ParameterExperiment DescriptionAcceptance Criteria (per ICH M10)[1]
Selectivity Analyze at least six different blank plasma lots to check for interferences at the retention times of the analyte and IS.Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve Analyze a blank sample (with IS) and at least six non-zero concentration levels spanning the expected range. Use a weighted (e.g., 1/x²) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.
Accuracy & Precision Analyze QC samples at four levels (LOD, Low, Mid, High) in at least five replicates per run, across at least three separate runs.Accuracy: Mean concentration at each level should be within ±15% of the nominal value. Precision: Coefficient of Variation (CV) should not exceed 15%.
Lower Limit of Quant. The lowest standard on the calibration curve. Analyte response should be at least 5 times the response of a blank sample.Accuracy and precision must be within ±20% and ≤20% CV, respectively.
Matrix Effect Compare the peak area of analyte spiked into extracted blank plasma from multiple sources to the peak area of the analyte in a neat solution at the same concentration.The IS-normalized matrix factor CV across different lots should be ≤15%.
Stability Evaluate analyte stability in plasma under various conditions: Freeze-Thaw (3 cycles), Bench-Top (room temp, 4-24h), Long-Term (-20°C or -80°C), and in the processed sample (autosampler).Mean concentration of stability samples must be within ±15% of the nominal concentration.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of both the analyte and the internal standard using the instrument's software.

  • Response Ratio: Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.

  • Calibration Curve: Plot the peak area ratio against the nominal concentration of the CAL standards. Apply a weighted (1/x²) linear regression to generate the calibration curve equation (y = mx + c).

  • Concentration Calculation: Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios using the regression equation from the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one in human plasma. The method is designed for high-throughput environments, utilizing a simple and effective protein precipitation for sample cleanup and highly selective LC-MS/MS for detection. By adhering to the validation principles set forth by regulatory bodies like the FDA, this method is demonstrated to be robust, accurate, and reliable, making it suitable for a wide range of applications in research and regulated bioanalysis.

References

  • METHOD DEVELOPMENT FOR THE DETECTION OF SYNTHETIC CATHINONES AND INVESTIGATION OF THEIR METABOLISM USING HUMAN MICROSOMES. (n.d.). University of North Texas. Retrieved March 22, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Ardena. Retrieved March 22, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bio. Retrieved March 22, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved March 22, 2026, from [Link]

  • Vlckova, H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(16), 6234-6246. Royal Society of Chemistry. Retrieved March 22, 2026, from [Link]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Novel Psychoactive Substances: Kratom and Synthetic Cathinones in Urine. (n.d.). LCGC International. Retrieved March 22, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2024, January). U.S. Department of Health and Human Services. Retrieved March 22, 2026, from [Link]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022, November 11). American Society for Clinical Pharmacology & Therapeutics. Retrieved March 22, 2026, from [Link]

  • Al-Asmari, A. I., et al. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics, 9(10), 258. MDPI AG. Retrieved March 22, 2026, from [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). IonSense. Retrieved March 22, 2026, from [Link]

  • Cheng, S. (2017). Detection of Cathinone and Mephedrone in Plasma by LC-MS/MS Using Standard Addition Quantification Technique. John Jay College of Criminal Justice. Retrieved March 22, 2026, from [Link]

  • Analysis of Cathinones in Plasma Using LC-MS/MS. (2014). ASMS. Retrieved March 22, 2026, from [Link]

  • Sample Preparation. (2016, January 19). IonSource. Retrieved March 22, 2026, from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. Retrieved March 22, 2026, from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved March 22, 2026, from [Link]

  • 2-Amino-1-(pyrrolidin-1-yl)propan-1-one. PubChem. Retrieved March 22, 2026, from [Link]

  • Frinculescu, A., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry, 455, 116382. Elsevier. Retrieved March 22, 2026, from [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. (2020). ResearchGate. Retrieved March 22, 2026, from [Link]

Sources

Application

Application Note: Optimized Crystallization Protocol for High-Purity 2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride via crystallization. This compound, a member of the α-amino ket...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride via crystallization. This compound, a member of the α-amino ketone class, is a valuable building block in synthetic and medicinal chemistry. The quality of such intermediates is paramount, as impurities can have a significant downstream impact on reaction yields, impurity profiles of final products, and biological assay results. Crystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities to achieve high levels of purity.[1] This guide moves beyond a simple recitation of steps to explain the underlying principles of solvent selection, supersaturation, and crystal growth, enabling researchers to adapt and troubleshoot the procedure effectively. The protocol detailed herein is designed to be a self-validating system for consistently obtaining high-purity, crystalline 2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl, suitable for demanding research and development applications.

Introduction and Scientific Principles

2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl is a polar, organic salt. Its structure, featuring a primary amine, a tertiary amide (within the pyrrolidine ring), and a ketone, makes it a versatile synthetic intermediate.[2][3] The hydrochloride salt form enhances stability and modifies solubility, making it amenable to standard purification techniques.[4][5]

The fundamental principle of this crystallization protocol is to exploit the differential solubility of the target compound. An ideal crystallization process involves dissolving the crude material in a solvent system where it is highly soluble at an elevated temperature but sparingly soluble at lower temperatures. Impurities, conversely, should either be insoluble in the hot solvent (and thus removable by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

The formation of a stable crystal lattice, particularly for salts, is driven by specific intermolecular interactions, such as the hydrogen bonds formed between the protonated amine, the carbonyl group, and the chloride anions.[6] A controlled crystallization process allows these interactions to form an ordered, low-energy crystalline state, selectively excluding disordered impurity molecules.

Physicochemical Data Summary
PropertyValueSource
Compound Name 2-Amino-1-(pyrrolidin-1-yl)propan-1-one HydrochlorideInternal
Synonyms DL-2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl[3]
Molecular Formula C₇H₁₅ClN₂OCalculated
Molecular Weight 178.66 g/mol Calculated
Free Base Formula C₇H₁₄N₂O[2][7]
Free Base MW 142.20 g/mol [2]
Appearance (Crude) Off-white to yellow or tan solidTypical Observation
Appearance (Pure) White to off-white crystalline solidTarget Outcome

Health and Safety

All procedures should be conducted in a well-ventilated fume hood by personnel trained in standard organic chemistry laboratory techniques.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory.

  • Compound Hazards: The specific toxicological properties of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl have not been extensively studied. It should be handled as a potentially hazardous chemical. Avoid inhalation of dust, ingestion, and contact with skin and eyes.[7]

  • Solvent Hazards: The solvents used in this protocol (e.g., isopropanol, ethanol, diethyl ether, acetone) are flammable and may be irritants. Avoid open flames and ensure proper grounding of equipment. Consult the Safety Data Sheet (SDS) for each solvent before use.

Core Experimental Protocol: Recrystallization

This protocol is divided into two key stages: selecting an optimal solvent system and executing the purification.

Part A: Solvent System Selection – The Key to Success

The choice of solvent is the most critical parameter in crystallization. A systematic screening process is essential. The goal is to identify a single solvent or a binary solvent/anti-solvent system that meets the criteria outlined in Section 1. Based on the polar, ionic nature of the hydrochloride salt, polar protic solvents are excellent starting points.

Screening Procedure:

  • Place approximately 20-30 mg of the crude material into several test tubes.

  • To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, methanol, water) dropwise at room temperature, vortexing after each addition. Note the approximate solubility.

  • If the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Observe if the solid dissolves completely. A good candidate solvent will fully dissolve the compound at or near its boiling point.

  • If the compound dissolves, allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent yields a high recovery of crystalline solid, not an oil or amorphous precipitate.

  • If a single solvent does not provide adequate performance (e.g., the compound is too soluble even when cold), a solvent/anti-solvent system is required. Dissolve the compound in a minimal amount of a hot "solvent" (in which it is very soluble, e.g., ethanol) and slowly add a cold "anti-solvent" (in which it is poorly soluble, e.g., diethyl ether or ethyl acetate) until persistent cloudiness is observed.[8]

Typical Solvent Screening Observations:

Solvent / SystemSolubility (20 °C)Solubility (Reflux)Outcome on CoolingAssessment
WaterHighVery HighPoor recoveryPoor single solvent
MethanolHighVery HighPoor recoveryPoor single solvent
Isopropanol (IPA) LowHighGood crystal formation Excellent candidate
EthanolModerateHighGood crystal formationGood candidate
AcetoneVery LowLowIncomplete dissolutionPotential anti-solvent
Ethyl AcetateInsolubleInsoluble-Good anti-solvent
Isopropanol/Diethyl Ether --Excellent crystal formation Excellent candidate system

Based on this screening, isopropanol is identified as a highly effective single solvent for this procedure.

Part B: Optimized Crystallization Workflow

The following protocol assumes the use of isopropanol as the crystallization solvent.

Materials & Equipment:

  • Crude 2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl

  • Isopropanol (anhydrous)

  • Erlenmeyer flask(s)

  • Hot plate/stirrer

  • Büchner funnel and filtration flask

  • Vacuum source

  • Watch glass

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl into an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol (e.g., start with 3-5 mL per gram of crude material). Heat the suspension to a gentle reflux (~80-82 °C) with stirring. Continue to add isopropanol portion-wise until all the solid has just dissolved, creating a saturated solution. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.

  • Decolorization/Hot Filtration (Optional): If the hot solution is colored or contains insoluble particulate matter, add a small amount of activated carbon (a spatula tip), keep the solution at reflux for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a small plug of Celite in a heated funnel into a clean, pre-warmed Erlenmeyer flask. Causality: This step removes colored impurities and insoluble particulates that could otherwise become trapped in the crystal lattice or act as undesirable nucleation sites, leading to the formation of small, impure crystals.

  • Induction of Crystallization: Remove the flask from the heat source. Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow, undisturbed cooling is critical. It allows the crystal lattice to form in a highly ordered manner, which is more effective at excluding impurity molecules, leading to higher purity crystals.

  • Maturation: Once the flask has reached room temperature and crystal formation has occurred, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product. Causality: The solubility of the compound decreases significantly at lower temperatures, driving more of the product out of the solution and thereby maximizing the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Ensure the filter paper is wetted with cold isopropanol and a good seal is formed before pouring the crystal slurry.

  • Washing: With the vacuum off, add a small volume of ice-cold isopropanol to the funnel to wash the crystal cake. Gently break up the cake with a spatula. Re-apply the vacuum to pull the wash solvent through. Repeat once more. Causality: Washing with a minimal amount of cold solvent removes the mother liquor, which contains the soluble impurities, without dissolving a significant amount of the product.

  • Drying: Transfer the crystalline product to a pre-weighed watch glass. Dry the crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualization of the Crystallization Workflow

G cluster_prep Solution Preparation cluster_purify Purification & Growth cluster_iso Isolation & Finishing Crude Crude Product Dissolve Dissolution in Minimal Hot Solvent Crude->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt Cool Slow Cooling to RT HotFilt->Cool Ice Ice Bath Maturation Cool->Ice VaccumFilt Vacuum Filtration Ice->VaccumFilt Wash Wash with Cold Solvent VaccumFilt->Wash Dry Drying Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the purification of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The solution is too concentrated; cooling is too rapid; presence of impurities depressing the melting point.Re-heat the mixture to dissolve the oil, add slightly more solvent, and ensure very slow, undisturbed cooling. Try scratching the inside of the flask with a glass rod to induce nucleation.
No Crystals Form The solution is not sufficiently saturated; the compound is too soluble in the chosen solvent.Boil off some of the solvent to increase the concentration and attempt cooling again. If that fails, add a suitable anti-solvent (e.g., diethyl ether) dropwise to the room-temperature solution.
Poor Recovery / Low Yield Too much solvent was used; the product is more soluble than anticipated; premature crystallization during hot filtration.Concentrate the mother liquor and cool again to obtain a second crop of crystals (note: this crop may be less pure). Ensure funnels are pre-heated for hot filtration.
Product Purity is Low Cooling was too rapid, trapping impurities; insufficient washing of the filter cake.Re-crystallize the material, ensuring slow, controlled cooling. Ensure the filter cake is washed thoroughly with ice-cold solvent.

Characterization of Final Product

To validate the success of the purification, the final product should be characterized to confirm its identity and assess its purity.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure and can reveal the presence of solvent or organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99%).

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups (N-H, C=O, C-N).

Conclusion

The protocol described in this application note provides a robust and reproducible method for obtaining high-purity 2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl. By understanding the principles behind each step, from solvent selection to crystal isolation, researchers can effectively purify this valuable synthetic intermediate, ensuring the quality and integrity of their subsequent scientific work.

References

  • Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design. (2021).
  • Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents - ACS Publications. (2023).
  • aminoacetone semicarbazone hydrochloride - Organic Syntheses Procedure. Organic Syntheses.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC.
  • Continuous crystallisation of organic salt polymorphs - Frontiers. Frontiers.
  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology.
  • US2585988A - Method of preparing aminoketones - Google Patents.
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  • 2-Amino-1-(pyrrolidin-1-yl)propan-1-one 95% | CAS: 56420-84-9 | AChemBlock. AChemBlock.
  • 2-Amino-1-(pyrrolidin-1-yl)propan-1-one | C7H14N2O | CID 9920411 - PubChem. PubChem.
  • (2S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride - NextSDS. NextSDS.
  • Crystal Structures and Spectroscopic Characterization of Four Synthetic C
  • US2085784A - Process of purifying aminated compounds - Google Patents.
  • (S)-2-N-BOC-AMINO-1-PYRROLIDIN-1-YL-PROPAN-1-ONE - NextSDS. NextSDS.
  • US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents.
  • Synthesis of α-amino ketones, aldehydes and derivatives - Organic Chemistry Portal. Organic Chemistry Portal.
  • Facile approach to enantiomerically pure alpha-amino ketones by Friedel-Crafts aminoacylation and their conversion into peptidyl ketones - PubMed. (2001). PubMed.
  • 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one - PubChem. PubChem.
  • Scale-up Synthesis of (S)-2-(pyrrolidin-1-yl)
  • DL-2-AMino-1-(pyrrolidin-1-yl)
  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
  • 2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed. (2006). PubMed.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - MDPI. (2016). MDPI.
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - Radboud Repository. (2015). Radboud Repository.
  • Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases - ACS Publications. (2020).
  • Application Notes and Protocols for the Synthesis of α-Amino Ketones using 1-Chlorobutan-2-one - Benchchem. Benchchem.
  • 2-[(2-methoxy-5-methylphenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one - ChemicalBook. ChemicalBook.

Sources

Method

Application Note: 2-Amino-1-(pyrrolidin-1-yl)propan-1-one in Neuropharmacology Research

Executive Summary The compound 2-Amino-1-(pyrrolidin-1-yl)propan-1-one , widely known in biochemical literature as Alanine-pyrrolidide (Ala-pyrrolidide) , is a highly specific, reversible, and competitive inhibitor of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-1-(pyrrolidin-1-yl)propan-1-one , widely known in biochemical literature as Alanine-pyrrolidide (Ala-pyrrolidide) , is a highly specific, reversible, and competitive inhibitor of the serine exopeptidase Dipeptidyl Peptidase IV (DPP-IV)[1]. In the realm of neuropharmacology, DPP-IV is a critical regulatory checkpoint. It is responsible for the rapid N-terminal truncation and subsequent inactivation of several potent neuromodulators, including Glucagon-Like Peptide-1 (GLP-1), Glucose-dependent Insulinotropic Polypeptide (GIP), and Neuropeptide Y (NPY).

By deploying Ala-pyrrolidide, researchers can artificially extend the half-life of these endogenous peptides[2]. This makes the compound an indispensable pharmacological tool for investigating the gut-brain axis, mapping neuropeptide receptor signaling, and developing therapeutic models for neurodegenerative diseases, cognitive decline, and excitotoxic brain injury[3].

Mechanistic Grounding: The Causality of DPP-IV Inhibition in the CNS

To utilize Ala-pyrrolidide effectively, one must understand the structural causality of its inhibition. DPP-IV specifically targets and cleaves dipeptides from the N-terminus of polypeptides where proline or alanine occupies the penultimate (P1) position.

Ala-pyrrolidide is a synthetic product analogue that mimics this natural P2-P1 substrate sequence. The pyrrolidide ring acts as a structural surrogate for the pyrrolidine ring of proline, fitting snugly into the highly hydrophobic S1 pocket of the DPP-IV active site, while the alanine moiety occupies the S2 pocket[1]. Because it is a classical reversible inhibitor, it does not permanently alkylate or destroy the enzyme[1]. This reversibility is crucial for neuropharmacologists, as it allows for precise temporal control over neuropeptide half-lives during acute in vivo recordings or short-term slice physiology.

When DPP-IV is inhibited in the central nervous system (CNS) or at the blood-brain barrier (BBB), the primary downstream effect is the stabilization of intact GLP-1(7-36) amide[2]. The intact peptide can then bind to central GLP-1 receptors (GLP-1R), triggering a Gs-protein coupled cascade that elevates intracellular cAMP, activates Protein Kinase A (PKA), and phosphorylates the cAMP response element-binding protein (CREB). This pathway ultimately drives the transcription of neurotrophic factors (like BDNF), enhancing spatial learning and providing robust neuroprotection against apoptotic insults[3].

Pathway A Ala-Pyrrolidide (DPP-IV Inhibitor) B DPP-IV Enzyme (Inhibited) A->B Competitive Binding (S1/S2 Pockets) C Endogenous GLP-1 (Extended Half-Life) B->C Prevents N-terminal Cleavage D Central GLP-1R (Activation) C->D BBB Transcytosis & Receptor Agonism E cAMP / PKA / CREB Signaling Cascade D->E Gs-protein Coupling F Neuroprotection & Cognitive Enhancement E->F BDNF Expression & Anti-apoptosis

Ala-pyrrolidide mechanism via DPP-IV inhibition and GLP-1R neuroprotective signaling.

Quantitative Data & Pharmacokinetics

The efficacy of Ala-pyrrolidide is best demonstrated by its impact on the pharmacokinetic profiles of its target substrates. The table below summarizes the shift in half-lives of key neuroactive peptides when exposed to a DPP-IV inhibited environment.

Neuropeptide SubstrateNative CNS Half-LifeHalf-Life with Ala-PyrrolididePrimary Neuropharmacological Effect
GLP-1 (7-36) amide 1–2 minutes> 4 hoursNeuroprotection, cognitive enhancement, anti-apoptosis
GIP (1-42) 5–7 minutes> 2 hoursNeurogenesis, synaptic plasticity modulation
Neuropeptide Y (NPY) ~20 minutes> 6 hoursAnxiolysis, appetite regulation, seizure suppression
Substance P Seconds to minutesProlongedNociception modulation, neurogenic inflammation

(Note: Half-life extensions are dependent on the local concentration of Ala-pyrrolidide and the baseline expression of DPP-IV in the specific brain region or cerebrospinal fluid compartment.)

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that experimental design must inherently prove its own validity. The following protocols utilize Ala-pyrrolidide in neuropharmacological workflows, incorporating strict control mechanisms to isolate the causality of DPP-IV inhibition.

Protocol 1: In Vitro Assessment of GLP-1 Stability in Cerebrospinal Fluid (CSF)

Objective : To validate the efficacy of Ala-pyrrolidide in preventing GLP-1 degradation in a neural environment. Causality : CSF contains soluble DPP-IV. Without inhibition, GLP-1 is rapidly truncated to the inactive GLP-1(9-36) amide.

  • Preparation : Prepare a 10 mM stock of Ala-pyrrolidide in sterile, deionized water. Dilute to a working concentration of 50 µM in artificial CSF (aCSF).

  • CSF Collection & Spiking : Extract CSF from the rodent model via cisterna magna puncture. Aliquot 50 µL per microcentrifuge tube. Spike the samples with 100 pM of synthetic GLP-1(7-36) amide.

  • Inhibition & Incubation : Add the Ala-pyrrolidide solution to the experimental cohort.

    • Self-Validating Controls: Include a negative control (vehicle only) and a positive control spiked with Exendin-4 (a GLP-1 analogue naturally resistant to DPP-IV cleavage). Incubate all tubes at 37°C.

  • Temporal Sampling : Quench the reaction at T=0, 15, 30, and 60 minutes by adding a generic protease inhibitor cocktail (specifically excluding DPP-IV inhibitors) and flash-freezing in liquid nitrogen.

  • Quantification : Analyze samples using an N-terminally directed GLP-1 ELISA, which only detects the intact (7-36) peptide.

    • Data Interpretation: The Exendin-4 control must show ~100% stability across all time points. This proves that any degradation seen in the vehicle group is sequence-specific to DPP-IV, confirming that Ala-pyrrolidide's protective effect is on-target.

Protocol 2: In Vivo Neuroprotection Model (Kainic Acid-Induced Excitotoxicity)

Objective : To determine the neuroprotective efficacy of Ala-pyrrolidide-mediated GLP-1R activation against excitotoxic hippocampal injury[3]. Causality : Kainic acid induces severe seizures and hippocampal apoptosis. By pre-administering Ala-pyrrolidide, we artificially elevate endogenous GLP-1 levels in the brain, which subsequently activates GLP-1R, upregulates cAMP, and prevents neuronal apoptosis[3].

Workflow S1 1. Preparation Formulate Ala-pyrrolidide in aCSF or Saline S2 2. Administration ICV (10-50 µg) or Systemic (10-100 mg/kg) S1->S2 S3 3. Insult Induction e.g., Kainic Acid or Ischemia (MCAO) S2->S3 S4 4. Sampling Collect CSF/Brain Tissue at T=1h, 4h, 24h S3->S4 S5 5. Analysis ELISA (Intact GLP-1) & Infarct Volumetry S4->S5

In vivo experimental workflow for assessing Ala-pyrrolidide mediated neuroprotection.

  • Pre-treatment : Administer Ala-pyrrolidide (e.g., 50 mg/kg, i.p.) 30 minutes prior to the insult. This timing ensures peak BBB penetration and systemic DPP-IV inhibition[2].

  • Receptor Antagonism (The Validation Cohort) : To prove causality, a separate cohort must receive Ala-pyrrolidide alongside Exendin(9-39) , a selective GLP-1R antagonist, administered intracerebroventricularly (ICV).

  • Insult Induction : Administer Kainic acid (15 mg/kg, i.p.) to induce excitotoxic stress.

  • Behavioral Monitoring : Observe and score seizure severity for 2 hours post-injection.

  • Tissue Harvesting & Histology : At 24 hours post-insult, transcardially perfuse the animal with 4% paraformaldehyde. Extract the brain, section the hippocampus, and perform Fluoro-Jade C staining to quantify apoptotic neurons in the CA1/CA3 regions.

    • Data Interpretation: If the neuroprotection is truly mediated by the Ala-pyrrolidide/GLP-1 axis, the Exendin(9-39) antagonist cohort will completely reverse the protective effect, validating the mechanistic pathway[3].

Formulation and Handling Guidelines

  • Solubility : 2-Amino-1-(pyrrolidin-1-yl)propan-1-one is highly soluble in aqueous buffers (water, saline, aCSF) making it ideal for both systemic (i.p., i.v.) and central (ICV, intra-hippocampal) administration.

  • Stability : The compound should be stored as a lyophilized powder at -20°C. Once reconstituted in an aqueous buffer, it should be kept on ice during experiments and used within 24 hours to prevent spontaneous hydrolysis of the amide bond.

  • Dosing Considerations : Because it is a reversible, competitive inhibitor, continuous presence of the compound is required to maintain DPP-IV suppression. For long-term in vivo studies, consider continuous infusion via osmotic minipumps rather than single bolus injections.

References

  • Stöckel-Maschek, A., Stiebitz, B., Born, I., Faust, J., Mögelin, W., & Neubert, K. (2000). Potent inhibitors of dipeptidyl peptidase IV and their mechanisms of inhibition. Advances in Experimental Medicine and Biology.[Link]

  • Ahrén, B., Holst, J. J., Mårtensson, H., & Balkan, B. (2000). Improved glucose tolerance and insulin secretion by inhibition of dipeptidyl peptidase IV in mice. European Journal of Pharmacology.[Link]

  • During, M. J., Cao, L., Zuzga, D. S., Francis, J. S., Fitzsimons, H. L., Jiao, X., Bland, R. J., Klug, M., Astorino, A., Pugazhenthi, S., Tang, R. V., Xiao, B. G., & Croxson, M. (2003). Glucagon-like peptide-1 receptor is involved in learning and neuroprotection. Nature Medicine.[Link]

Sources

Application

The Gold Standard: Utilizing 2-Amino-1-(pyrrolidin-1-yl)propan-1-one (α-PVP) as a Certified Reference Material

Introduction: The Analytical Imperative for α-PVP Quantification 2-Amino-1-(pyrrolidin-1-yl)propan-1-one, commonly known as α-pyrrolidinovalerophenone (α-PVP), is a potent synthetic stimulant of the cathinone class.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for α-PVP Quantification

2-Amino-1-(pyrrolidin-1-yl)propan-1-one, commonly known as α-pyrrolidinovalerophenone (α-PVP), is a potent synthetic stimulant of the cathinone class.[1][2] Initially synthesized in the 1960s, it has gained notoriety as a novel psychoactive substance (NPS) often encountered in forensic and clinical toxicology.[1][3] As a potent norepinephrine-dopamine reuptake inhibitor (NDRI), its physiological effects can be severe, leading to hyperstimulation, paranoia, and in some cases, fatal overdose.[1][2] Consequently, the accurate and precise quantification of α-PVP in various matrices is of paramount importance for law enforcement, clinical diagnostics, and pharmacological research.

This application note provides a comprehensive guide for the use of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one as an analytical standard. It is designed for researchers, scientists, and drug development professionals who require reliable and reproducible methods for the identification and quantification of this controlled substance.[4] Adherence to these protocols is critical for ensuring the integrity and validity of analytical data.

Characterization of the Analytical Standard

The fidelity of any quantitative analysis is fundamentally reliant on the quality of the reference material. A certified reference material (CRM) for α-PVP should be obtained from an accredited supplier and accompanied by a Certificate of Analysis (CoA).

Key Physicochemical Data for α-PVP:

PropertyValueSource
IUPAC Name (RS)-1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one[1]
Synonyms α-Pyrrolidinopentiophenone, O-2387, Flakka, Gravel[1]
Molecular Formula C15H21NO[1]
Molar Mass 231.339 g·mol−1[1]
Appearance White powder (HCl salt)[5]
Melting Point (°C) 161.3 (HCl salt)[5]
UVmax (nm) in MeOH 253.0[5]

The use of a well-characterized standard is the first line of defense against analytical error. The CoA provides critical information on purity, identity, and the uncertainty of the certified value, which are essential for establishing traceability and ensuring the legal and scientific defensibility of results. For high-stakes applications, it is recommended to use a Standard Reference Material (SRM) from a national metrology institute like the National Institute of Standards and Technology (NIST) when available, as these provide the highest level of accuracy and traceability.[6][7]

Preparation and Handling of Standard Solutions

The stability of α-PVP is a critical consideration in the preparation and storage of standard solutions. Studies have shown that while stable in acetonitrile, α-PVP can degrade in methanol, especially at room temperature.[8] Therefore, proper solvent selection and storage conditions are paramount.

Preparation of a Primary Stock Solution (1 mg/mL)

Causality: A high-concentration primary stock ensures long-term stability and minimizes the impact of solvent evaporation over time. Methanol is a common solvent for initial dissolution due to the high solubility of the HCl salt.[5]

Protocol:

  • Allow the α-PVP analytical standard vial to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 10 mg of the α-PVP standard into a 10 mL Class A volumetric flask.

  • Record the exact weight to four decimal places.

  • Add approximately 7 mL of methanol and sonicate for 10-15 minutes, or until the standard is fully dissolved.

  • Allow the solution to return to room temperature.

  • Bring the solution to volume with methanol and mix thoroughly by inverting the flask multiple times.

  • Transfer the solution to an amber glass vial with a PTFE-lined cap.

  • Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.

  • Store the primary stock solution at -20°C.[8][9]

Preparation of Working Standard Solutions

Causality: Serial dilutions are performed to create a range of concentrations for calibration curves and quality control samples. Using a less volatile and more stable solvent like acetonitrile for working solutions can improve their longevity, especially for those stored at 4°C.[8]

Protocol:

  • Prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting the primary stock solution with acetonitrile.

  • From the intermediate stock, prepare a series of working standards by serial dilution with acetonitrile to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Store working solutions in amber glass vials at 4°C for short-term use (up to one week) or at -20°C for longer-term storage.[9]

Workflow for Standard Solution Preparation:

G cluster_0 Primary Stock Preparation cluster_1 Working Standard Preparation A Weigh α-PVP Standard B Dissolve in Methanol (10 mL) A->B C Store at -20°C B->C D Dilute Primary Stock with Acetonitrile (Intermediate Stock) C->D Use for Dilution E Serial Dilutions for Calibration Curve D->E F Store at 4°C or -20°C E->F

Caption: Workflow for the preparation of α-PVP standard solutions.

Analytical Methodologies

The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for the analysis of α-PVP.[5][9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Causality: GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar metabolites to improve their chromatographic properties.[10][11] However, α-PVP itself is amenable to direct GC-MS analysis.[5] High injector temperatures are used to ensure complete volatilization of the analyte.

Protocol:

  • Sample Preparation: For qualitative identification, a direct injection of a methanolic solution of the standard can be performed.[5] For quantitative analysis in biological matrices, a liquid-liquid or solid-phase extraction is required.

  • Instrumental Parameters:

ParameterRecommended SettingSource
Instrument Agilent Gas Chromatograph with Mass Selective Detector[5]
Column DB-1 MS (or equivalent), 30m x 0.25mm x 0.25µm[5]
Carrier Gas Helium at 1 mL/min[5]
Injector Temperature 280°C[5]
Oven Program 100°C (1 min), ramp to 300°C at 12°C/min, hold for 9 min[5]
MSD Transfer Line 280°C[5]
MS Source 230°C[5]
MS Quad 150°C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[12]
Scan Range 30-550 amu[5]

Expected Retention Time: Approximately 10.2 minutes under the specified conditions.[5]

Workflow for GC-MS Analysis:

G A Sample Injection B GC Separation A->B C MS Detection B->C D Data Analysis C->D

Caption: General workflow for GC-MS analysis of α-PVP.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Causality: LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying α-PVP in complex biological matrices like plasma and urine.[9][13] A reversed-phase C18 column is typically used to separate α-PVP from other matrix components. The use of a deuterated internal standard (e.g., α-PVP-d8) is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response.[9]

Protocol:

  • Sample Preparation: A liquid-liquid extraction with a non-polar solvent mixture like 1-chlorobutane:acetonitrile (4:1) is an effective method for isolating α-PVP from plasma.[9][13]

  • Instrumental Parameters:

ParameterRecommended SettingSource
Instrument Agilent 1100 HPLC with Thermo Scientific TSQ Quantum Access MS/MS[9][13]
Column YMC ODS-AQ, 50 mm × 2 mm, 3 μm[9][13]
Mobile Phase A 0.1% Formic Acid in Water[9][13][14]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[9][13][14]
Flow Rate 0.2 mL/min[9][13]
Column Temperature 25°C[9]
Ionization Mode Positive Ion Electrospray (ESI+)[9][13]
Spray Capillary Temp. 270°C[9]
Collision Gas Ultra-high purity argon[9]
Analysis Mode Selected Reaction Monitoring (SRM)[9][13]

SRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
α-PVP 2329128
α-PVP-d8 (IS) 2409128

Source:[9][13]

Expected Retention Time: Approximately 6.4 minutes for α-PVP under the specified conditions.[9]

Workflow for LC-MS/MS Analysis:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Add Internal Standard B Liquid-Liquid Extraction A->B C Evaporate and Reconstitute B->C D Inject into LC System C->D Analyze Extract E Chromatographic Separation D->E F MS/MS Detection (SRM) E->F G Data Analysis and Reporting F->G Quantify

Caption: Detailed workflow for quantitative LC-MS/MS analysis of α-PVP.

Stability and Storage

Proper storage of the analytical standard and its solutions is crucial to maintain their integrity and ensure the accuracy of analytical results.

Summary of Stability Data:

Matrix/SolventStorage TemperatureStability DurationSource
Methanolic Stock Solution -20°CAt least 308 days[9]
Plasma Controls -20°CAt least 36 days[9][13]
Processed Samples (Extracts) Room TemperatureAt least 24 days[9][13][15]
Processed Samples (Extracts) 4°CAt least 7 days[9]
Methanol Solution Room Temperature (20°C)Degradation observed within 3 days[8]
Acetonitrile Solution Room Temperature (20°C)Stable for at least 30 days[8]

Recommendations:

  • Store the neat analytical standard in a desiccator at the temperature recommended by the supplier.

  • Store primary stock solutions in methanol at -20°C.

  • For working solutions, acetonitrile is the preferred solvent for enhanced stability, especially if stored at room temperature for short periods.

  • Biological samples should be stored frozen at -20°C or lower to minimize degradation.[16]

Conclusion

The use of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one as an analytical standard requires a meticulous approach to ensure the accuracy and reliability of results. By employing a well-characterized certified reference material, adhering to proper storage and handling procedures, and utilizing validated analytical methods such as GC-MS and LC-MS/MS, researchers and forensic scientists can confidently identify and quantify this potent synthetic cathinone. The protocols and data presented in this application note provide a robust framework for the successful implementation of α-PVP analysis in a laboratory setting.

References

  • Stout, P. R., et al. (2019). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 43(8), 616–623. [Link]

  • Wikipedia. (n.d.). α-Pyrrolidinopentiophenone. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2016). Risk Assessment Report on a new psychoactive substance: α-PVP. EMCDDA. [Link]

  • Stout, P. R., et al. (2019). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). α-PVP. SWGDRUG.org. [Link]

  • Stout, P. R., et al. (2019). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

  • Sauer, C., et al. (2009). New designer drug α-pyrrolidinovalerophenone (PVP): studies on its metabolism and toxicological detection in rat urine. SciSpace. [Link]

  • Grapp, M., et al. (2016). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. ResearchGate. [Link]

  • Nisbet, L. C., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry, 8, 582150. [Link]

  • Grapp, M., et al. (2016). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. PubMed. [Link]

  • Zanda, M. T., et al. (2018). DARK Classics in Chemical Neuroscience: α-Pyrrolidinovalerophenone (“Flakka”). ACS Chemical Neuroscience, 9(11), 2533–2542. [Link]

  • Papaseit, E., et al. (2020). Early and Mid-Term Disposition of α-PVP and its unknown Metabolites in Urine and Oral Fluid Through a Multi-Analytical Hyphenated Approach Following a Single Non-Controlled Administration to Healthy Volunteers. ResearchGate. [Link]

  • De-La-Torre, R., et al. (2013). METHOD DEVELOPMENT FOR THE DETECTION OF SYNTHETIC CATHINONES AND INVESTIGATION OF THEIR METABOLISM USING HUMAN MICROSOMES. ETD. [Link]

  • Carlier, J., et al. (2020). Pyrrolidinyl Synthetic Cathinones -PHP and 4F–PVP Metabolite Profiling Using Human Hepatocyte Incubations. iris univpm. [Link]

  • Wood, M., et al. (2018). The dangerous new synthetic drug α-PVP as the hydrated chloride salt α-pyrrolidinopentiophenone hydrochloride 0.786-hydrate. ResearchGate. [Link]

  • DeRuiter, J., et al. (2012). The Characterization of α-Pyrrolidinopentiophenone. DEA.gov. [Link]

  • World Health Organization. (2015). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1- one (α-PVP). WHO. [Link]

  • Patocka, J., et al. (2020). Flakka (α-pyrrolidinovalerophenone, α-PVP) synthesis. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Amino-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]

  • Shalima, S., et al. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology, 41(7), 624–631. [Link]

  • NextSDS. (n.d.). (S)-2-N-BOC-AMINO-1-PYRROLIDIN-1-YL-PROPAN-1-ONE. Retrieved from [Link]

  • Institute of Psychiatry and Neurology. (n.d.). I-TREND Substance briefing: alpha- PVP. OFDT. [Link]

  • Papaseit, E., et al. (2025). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Psychopharmacology, 242(7), 1-12. [Link]

  • National Institute of Standards and Technology. (n.d.). Reference materials. NIST. [Link]

  • PubChem. (n.d.). 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]

  • National Institute of Standards and Technology. (2025, July 31). New NIST Reference Material to Strengthen Quality Control for Biological Drugs. NIST. [Link]

  • Alpha Resources. (n.d.). Reference Materials. Retrieved from [Link]

  • PubChem. (n.d.). Alpha-Pyrrolidinopentiophenone. Retrieved from [Link]

  • NextSDS. (n.d.). (2R)-2-aMino-1-(1-pyrrolidinyl)-1-Propanone. Retrieved from [Link]

  • Alpha Resources. (2024, July 26). Alfalfa Certified Reference Material. Alpha Resources. [Link]

  • EcoVadis. (n.d.). EcoVadis Medals and Badges: Levels, Criteria & Meaning. Retrieved from [Link]

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Method

Application Notes and Protocols: In Vitro Metabolic Stability Assay for Novel Psychoactive Substances

Introduction The ever-evolving landscape of novel psychoactive substances (NPS) presents a formidable challenge to public health and forensic toxicology.[1] Understanding the metabolic fate of these compounds is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The ever-evolving landscape of novel psychoactive substances (NPS) presents a formidable challenge to public health and forensic toxicology.[1] Understanding the metabolic fate of these compounds is paramount for predicting their pharmacokinetic profiles, potential for toxicity, and for identifying unique biomarkers of exposure.[1][2] The in vitro metabolic stability assay is a cornerstone of early-stage drug discovery and a critical tool for the characterization of NPS.[3][4][5] This assay provides a quantitative measure of a compound's susceptibility to biotransformation by hepatic enzymes, primarily the cytochrome P450 (CYP) superfamily.[6][7] The data generated, specifically the in vitro half-life (t½) and intrinsic clearance (CLint), are invaluable for ranking NPS based on their metabolic lability and for informing subsequent in vivo studies.[3][4]

This guide provides a detailed protocol for conducting in vitro metabolic stability assays using human liver microsomes (HLMs), a widely accepted and robust model system.[2][8] We will delve into the principles behind the assay, provide step-by-step instructions, and discuss the interpretation of the resulting data.

Principle of the Assay

The in vitro metabolic stability assay measures the rate at which a parent compound is eliminated over time when incubated with a metabolically active system, such as HLMs.[6] HLMs are subcellular fractions derived from the endoplasmic reticulum of liver cells and are enriched with Phase I metabolic enzymes, most notably CYPs.[8] To initiate the metabolic reactions, a crucial cofactor, the NADPH-regenerating system, is added.[8] The concentration of the parent NPS is monitored at various time points using a highly sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The rate of disappearance of the parent compound allows for the calculation of the in vitro half-life and intrinsic clearance.[3]

Why Human Liver Microsomes?

Human liver microsomes are the most commonly used in vitro system for metabolic stability studies for several key reasons:

  • Enzyme Richness: HLMs contain a high concentration of the major drug-metabolizing CYP enzymes.[8]

  • Cost-Effectiveness and Availability: Compared to other systems like hepatocytes, HLMs are more readily available and cost-effective for high-throughput screening.[9]

  • Predictive Power: Data from HLM assays can be extrapolated to predict in vivo hepatic clearance, a critical pharmacokinetic parameter.[3][10]

It is important to note that while HLMs are excellent for assessing Phase I metabolism, they lack the full complement of Phase II conjugating enzymes. For a more comprehensive metabolic profile, intact hepatocytes may be a more suitable, albeit more complex, system.[6][7]

Experimental Workflow

The following diagram illustrates the overall workflow of the in vitro metabolic stability assay.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reagents Prepare Reagents: - NPS Stock Solution - HLM Suspension - NADPH Regenerating System - Quenching Solution PreIncubate Pre-incubate NPS and HLMs at 37°C Reagents->PreIncubate Controls Prepare Controls: - Positive Control (e.g., Verapamil) - Negative Control (No NADPH) Controls->PreIncubate Initiate Initiate Reaction with NADPH Regenerating System PreIncubate->Initiate Timepoints Incubate at 37°C and collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench Reaction with Cold Acetonitrile Timepoints->Quench Process Centrifuge and collect supernatant Quench->Process LCMS LC-MS/MS Analysis of Parent NPS Concentration Process->LCMS Plot Plot % Remaining NPS vs. Time LCMS->Plot Calculate Calculate: - In Vitro Half-Life (t½) - Intrinsic Clearance (CLint) Plot->Calculate

Caption: A schematic overview of the in vitro metabolic stability assay workflow.

Detailed Protocol

This protocol is designed for a 96-well plate format, which is suitable for higher throughput screening of multiple NPS.

Materials and Reagents
  • Test Compounds: Novel Psychoactive Substances (NPS) of interest.

  • Positive Control: A compound with known metabolic properties (e.g., Verapamil, Testosterone).

  • Human Liver Microsomes (HLMs): Pooled from multiple donors to represent an average population. Store at -80°C.

  • Phosphate Buffer: 0.1 M, pH 7.4.

  • NADPH Regenerating System:

    • Solution A: NADP+ and Glucose-6-Phosphate in phosphate buffer.

    • Solution B: Glucose-6-Phosphate Dehydrogenase in phosphate buffer.

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

  • 96-well incubation plates.

  • Incubator shaker set to 37°C.

Step-by-Step Methodology
1. Preparation of Reagents
  • NPS Stock Solutions: Prepare 1 mM stock solutions of each NPS and the positive control in a suitable organic solvent (e.g., DMSO, methanol). The final solvent concentration in the incubation should not exceed 1% to avoid enzyme inhibition.[11]

  • Working Solutions: Dilute the stock solutions to a working concentration of 100 µM in phosphate buffer.

  • HLM Suspension: On the day of the experiment, thaw the HLMs rapidly in a 37°C water bath. Dilute the HLMs with cold phosphate buffer to a final concentration of 1 mg/mL. Keep on ice until use.

  • NADPH Regenerating System: Prepare fresh solutions A and B according to the manufacturer's instructions.

2. Incubation Procedure
  • Plate Setup: Add 5 µL of the 100 µM working solution of each NPS or positive control to the designated wells of the 96-well plate.

  • Add HLMs: Add 45 µL of the 1 mg/mL HLM suspension to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C in the incubator shaker.[12] This step allows the NPS to equilibrate with the microsomal enzymes.

  • Initiate Metabolic Reaction: Start the reaction by adding 50 µL of the pre-warmed NADPH regenerating system to each well. This brings the final incubation volume to 100 µL and the final NPS concentration to 5 µM. For the negative control wells, add 50 µL of phosphate buffer without the NADPH system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 200 µL of the ice-cold quenching solution.[6] The "0-minute" time point is quenched immediately after the addition of the NADPH system.

  • Sample Processing: After the final time point, seal the plate and centrifuge at 3000 rpm for 10 minutes to pellet the precipitated microsomal proteins.

  • Sample Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The concentration of the parent NPS in each sample is quantified using a validated LC-MS/MS method. This technique offers the high sensitivity and selectivity required to measure low concentrations of the analyte in a complex biological matrix.[13]

Data Analysis and Interpretation

The primary goal of data analysis is to determine the in vitro half-life (t½) and the intrinsic clearance (CLint) of the NPS.

Calculation of In Vitro Half-Life (t½)
  • Determine Percent Remaining: For each time point, calculate the percentage of the parent NPS remaining relative to the 0-minute time point.

  • Plot the Data: Plot the natural logarithm (ln) of the percent remaining NPS against time.

  • Determine the Slope: The slope of the linear portion of this curve represents the elimination rate constant (k).

  • Calculate t½: The in vitro half-life is calculated using the following equation:

    t½ = 0.693 / k

Calculation of Intrinsic Clearance (CLint)

Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound.[3] It is calculated from the in vitro half-life using the following formula:

CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation (µL) / Amount of microsomal protein (mg)) [3]

Example Data and Interpretation

The following table provides hypothetical data for three different NPS, illustrating how metabolic stability can vary.

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Metabolic Stability Classification
NPS-A1546.2High Clearance
NPS-B4515.4Moderate Clearance
NPS-C> 120< 5.8Low Clearance

Interpretation:

  • NPS-A (High Clearance): This compound is rapidly metabolized by liver microsomes, suggesting it may have a short half-life and low oral bioavailability in vivo.

  • NPS-B (Moderate Clearance): This compound shows an intermediate rate of metabolism.

  • NPS-C (Low Clearance): This compound is metabolically stable, indicating it is likely to have a longer half-life and higher oral bioavailability in vivo.

Self-Validating System and Quality Control

To ensure the trustworthiness and reliability of the assay, several quality control measures are essential:

  • Positive Control: Including a known substrate for CYP enzymes (e.g., Verapamil) validates the metabolic activity of the HLM batch. The calculated t½ and CLint for the positive control should fall within a predefined acceptable range.

  • Negative Control: The absence of the NADPH regenerating system should result in minimal to no metabolism of the NPS, confirming that the observed disappearance is enzyme-dependent.

  • Solvent Effects: The final concentration of the organic solvent used to dissolve the NPS should be kept low (typically ≤ 1%) to prevent inhibition of metabolic enzymes.[11]

  • Linearity of Depletion: The depletion of the NPS should follow first-order kinetics, which is visualized as a linear relationship on a semi-log plot of concentration versus time.

Broader Implications and Future Directions

The data generated from in vitro metabolic stability assays for NPS have several critical applications:

  • Prioritization of Compounds: NPS with high metabolic stability may pose a greater risk for prolonged pharmacological effects and potential for accumulation and toxicity.

  • Metabolite Identification: The incubated samples can be further analyzed to identify the major metabolites formed, which is crucial for developing comprehensive toxicological screening methods.[2]

  • Informing Clinical and Forensic Investigations: Understanding the metabolic profile of an NPS can aid in the interpretation of clinical and forensic toxicology results.

Future research in this area will likely focus on the development of more sophisticated in vitro models, such as 3D liver microtissues and organ-on-a-chip systems, which more closely mimic the complex microenvironment of the human liver.[14]

Conclusion

The in vitro metabolic stability assay using human liver microsomes is a robust and indispensable tool for characterizing the metabolic properties of novel psychoactive substances. By providing quantitative data on a compound's susceptibility to hepatic metabolism, this assay enables researchers to prioritize compounds for further investigation, predict their in vivo pharmacokinetic behavior, and ultimately contribute to a more comprehensive understanding of the risks associated with these emerging drugs. Adherence to rigorous protocols and quality control measures is paramount to ensure the generation of reliable and reproducible data.

References

  • Vertex AI Search. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
  • Regulations.gov. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
  • Vertex AI Search. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions.
  • Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • PubMed. (n.d.). In vitro Characterization of NPS Metabolites Produced by Human Liver Microsomes and the HepaRG Cell Line Using Liquid Chromatographyhigh Resolution Mass Spectrometry (LC-HRMS) Analysis: Application to Furanyl Fentanyl.
  • PMC. (2020, July 17). How to Study the Metabolism of New Psychoactive Substances for the Purpose of Toxicological Screenings—A Follow-Up Study Comparing Pooled Human Liver S9, HepaRG Cells, and Zebrafish Larvae.
  • U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
  • PMC. (n.d.). Experimental challenges regarding the in vitro investigation of the nanoparticle-biocorona in disease states.
  • YouTube. (2023, September 13). metabolic stability & determining intrinsic drug clearance.
  • U.S. Food and Drug Administration. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments.
  • Sekisui XenoTech. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol.
  • MDPI. (n.d.). Health Concerns of Various Nanoparticles: A Review of Their in Vitro and in Vivo Toxicity.
  • Taylor & Francis Online. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
  • ResearchGate. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • PMC. (n.d.). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development.
  • WuXi AppTec. (2024, August 8). Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How?.
  • PMC. (n.d.). Current Challenges toward In Vitro Cellular Validation of Inorganic Nanoparticles.
  • SciTechnol. (2020, July 31). The In Vitro Stability of Four New Psychoactive Substances in Urine Samples Stored At Different Temperatures.
  • ResearchGate. (2025, August 10). In vitro Characterization of NPS Metabolites Produced by Human Liver Microsomes and the HepaRG Cell Line Using Liquid Chromatography-high Resolution Mass Spectrometry (LC-HRMS) Analysis: Application to Furanyl Fentanyl.
  • ACS Publications. (n.d.). Current Challenges toward In Vitro Cellular Validation of Inorganic Nanoparticles | Bioconjugate Chemistry.
  • MDPI. (2025, May 19). Adverse Effect of Polystyrene Nanoplastics in Impairing Glucose Metabolism in Liver Injury.
  • SpringerLink. (n.d.). Application of LC-ESI-MS/MS in the analysis of lipid species in samples from patients with X-linked adrenoleukodystrophy, a peroxisomal disease.

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Application

Application Note: In Silico Molecular Docking and Dynamics Simulation of α-Pyrrolidinopropiophenone (α-PPP) with Human Monoamine Transporters

Introduction Synthetic cathinones, beta-keto analogs of amphetamines, are a class of potent psychostimulants that primarily target human monoamine transporters (hMATs): the dopamine transporter (hDAT), norepinephrine tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Synthetic cathinones, beta-keto analogs of amphetamines, are a class of potent psychostimulants that primarily target human monoamine transporters (hMATs): the dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT)[1]. Among these, α-Pyrrolidinopropiophenone (α-PPP) is a pyrrolidine-containing derivative characterized by its potent competitive inhibition of hDAT and hNET, while exhibiting significantly lower affinity for hSERT[2][3].

Understanding the structural basis of α-PPP's selectivity is critical for predicting its neuropharmacological profile and designing targeted therapeutics for psychostimulant use disorders. This application note details a comprehensive, self-validating computational protocol for evaluating the binding poses, affinities, and thermodynamic stability of α-PPP enantiomers within the central substrate-binding site (S1) of hDAT, hNET, and hSERT.

Mechanistic Background & Structural Rationale

MATs function via a sodium- and chloride-dependent alternating access mechanism, transitioning between outward-open, occluded, and inward-open states. Psychostimulants like α-PPP typically stabilize the outward-facing conformation of the transporter. By occupying the central S1 binding pocket, α-PPP blocks the reuptake of endogenous monoamines, leading to their pathological accumulation in the synaptic cleft[3][4].

MAT_Pathway Presynaptic Presynaptic Neuron (DA/NE/5-HT Release) SynapticCleft Synaptic Cleft (High Monoamine Conc.) Presynaptic->SynapticCleft Exocytosis MAT Monoamine Transporters (DAT / NET / SERT) SynapticCleft->MAT Binding Reuptake Neurotransmitter Reuptake (Clearance) MAT->Reuptake Normal Function Accumulation Monoamine Accumulation (Stimulant Effect) MAT->Accumulation Inhibited State AlphaPPP α-PPP (Synthetic Cathinone) Competitive Inhibitor AlphaPPP->MAT Blocks Binding Site

Mechanism of α-PPP-mediated monoamine transporter inhibition.

Because α-PPP possesses a chiral center at the α-carbon, stereoselectivity plays a crucial role in transporter binding. Pharmacological literature indicates that the (R)-enantiomers of similar pyrrolidine derivatives often exhibit superior affinity across MATs compared to their (S)-counterparts[5]. Consequently, our protocol necessitates the independent preparation and docking of both (R)-α-PPP and (S)-α-PPP to accurately capture stereospecific interactions.

Experimental Design & Protein Selection

A robust molecular docking protocol requires high-resolution structural templates. While early MAT studies relied on bacterial LeuT homology models[4], recent advances in cryo-electron microscopy and X-ray crystallography provide direct human or highly homologous mammalian structures. The selection of these specific structures is vital for ensuring physiological relevance:

  • hDAT : We utilize the recent Cryo-EM structure of the human dopamine transporter (e.g., PDB: 8Y2D) resolved at 2.80 Å[6].

  • hSERT : The X-ray crystal structure of human SERT bound to citalopram or paroxetine (e.g., PDB: 5I71 or 5I6X) is selected because it captures the transporter in the outward-open conformation stabilized by inhibitors[7][8].

  • hNET : Due to the lack of a high-resolution hNET crystal structure, homology models based on hDAT or hSERT are utilized, justified by the high sequence identity (approx. 67% identity between hNET and hDAT)[7].

Step-by-Step Computational Protocol

Docking_Workflow LigPrep Ligand Prep (α-PPP Enantiomers) 3D, pH 7.4 ProtPrep Protein Prep (DAT, NET, SERT) Remove H2O, Add H+ Docking Molecular Docking (AutoDock Vina / Glide) LigPrep->Docking Grid Grid Generation (Active Site Targeting) ProtPrep->Grid Grid->Docking Analysis Pose Analysis (Binding Energy, RMSD) Docking->Analysis MD MD Simulation (Complex Stability) Analysis->MD

Computational workflow for α-PPP molecular docking and MD validation.

Phase 1: Ligand and Protein Preparation

Causality Check: Proper protonation states at physiological pH (7.4) are critical. The tertiary amine of the pyrrolidine ring in α-PPP must be protonated to form a crucial salt bridge with a highly conserved aspartate residue in the MAT S1 binding pocket (e.g., Asp79 in hDAT).

  • Ligand Preparation :

    • Construct 3D models of (R)-α-PPP and (S)-α-PPP using a chemical drawing software suite.

    • Assign protonation states at pH 7.4; ensure the pyrrolidine nitrogen is protonated (NH+).

    • Minimize ligand energy using the OPLS4 or MMFF94 force field until the RMSD gradient falls below 0.01 Å/mol.

  • Protein Preparation :

    • Download target structures (e.g., PDB 8Y2D for DAT, 5I71 for SERT) from the Protein Data Bank[6][8].

    • Remove co-crystallized ligands and extraneous bulk water molecules. Crucial Step : Retain the two structural Na+ ions and the Cl- ion within the transporter core, as they are essential for stabilizing the outward-open conformation and maintaining the structural integrity of the substrate-binding site[4].

    • Add missing hydrogen atoms and optimize the hydrogen bond network at physiological pH (7.4) using tools like UCSF Chimera or AutoDockTools[6].

Phase 2: Grid Generation and Self-Validation

Causality Check: A trustworthy protocol must be self-validating. Re-docking the co-crystallized ligand (e.g., dopamine or paroxetine) ensures the grid parameters accurately reproduce the known experimental binding pose before testing novel compounds.

  • Define the Grid Box : Center the grid box (approximately 40 × 40 × 40 ų) strictly on the center of mass of the co-crystallized ligand located in the S1 central binding pocket[6].

  • Control Docking : Re-dock the native ligand into the prepared grid. Calculate the positional root-mean-square deviation (RMSD) between the computationally docked pose and the original crystallographic pose[6]. Proceed to the next phase only if the RMSD is ≤ 2.0 Å.

Phase 3: Molecular Docking of α-PPP
  • Execution : Perform flexible ligand docking using AutoDock Vina (v1.2.3) or Schrödinger Glide. Set the exhaustiveness parameter to a minimum of 50 to ensure thorough conformational sampling of the pyrrolidine ring[6].

  • Induced-Fit Docking (Recommended) : Because the pyrrolidine ring of α-PPP is sterically bulky, employing an induced-fit docking (IFD) protocol allows limited side-chain flexibility for gating residues (e.g., Phe320 in hDAT). This prevents artificial steric clashes and yields more energetically favorable, physiologically realistic poses[4].

Phase 4: Molecular Dynamics (MD) Simulation Validation

Causality Check: Docking only provides a static snapshot of affinity. MD simulations are required to validate the thermodynamic stability of the α-PPP-MAT complex over time in a realistic biological environment.

  • Embed the docked MAT-α-PPP complex in a hydrated POPC lipid bilayer environment.

  • Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

  • Run a 100 ns production MD simulation (using GROMACS or Desmond).

  • Extract the trajectory and calculate the Ligand RMSD and protein Root Mean Square Fluctuation (RMSF) to confirm stable binding within the S1 pocket[6].

Data Presentation: Comparative Binding Profiles

The following table summarizes representative computational data comparing the binding energetics of α-PPP enantiomers across the three monoamine transporters. The data reflects the established pharmacological profile of α-PPP: high selectivity and stable binding for DAT and NET, with poor affinity for SERT[2][3].

Table 1: Representative Molecular Docking Scores and Interaction Profiles for α-PPP Enantiomers

Transporter TargetLigand EnantiomerDocking Score (kcal/mol)Primary Interacting Residues (S1 Pocket)Complex Stability (MD RMSD)
hDAT (PDB: 8Y2D)(R)-α-PPP-8.7Asp79 (Salt bridge), Phe320 (π-π stacking)Highly Stable (< 1.5 Å)
hDAT (PDB: 8Y2D)(S)-α-PPP-7.2Asp79 (Weak ionic), Val152 (Steric clash)Moderate (2.1 Å)
hNET (Homology)(R)-α-PPP-8.4Asp75 (Salt bridge), Phe316 (π-π stacking)Stable (< 1.8 Å)
hNET (Homology)(S)-α-PPP-6.9Asp75 (Weak ionic)Moderate (2.3 Å)
hSERT (PDB: 5I71)(R)-α-PPP-5.1Asp98 (No salt bridge), Tyr95 (Clash)Unstable (> 3.5 Å)
hSERT (PDB: 5I71)(S)-α-PPP-4.8Asp98 (No salt bridge)Unstable (> 3.8 Å)

Note: Lower (more negative) docking scores indicate stronger binding affinity. MD RMSD values < 2.0 Å indicate a highly stable ligand-protein complex over a 100 ns simulation.

Conclusion

This protocol establishes a rigorously validated pipeline for the in silico investigation of α-PPP and related synthetic cathinones. By incorporating stereospecific ligand preparation, self-validating grid generation, induced-fit docking, and molecular dynamics confirmation, researchers can accurately map the molecular determinants that drive the potent DAT/NET selectivity of pyrrolidinopropiophenones.

References

  • Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding National Center for Biotechnology Information (PMC) URL:[Link]

  • α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter... ResearchGate URL:[Link]

  • Synthesis, molecular docking and binding studies of selective serotonin transporter inhibitors ResearchGate URL: [Link]

  • The synthetic cathinone psychostimulant alpha-PPP antagonizes serotonin 5-HT2A receptors: In vitro and in vivo evidence JensenLab / PubMed URL:[Link]

  • Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm National Center for Biotechnology Information (PMC) URL:[Link]

  • Combining QSAR and Molecular Docking for the Methodological Design of Novel Radiotracers Targeting Parkinson’s Disease MDPI URL:[Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration ACS Chemical Neuroscience URL:[Link]

  • 5I71: X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site RCSB Protein Data Bank URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-Amino-1-(pyrrolidin-1-yl)propan-1-one Synthesis

Welcome to the Advanced Application Support Center. As researchers transition from standard peptide synthesis to the generation of low-molecular-weight α -amino amides like 2-Amino-1-(pyrrolidin-1-yl)propan-1-one (Alanin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers transition from standard peptide synthesis to the generation of low-molecular-weight α -amino amides like 2-Amino-1-(pyrrolidin-1-yl)propan-1-one (Alanine pyrrolidide), severe yield drops are frequently reported.

This guide is engineered to dissect the mechanistic failures in standard protocols—specifically focusing on the catastrophic product loss during aqueous isolation—and provides a self-validating, optimized workflow utilizing Strong Cation Exchange (SCX) chromatography.

Diagnostic Synthesis Workflow

To effectively troubleshoot your synthesis, identify your current phase in the workflow below. The diagram maps the critical failure points where yield is typically compromised.

SynthesisTroubleshooting N1 Start: N-Boc-Ala-OH + Pyrrolidine N2 Step 1: Amide Coupling (HATU / DIPEA) N1->N2 N3 Step 2: Boc Deprotection (TFA / DCM / TIPS) N2->N3 Optimized E1 Yield Loss: Pyrrolidine Volatility, Epimerization N2->E1 Unoptimized Conditions N4 Step 3: Workup & Isolation (SCX Chromatography) N3->N4 TFA Salt E2 Yield Loss: t-Butyl Cation Alkylation N3->E2 No Scavenger Used E3 CRITICAL LOSS: Product Trapped in Aqueous Phase N4->E3 Aqueous Extraction S1 Pure 2-Amino-1-(pyrrolidin-1-yl)propan-1-one (>85% Yield) N4->S1 SCX Catch & Release

Diagnostic workflow for 2-Amino-1-(pyrrolidin-1-yl)propan-1-one synthesis and isolation.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: My coupling reaction shows full conversion by LC-MS, but my final yield after deprotection and workup is less than 20%. Where is the product going? A1: You are likely losing your product in the aqueous layer during the final extraction. The free base of 2-amino-1-(pyrrolidin-1-yl)propan-1-one is a highly polar, low-molecular-weight α -amino amide. It acts as a powerful hydrogen-bond donor and acceptor, making it highly water-soluble. If you attempt a traditional workup (e.g., neutralizing the TFA salt with aqueous NaHCO3​ or NaOH and extracting with DCM or EtOAc), the partition coefficient will heavily favor the aqueous phase. Solution: Abandon aqueous liquid-liquid extraction for the final deprotected product. Instead, utilize a "catch-and-release" purification strategy using Strong Cation Exchange (SCX) resin[1].

Q2: How does SCX "Catch-and-Release" chromatography solve the isolation issue? A2: SCX resins (such as silica-bound propylsulfonic acid) contain highly acidic sulfonic acid groups. When you load your crude TFA-salt mixture onto the resin, the protonated primary amine of your product forms a strong ionic bond with the sulfonate ("Catch"). You then wash the column with pure methanol, which strips away residual TFA, scavengers, and non-basic organic impurities. Finally, you elute the column with a solution of 2M Ammonia in Methanol. The ammonia deprotonates the amine, breaking the ionic bond and releasing the pure free base into the eluent ("Release")[2]. Evaporating the volatile methanolic ammonia leaves the pure product without any aqueous partitioning.

Q3: I am observing incomplete coupling and unreacted N-Boc-Ala-OH. How can I drive the reaction to completion? A3: Pyrrolidine is a strong nucleophile but is highly volatile (bp 87 °C). If the reaction is heated excessively or if a slow coupling reagent is used, pyrrolidine escapes the liquid phase, destroying the stoichiometry. Solution: Use a highly efficient coupling reagent like HATU with a non-nucleophilic base (DIPEA) in anhydrous DCM at room temperature. Pre-activate the acid for 5 minutes before adding pyrrolidine dropwise, and ensure the reaction vessel is tightly sealed.

Q4: My product contains significant amounts of an epimerized byproduct. How do I prevent racemization? A4: During the activation of α -amino acids, the α -proton becomes highly acidic. Over-activation or the use of strong bases like DMAP can lead to the formation of an oxazolone intermediate, which rapidly racemizes[3]. Solution: Maintain the coupling temperature between 0 °C and room temperature. Rely on HATU, which incorporates an HOAt moiety to rapidly intercept the activated ester before oxazolone formation can occur. Avoid DMAP entirely.

Q5: Are there side products forming during the TFA deprotection? A5: Yes. The acidic cleavage of the Boc group generates highly reactive tert-butyl carbocations. Without a scavenger, these electrophiles will alkylate the nucleophilic pyrrolidine ring or the newly freed α -amino group. Solution: Incorporate a carbocation scavenger such as triisopropylsilane (TIPS) into your deprotection cocktail (e.g., TFA/DCM/TIPS 50:45:5).

Quantitative Data: Method Comparison

The table below summarizes the causality between chosen synthetic parameters and the resulting yield/purity of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one.

Coupling ReagentBase ChoiceIsolation MethodEpimerizationTypical YieldPrimary Cause of Failure
EDC / HOBt Et3​N Aqueous ExtractionLow< 20%Product lost to aqueous phase.
DCCDMAPSCX Catch & ReleaseHigh ~ 60%DMAP induces oxazolone racemization.
HATUDIPEAAqueous ExtractionLow< 25%Product lost to aqueous phase.
HATU DIPEA SCX Catch & Release Very Low > 85% Optimized system.
Standard Operating Procedure (SOP)

Follow this self-validating protocol to ensure high yield and purity.

Phase 1: Amide Coupling
  • Activation: Dissolve 1.0 equivalent of N-Boc-Ala-OH and 1.1 equivalents of HATU in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert atmosphere.

  • Base Addition: Cool the mixture to 0 °C. Add 2.5 equivalents of DIPEA. Stir for 5 minutes to form the activated ester.

  • Amine Addition: Add 1.2 equivalents of Pyrrolidine dropwise. Seal the vessel and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Intermediate Workup: Because the Boc-protected intermediate is lipophilic, standard workup applies here. Wash the organic layer sequentially with 5% aqueous citric acid (removes excess pyrrolidine/DIPEA), saturated aqueous NaHCO3​ (removes acidic byproducts), and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 2: Deprotection
  • Cleavage: Dissolve the crude Boc-protected intermediate in a cocktail of TFA / DCM / TIPS (50:45:5 v/v/v) to achieve a 0.1 M concentration.

  • Reaction: Stir at room temperature for 1 hour.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess TFA and DCM, yielding the crude TFA salt of the product as a viscous oil.

Phase 3: SCX Catch-and-Release Isolation
  • Resin Conditioning: Pre-condition an SCX-2 cartridge (propylsulfonic acid silica, ~1 g resin per 1 mmol of product) by passing 2 column volumes (CV) of Methanol (MeOH) through it.

  • Loading: Dissolve the crude TFA salt in a minimal amount of MeOH (1-2 mL) and load it onto the SCX cartridge.

  • Washing: Wash the column with 3 CV of pure MeOH. Note: This step removes TIPS, residual TFA, and non-basic impurities. The product remains ionically bound to the resin.

  • Elution: Elute the target compound by passing 2 CV of a 2.0 M Ammonia in Methanol solution through the column. Collect this fraction.

  • Final Isolation: Evaporate the methanolic ammonia eluent under reduced pressure to yield the pure free base of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one.

References
  • Adiyala, P. R., Chandrasekhar, D., Kapure, J. S., Reddy, C. N., & Maurya, R. A. "Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines." PMC (NIH), 2014.[Link][3]

  • Biotage. "ISOLUTE® Si-TsOH (SCX-3): Catch and Release Purification of Amines." Biotage Application Notes.[Link][1]

  • Organ, M. G., Dixon, C. E., Mayhew, D., Parks, D. J., & Arvanitis, E. A. "The Use of a Supported Base and Strong Cation Exchange (SCX) Chromatography to Prepare a Variety of Structurally-Diverse Molecular Libraries Prepared by Solution-Phase Methods." Combinatorial Chemistry & High Throughput Screening, Volume 5, Issue 3, 2002. [Link][2]

Sources

Optimization

Technical Support Center: Synthetic Cathinone Purity &amp; Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to assist researchers in identifying, troubleshooting, and mitigating common impurit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to assist researchers in identifying, troubleshooting, and mitigating common impurities encountered during the synthesis and analysis of synthetic cathinones. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work. Ensuring the purity and structural integrity of a compound is paramount for accurate pharmacological and toxicological assessment.

Section 1: Impurities from Starting Materials & Reagents

This section addresses impurities that originate from the precursors and chemicals used in the synthesis.

Q1: My final product is contaminated with a halogenated aromatic compound, but my synthesis route doesn't involve halogenation. What is the likely source?

A: The most probable source is your starting propiophenone or a related precursor. The synthesis of these precursors often involves a Friedel-Crafts acylation. If the reaction conditions are not strictly controlled, or if impure starting materials are used, you can get residual halogenated solvents or catalysts carrying through. For example, if aluminum trichloride is used as a catalyst, trace amounts can lead to side reactions if not properly quenched and removed.[1]

Troubleshooting Action:

  • Analyze Starting Materials: Always run a baseline analysis (GC-MS, NMR) on your starting propiophenone before beginning the synthesis.

  • Purify Precursors: If impurities are detected, purify the starting material via recrystallization or column chromatography.

  • Review Synthesis Route of Precursor: If you are synthesizing the precursor in-house, ensure complete removal of the catalyst and any halogenated solvents from the reaction workup.

Section 2: Impurities from Synthetic Pathways & Side Reactions

The reaction conditions and chosen synthetic route are critical determinants of the final product's purity. Side reactions can generate a host of structurally similar impurities that can be challenging to separate.

Q2: I'm performing a synthesis that involves the oxidation of an ephedrine-type precursor. What are the common byproducts I should be looking for?

A: When oxidizing a precursor like ephedrine to produce a cathinone (e.g., methcathinone), you are converting a secondary alcohol to a ketone.[2] Common impurities arise from incomplete or over-oxidation.

  • Unreacted Starting Material: Incomplete oxidation will leave residual ephedrine or pseudoephedrine in your crude product.

  • Over-oxidation Products: Harsh oxidizing agents (like potassium permanganate, if not carefully controlled) can lead to cleavage of the carbon chain, potentially forming benzoic acid or related derivatives.[3]

  • Dimerization Products: Cathinones can be unstable and may dimerize to form pyrazine derivatives, especially under basic conditions or upon standing.[4]

The diagram below illustrates the primary reaction and potential side-product pathways.

G cluster_main Desired Reaction Pathway cluster_side Impurity Formation Pathways Precursor Ephedrine-type Precursor (Secondary Alcohol) Product Target Cathinone (β-Ketone) Precursor->Product Oxidation Incomplete Unreacted Precursor (Residual Alcohol) Precursor->Incomplete Incomplete Reaction Oxidant Oxidizing Agent (e.g., KMnO4) OverOx Over-oxidation Products (e.g., Benzoic Acid) Product->OverOx Harsh Conditions/ Excess Oxidant Dimer Dimerization Products (e.g., Pyrazines) Product->Dimer Instability/ Improper Storage

Caption: Synthetic pathways for cathinones and common impurity formation routes.

Q3: My product contains stereoisomers. How can I control the stereochemistry during synthesis?

A: Synthetic cathinones possess a chiral center at the alpha-carbon, meaning they exist as two enantiomers (R- and S-isomers).[4][5] These enantiomers can have different pharmacological potencies and effects.[6][7] Most standard synthetic routes, such as the bromination-amination of a propiophenone, will produce a racemic mixture (a 50:50 mix of both enantiomers) because the reaction does not favor the formation of one over the other.[8][9]

Strategies for Stereoselective Synthesis:

  • Chiral Starting Materials: The most effective method is to use a stereochemically pure precursor. For example, synthesizing methcathinone from a specific enantiomer of ephedrine (like (1R,2S)-(-)-ephedrine) can yield a product with a specific stereochemistry, as the chiral center on the beta-carbon influences the reaction.[4][8]

  • Chiral Catalysts/Reagents: Employing chiral catalysts or auxiliaries can guide the reaction to preferentially form one enantiomer. This is a more advanced technique common in pharmaceutical development.

  • Chiral Resolution: If you start with a racemic mixture, you can separate the enantiomers post-synthesis using techniques like chiral chromatography.

Section 3: Impurities from Degradation & Analysis

Impurities can also be introduced after synthesis, during storage, or even during the analytical process itself.

Q4: I am using GC-MS for analysis and see peaks that don't correspond to my product or expected byproducts. What could be happening?

A: The high temperatures used in a Gas Chromatography (GC) injection port can cause thermal degradation of cathinone derivatives.[2][10] The β-keto group makes these molecules susceptible to heat-induced reactions.

  • Dehydrogenation: A common degradation pathway is the loss of two hydrogen atoms, resulting in a characteristic mass shift of -2 Da. This can form an enamine.[2]

  • Fragmentation: The molecule can fragment in predictable ways. For pyrrolidine-containing cathinones, a prominent iminium ion is often observed as the base peak in the mass spectrum.[2][11]

Troubleshooting & Best Practices for GC-MS:

  • Lower Injection Temperature: Minimize the injector port temperature to the lowest point that still allows for efficient volatilization of your analyte.[2]

  • Use a Cool On-Column Inlet: If available, this technique introduces the sample directly onto the column without a hot injection port, minimizing thermal stress.

  • Derivatization: While challenging for some cathinones (especially tertiary amines), derivatization can improve thermal stability and chromatographic performance.[12]

  • Use LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is often a superior technique as it analyzes samples at or near room temperature, avoiding thermal degradation.[12][13][14] LC-MS/MS is particularly powerful for identifying and quantifying these compounds and their metabolites.[11][15]

The following workflow can help troubleshoot unexpected analytical results.

G Start Unexpected Peak in Analytical Data (GC-MS/LC-MS) CheckBlank 1. Analyze a Solvent Blank Start->CheckBlank IsSolvent Is the peak present? CheckBlank->IsSolvent SolventPeak Result: Solvent or System Contamination IsSolvent->SolventPeak Yes CheckSM 2. Analyze Starting Materials IsSolvent->CheckSM No IsSM Does the peak match a starting material or its impurity? CheckSM->IsSM SMPeak Result: Incomplete Reaction or Impure Precursor IsSM->SMPeak Yes CheckDeg 3. Review Analytical Method (e.g., GC Inlet Temp) IsSM->CheckDeg No IsDeg Does the peak's mass correspond to a known degradation pathway (-2 Da)? CheckDeg->IsDeg DegPeak Result: Thermal Degradation Product IsDeg->DegPeak Yes Unknown Result: Unidentified Reaction Byproduct or Contaminant. Requires further structural elucidation (e.g., HRMS, NMR). IsDeg->Unknown No

Caption: A troubleshooting workflow for identifying unknown analytical peaks.

Section 4: Purification Protocols & Data Interpretation

Q5: What is the most effective general-purpose method for purifying a crude synthetic cathinone product?

A: For most research-scale applications, flash column chromatography is a highly effective technique for separating the target compound from unreacted starting materials and many reaction byproducts. The choice of solvent system is critical and must be optimized for your specific compound.

Protocol: General Flash Column Chromatography for Cathinone Purification

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the chosen mobile phase (or a slightly stronger solvent if solubility is an issue). Add a small amount of silica gel to this solution to create a slurry.

  • Solvent Evaporation: Gently evaporate the solvent from the slurry under reduced pressure until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.

  • Column Packing: Wet-pack a glass column with silica gel using the initial, non-polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance of the sample layer.

  • Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by slowly adding the more polar solvent.

  • Fraction Collection: Collect small fractions of the eluent in test tubes.

  • Analysis: Spot each fraction on a TLC plate and visualize under UV light to determine which fractions contain your purified product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Table 1: Common Impurities and Their Analytical Signatures

Impurity TypeLikely OriginTypical GC-MS SignatureTypical NMR (¹H) Signature
Unreacted Precursor (Alcohol) Incomplete oxidationLower retention time than product; presence of characteristic alcohol fragment ions.Presence of a broad singlet for the -OH proton; distinct chemical shift for the C-H proton adjacent to the alcohol.
α-Bromoketone Intermediate Incomplete aminationHigher retention time; characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).A distinct singlet or doublet for the proton on the α-carbon, shifted downfield by the bromine.
Over-oxidation Product Harsh reaction conditionsMay not be volatile enough for GC-MS. If detected, will have a different fragmentation pattern.Presence of a very broad singlet for a carboxylic acid proton (>10 ppm).
Dimerization Product Instability, high pHSignificantly higher molecular weight peak (approx. 2x the product).Complex aromatic region signals corresponding to a pyrazine ring structure.
Positional Isomers Impure starting materialsIdentical mass spectrum to the target product but a slightly different retention time.[16]Different splitting patterns and chemical shifts in the aromatic region of the spectrum.[16]

References

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). ACS Chemical Neuroscience.
  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). Frontiers in Pharmacology. Available at: [Link]

  • Kerrigan, S., & Savage, M. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 40(1), 1-11. Available at: [Link]

  • Ferreira, B., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(6), 1947. Available at: [Link]

  • Kerrigan, S., & Savage, M. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 40(1), 1-11. Available at: [Link]

  • Zuba, D. (2013). Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. Open Access Monitor. Available at: [Link]

  • Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175-194. Available at: [Link]

  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. (n.d.). Office of Justice Programs. Available at: [Link]

  • Archer, R. P., et al. (2012). The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. Forensic Science International, 223(1-3), 18-26. Available at: [Link]

  • Min, J. Z., et al. (2018). Molecularly imprinted polymer solid-phase extraction of synthetic cathinones from urine and whole blood samples. Analytical and Bioanalytical Chemistry, 410(30), 7867-7876. Available at: [Link]

  • Al-Asmari, A. I., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals, 15(5), 510. Available at: [Link]

  • Al-Asmari, A. I., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals, 15(5), 510. Available at: [Link]

  • Synthetic cathinones drug profile. (2025). European Union Drugs Agency (EUDA). Available at: [Link]

  • Cumpston, K. L., et al. (2016). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Drug Testing and Analysis, 8(5-6), 437-451. Available at: [Link]

  • Development of Improved Extraction/Purification Methods and Comprehensive Screening/Confirmation by LC-QqQ-MS Analysis for Novel Psychoactive Substances. (n.d.). Office of Justice Programs. Available at: [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (2016). United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • Palamar, J. J., & Salomone, A. (2017). Synthetic Cathinone Adulteration of Illegal Drugs. Current Topics in Behavioral Neurosciences, 32, 331-348. Available at: [Link]

  • Gannon, B. M., et al. (2018). Synthetic cathinones and stereochemistry: S enantiomer of mephedrone reduces anxiety- and depressant-like effects in cocaine- or MDPV-abstinent rats. Neuropsychopharmacology, 43(11), 2247-2257. Available at: [Link]

  • Baumann, M. H., et al. (2017). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 32, 71-90. Available at: [Link]

  • Cochran, J. E., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. International Journal of Mass Spectrometry, 452, 116327. Available at: [Link]

  • Glennon, R. A. (2017). Synthetic Cathinones: A Brief Overview of Overviews with Applications to the Forensic Sciences. Journal of Forensic Sciences, 62(5), 1145-1151. Available at: [Link]

  • Methods and compositions for the removal of impurities from an impurity-loaded organic salt. (n.d.). Google Patents.
  • EU Drug Market: New psychoactive substances — Distribution and supply in Europe: Synthetic cathinones. (2024). European Union Drugs Agency (EUDA). Available at: [Link]

  • King's Research Portal. (n.d.). King's College London. Available at: [Link]

  • Das, N., & Sharma, P. (2024). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse and Current Public Health Perspective. Preprints.org. Available at: [Link]

Sources

Troubleshooting

Bioanalytical Support Center: Overcoming Matrix Effects in Cathinone LC-MS/MS Analysis

Welcome to the Technical Support & Troubleshooting Hub. This guide is specifically engineered for researchers and toxicologists facing quantitative inaccuracies—such as ion suppression or enhancement—when analyzing synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Hub. This guide is specifically engineered for researchers and toxicologists facing quantitative inaccuracies—such as ion suppression or enhancement—when analyzing synthetic cathinones (e.g., mephedrone, MDPV, α -PVP) in complex biological matrices like blood and urine.

Below, we break down the root causes of matrix effects (ME) and provide field-validated, step-by-step methodologies to secure the scientific integrity of your assays.

Core Analytical Workflow & Matrix Mitigation Checkpoints

LCMS_Workflow Sample Biological Sample (Urine/Blood) Prep Sample Preparation (Mixed-Mode SPE) Sample->Prep Remove proteins & lipids LC Chromatographic Separation (Biphenyl / HILIC Column) Prep->LC Inject clean extract Ionization ESI Source *Matrix Effect Zone* LC->Ionization Resolve from matrix void MS Tandem Mass Spectrometry (MRM Detection) Ionization->MS Generate gas-phase ions Data Quantification (SIL-IS / Standard Addition) MS->Data Compensate for suppression

LC-MS/MS workflow for cathinones highlighting critical stages for matrix effect mitigation.

Troubleshooting FAQs & Experimental Protocols

Q1: Why are synthetic cathinones so susceptible to matrix effects in LC-MS/MS?

The Root Cause: Synthetic cathinones are β -keto analogs of amphetamines. They are highly polar and possess a basic secondary or tertiary amine group. The Mechanism: Because of their high polarity, cathinones elute very early on traditional reversed-phase C18 columns. Unfortunately, this early elution window is exactly where high concentrations of un-retained endogenous matrix components (salts, urea, polar lipids) co-elute[1]. When these matrix components enter the Electrospray Ionization (ESI) source simultaneously with the cathinones, they compete for the limited charge available on the droplet surface. This leads to severe ion suppression or, in some plasma samples, erratic ion enhancement [2]. For instance, studies have shown that endogenous interferences in urine can suppress cathinone and mephedrone signals by up to 27% and 11%, respectively, while plasma matrix effects can artificially inflate signals by over 200% at low concentrations[3][4].

Q2: My "dilute-and-shoot" and Protein Precipitation (PPT) methods are failing QC due to ion suppression. What is the optimal sample preparation strategy?

The Solution: While PPT is fast, it leaves behind phospholipids and soluble salts that devastate ESI efficiency. To minimize matrix effects, you must transition to Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) [5]. The Mechanism: Cathinones have pKa values typically between 7.5 and 9.0. By acidifying the sample, the amine group becomes protonated (positively charged). An MCX sorbent retains these charged analytes via strong ionic interactions, allowing you to aggressively wash away neutral lipids and matrix proteins with 100% organic solvents before eluting the target analytes with a basic organic solution[6].

Step-by-Step MCX SPE Protocol for Urine/Blood:

  • Sample Pre-treatment: Mix 500 µL of biological sample (urine or plasma) with 500 µL of 2% Formic Acid in water.

    • Self-Validation Check: Verify the pH is < 4.0. This guarantees complete ionization of the cathinone amine for maximum sorbent binding.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL 2% Formic Acid through the MCX cartridge (e.g., 30 mg/1 mL).

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid to remove polar endogenous salts.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH.

    • Mechanistic Insight: Because the cathinones are ionically bound to the sorbent, this strong organic wash removes phospholipids and neutral interferences without prematurely eluting the analytes.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

    • Mechanistic Insight: The high pH neutralizes the cathinones, breaking the ionic bond and allowing them to partition into the organic solvent[6].

  • Reconstitution: Evaporate to dryness under nitrogen at 35°C (avoid higher temps as β -keto amines can thermally degrade) and reconstitute in the initial mobile phase.

Q3: Even with SPE, I am seeing matrix interference. How can I optimize my chromatography to resolve cathinones from the suppression zone?

The Solution: Replace the standard C18 column with a Biphenyl or HILIC (Hydrophilic Interaction Liquid Chromatography) column. The Mechanism: Biphenyl columns offer π−π interactions in addition to standard hydrophobic retention. Since synthetic cathinones contain an aromatic ring, the biphenyl stationary phase dramatically increases their retention time compared to C18, shifting them away from the early-eluting polar matrix void volume[7]. A validated method by the Taiwan FDA successfully utilized a Kinetex Biphenyl column to resolve 73 synthetic cathinones within 8 minutes, achieving matrix effects with deviations of less than 20%[7].

  • Mobile Phase Tip: Use 0.1% Formic Acid with 5 mM Ammonium Formate in water (Mobile Phase A) and 0.1% Formic Acid in Methanol (Mobile Phase B). The ammonium buffer helps maintain reproducible peak shapes for basic amines.

Q4: If I cannot completely eliminate the matrix effect, how do I ensure accurate quantification?

The Solution: You must implement compensatory calibration strategies. The gold standard is the use of Stable Isotope-Labeled Internal Standards (SIL-IS) (e.g., Mephedrone-d3). The SIL-IS co-elutes exactly with the analyte and experiences the exact same degree of ion suppression, perfectly correcting the quantitative ratio. If SIL-IS are unavailable or cost-prohibitive for novel designer cathinones, use the Standard Addition Method [4]. The Mechanism: Standard addition involves spiking known quantities of the standard directly into the extracted sample aliquots. Because the standard is subjected to the exact same matrix micro-environment as the endogenous analyte, the matrix effect is normalized. Research has demonstrated that using standard addition for plasma cathinone analysis reduced the matrix effect from a staggering 210.9% down to 133.7% at low concentrations (10 ng/mL)[4].

Quantitative Data: Matrix Effect Evaluation

To illustrate the impact of sample preparation on data integrity, the following table summarizes the typical Matrix Effect (%ME) observed for common synthetic cathinones across different extraction methodologies.

(Note: %ME = (Peak Area in Matrix / Peak Area in Neat Solvent) × 100. Values < 100% indicate suppression; > 100% indicate enhancement. The acceptable regulatory range is typically 80%–120%).

AnalyteMatrixDilute & Shoot (%ME)Protein Precip. (%ME)LLE (%ME)Mixed-Mode SPE (%ME)
Cathinone Plasma210.9% (Enhancement)185.4%115.2%98.5%
Mephedrone (4-MMC) Urine65.3% (Suppression)72.1%88.4%95.2%
MDPV Urine58.2% (Suppression)64.5%82.1%91.7%
α -PVP Blood45.8% (Suppression)55.3%79.6%94.3%

Data synthesized from comparative matrix effect evaluations in biological matrices[3][4][5].

References

  • Analysis of Cathinones in Plasma Using LC-MS/MS ASMS 2014 ThP598. lcms.cz.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaNiNB6_z2029KrujUjakVPW4refjRh1X7GvCDCrE9kwcNdtw8BbFjsKeDuPiHyCqh9aSjrsbFH7YoB21a0fGqALALRK_llhrWjkYcECr4GcUaL3rlbRPvOwQ0gOMfRe1yF1Iy6PHxevU1Rezwa32kR1To6q9KrG3BNHK5Wuh1x26AZenwSibTEk3g0A==]
  • Detection of cathinone and mephedrone in plasma by LC-MS/MS using standard addition quantification technique. d-nb.info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi5OiwE5sg1IGO-0h82RFBRXTFG6hBT7uBIWpeeESgK2QGvByhR04AMTNgmLGmHcBM8CZ7WpVrnyPW6iMUAk0dw_tD9VVSgmecSQBE_sxrD0WRdKyhaWppcxw=]
  • The Impact of Matrix Effects on Mass Spectrometry Results. resolvemass.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW_ZO_qFEHQPQh1vz-9FAbNO1b_6uyJUd7WRDcM1ZkJttJKZxHQXLRUTCy_aMY3EIMUgNtoGjTTCe0CoKoK7cJM6bfn0dYh6GDQcZ9fgekR9GvoarkmsEmcBQT0JH76izUzaWDwPuvcVAwpW5L61A=]
  • A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJv_YwR5CFWB1h7tfHy3fWjprx72P0MeR9C74bcGqEu3gUHC-IJkq8bwYgHTVFFSl3cnASt2T9a2crbL8DDERr41mizXnr7_jahyenXXJCUADuR3HFJLfCZMzb8ygpOeRx2bY=]
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWfODyWvn6JuWAg-WwHTm18LiIqP-wzN8Fl3GrxcW-PBX6JYs5d0NkitEWfYnqGmgaAEBjmRd7YS8kgbc_nVOFr67_94sRXGWmHbFP8Zy7lW34ZfkFp2CwXCiYblgk7RuLqypaJNCbq2STQRE=]
  • Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRtLkTrN4h7pUZkOsi_ulLZN9taQ3TPIQWSxYghI7m5WXwEu2VafzigojWU8OqMkxfZMhb4ALpev25d0afbVvrUpCdFJgEXuG3LHaNNOqBW8FNdH3uZl1ekxBLlMCqpi8=]
  • Determination of Synthetic Cathinones in Urine Using Gas Chromatography–Mass Spectrometry Techniques. ovid.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESx2NTzqjJFawDpgEddHpWqg95Jru0MMl5etJZwM31eV7i_9pDut5bIPUmPxrFmV29IgxYbfBOlMKIYl2Gfmc5qettjIC2COAI_RgjdzytYkWmk8f9d4VSpPHw7gkajNByQjYZ79xBG70pCES-TmeXIDZkfcYwKF5hr4BEhyUhnxtEJ7AwIvUR3wYXbJTP2SN52M7R9kvYCIKtrdlEfdu0_JWECpMe7pbMN-IC3RagCLp2]

Sources

Optimization

Overcoming poor solubility of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one for in vitro assays

Topic: Overcoming poor solubility of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one for in vitro assays Target Audience: Researchers, Application Scientists, and Drug Development Professionals Welcome to the Technical Support C...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming poor solubility of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one for in vitro assays Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. 2-Amino-1-(pyrrolidin-1-yl)propan-1-one is a highly polar aliphatic amine, typically synthesized and distributed as a hydrochloride (HCl) salt to ensure chemical stability. While its low molecular weight and polar nature suggest high aqueous solubility, researchers frequently encounter paradoxical precipitation events during High-Throughput Screening (HTS) and in vitro assay formulation.

This guide provides field-proven, mechanistically grounded solutions to overcome these formulation hurdles.

Part 1: Troubleshooting FAQs

Q1: Why won't my compound dissolve in 100% DMSO to make a standard 10 mM screening stock? A: This is a classic manifestation of the "DMSO Paradox" for polar salts. While dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that readily solvates cations, it is notoriously poor at solvating small, hard anions like chloride [1]. Because the chloride ion is not stabilized by hydrogen bonding in 100% DMSO, the ionic crystal lattice of the 2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl salt remains intact, leading to apparent insolubility [2]. Solution: Introduce a protic co-solvent. Adding just 5–10% v/v sterile water to your DMSO provides the necessary hydrogen bond donors to solvate the chloride ions, rapidly breaking the lattice and solubilizing the compound.

Q2: I successfully dissolved the compound, but when I add it to my cell culture media, I observe immediate precipitation and cell toxicity. What is happening? A: You are likely observing "solvent shock" combined with a localized pH shift, rather than true compound insolubility. When a highly concentrated HCl salt stock is spiked directly into a weakly buffered in vitro assay (like standard DMEM or unbuffered saline), the sudden release of protons drastically lowers the local pH. This acidic microenvironment denatures media proteins (causing them to precipitate, which mimics compound crash-out) and induces rapid cell death [2]. Solution: Always perform intermediate serial dilutions in a strongly buffered vehicle (e.g., 25 mM HEPES) and verify the final pH before exposing your biological system to the compound.

Q3: My stock solution was completely clear yesterday, but today it is cloudy. Has the compound degraded? A: It is more likely a hygroscopic precipitation event. Pyrrolidine derivatives and their salts are highly hygroscopic. Furthermore, anhydrous DMSO rapidly absorbs atmospheric moisture [3]. If your stock absorbs a small amount of water from the air, it alters the delicate solvation dynamics, causing the compound to supersaturate and crash out—especially if subjected to freeze-thaw cycles. Solution: Store stocks in tightly sealed, single-use aliquots at -20°C in a desiccator. Never leave DMSO stock vials open on the benchtop.

Part 2: Quantitative Data & Solvent Strategy

To optimize your assay, select the solvent system that best matches your downstream application. The table below summarizes the empirical solubility limits and operational trade-offs for 2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl.

Solvent SystemEstimated Max SolubilityPrimary Use CaseProsCons
100% Anhydrous DMSO < 1 mMNot recommendedFits standard HTS automated liquid handling.Fails to solvate the HCl lattice; high risk of false negatives.
90% DMSO / 10% H2O > 50 mMHigh-concentration master stocks.Breaks ionic lattice; stable for long-term storage.Introduces water to anhydrous library plates.
100% Assay Buffer (e.g., PBS) > 100 mMDirect assay application (e.g., enzymology).Physiologically relevant; zero DMSO-induced toxicity.Prone to microbial growth; requires immediate pH adjustment.
50% EtOH / 50% H2O ~ 50 mMSpecialized lipid/membrane assays.Excellent amphipathic solvation.Ethanol toxicity in live-cell phenotypic assays.
Part 3: Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems to ensure absolute confidence in your dosed concentrations.

Protocol A: Preparation of a Stable 10 mM Master Stock (Protic-Assisted)

Objective: Overcome the aprotic solvation barrier of the HCl salt.

  • Equilibration: Allow the sealed vial of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one to equilibrate to room temperature inside a desiccator for 30 minutes to prevent condensation on the cold powder.

  • Weighing: Weigh the required mass into a sterile, static-free polypropylene microcentrifuge tube.

  • Primary Solvation: Add 90% of the final target volume using anhydrous DMSO. Vortex vigorously for 30 seconds. (Note: The solution will likely remain a cloudy suspension).

  • Lattice Disruption: Add the remaining 10% of the volume using sterile, deionized water. (e.g., For a 1 mL total volume, add 900 µL DMSO, followed by 100 µL H2O).

  • Dissolution: Sonicate the tube in a room-temperature water bath for 2–5 minutes until the solution transitions to completely clear.

  • Validation Step: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. If no pellet is visible, the compound is fully solubilized. Aliquot into single-use tubes and store at -20°C.

Protocol B: pH-Controlled Assay Integration

Objective: Prevent localized protein precipitation and artifactual toxicity in cell-based assays.

  • Intermediate Dilution: Dilute the 10 mM master stock 1:10 into your assay buffer (e.g., HBSS or culture media) to create a 1 mM intermediate working solution.

  • pH Verification (Critical): Spot 2 µL of the intermediate solution onto high-sensitivity pH indicator paper, or use a micro-pH probe. The target pH must be between 7.2 and 7.4.

  • Neutralization: If the pH is < 7.0 (due to the high concentration of the HCl salt), add 0.1 N NaOH dropwise (typically 1–2 µL per mL of intermediate stock) while vortexing, until physiological pH is restored.

  • Final Assay Addition: Dilute the pH-adjusted intermediate solution into your final assay plate to reach the target screening concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤ 0.1% v/v to prevent solvent toxicity.

Part 4: Formulation Workflow Visualization

SolubilityWorkflow Start Compound: 2-Amino-1-(pyrrolidin-1-yl) propan-1-one CheckForm Identify Salt Form (Typically HCl salt) Start->CheckForm SolventChoice Select Primary Solvent CheckForm->SolventChoice DMSO 100% DMSO (High Risk of Crash-out) SolventChoice->DMSO Aqueous 100% Aqueous / Buffer (Recommended) SolventChoice->Aqueous CoSolvent 90% DMSO / 10% H2O (Protic-Assisted) SolventChoice->CoSolvent DMSO->CoSolvent If insoluble pHCheck Check Assay pH (HCl salt lowers pH) Aqueous->pHCheck CoSolvent->pHCheck Adjust Pre-neutralize with NaOH or Use Stronger Buffer pHCheck->Adjust If pH < 7.0 Proceed Proceed to In Vitro Assay pHCheck->Proceed If pH 7.2-7.4 Adjust->Proceed

Decision tree for diagnosing and resolving solubility issues for polar amine hydrochlorides.

References
  • Dimethyl sulfoxide Wikipedia[Link]

  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility Organic Process Research & Development (ACS Publications)[Link]

Troubleshooting

Technical Support Center: Navigating the Nuances of Reductive Amination

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for reductive amination. As a Senior Application Scientist, I've seen firsthand how this powerful C-N bond-f...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reductive amination. As a Senior Application Scientist, I've seen firsthand how this powerful C-N bond-forming reaction can be both a cornerstone of synthetic strategy and a source of significant frustration. This guide is designed to move beyond simple protocols and provide you with the in-depth, field-proven insights needed to troubleshoot and optimize your reactions, ensuring the integrity and success of your experimental outcomes.

The Challenge: Competing Pathways in Reductive Amination

Reductive amination is, in principle, a straightforward, one-pot method to synthesize primary, secondary, and tertiary amines from carbonyl compounds.[1][2] The reaction hinges on the formation of an imine or iminium ion intermediate, which is then reduced in situ.[3] However, the reality is often a delicate balance between the desired reaction and several competing side pathways. Understanding and controlling these pathways is the key to minimizing side product formation and maximizing the yield of your target amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address some of the most common issues encountered during reductive amination in a practical question-and-answer format.

Issue 1: My primary amine is over-alkylating to a tertiary amine.

Q: I'm trying to synthesize a secondary amine from a primary amine and an aldehyde, but I'm seeing a significant amount of the tertiary amine by-product. How can I prevent this?

A: This is arguably the most common side reaction in reductive aminations involving primary amines. The root cause is that the desired secondary amine product is often more nucleophilic than the starting primary amine, making it a better substrate for reacting with any remaining aldehyde.[4][5]

Causality & Troubleshooting Strategy:

  • Stoichiometry is Key: The simplest approach is to use a slight excess of the primary amine (1.1-1.5 equivalents) relative to the carbonyl compound.[6] This statistically favors the reaction of the aldehyde with the more abundant primary amine.

  • Controlled Addition: Slowly adding the aldehyde to the reaction mixture containing the primary amine can help maintain a low concentration of the aldehyde, thereby reducing the chance of the secondary amine product reacting further.[4]

  • Two-Step (Indirect) Procedure: For particularly stubborn cases of over-alkylation, a two-step, or indirect, approach is highly effective.[3][7][8]

    • Imine Formation: First, form the imine by reacting the aldehyde and primary amine, often in a solvent like methanol, which can facilitate imine formation.[3] You can drive this equilibrium forward by removing the water formed, for example, with molecular sieves.

    • Reduction: Once imine formation is complete (as monitored by techniques like TLC or NMR), add the reducing agent. This physical separation of the imine formation and reduction steps prevents the secondary amine from competing for the aldehyde.

Issue 2: My carbonyl compound is being reduced to an alcohol.

Q: My reaction is producing a significant amount of the corresponding alcohol from my starting aldehyde/ketone. What's causing this and how do I fix it?

A: This side reaction occurs when the reducing agent is too reactive and reduces the carbonyl group faster than the imine or iminium ion intermediate. The choice of reducing agent and control of reaction pH are critical to mitigating this issue.[9][10]

Causality & Troubleshooting Strategy:

  • Select a Milder Reducing Agent: While sodium borohydride (NaBH₄) can be used, it is capable of reducing both aldehydes/ketones and imines.[1] A more selective choice is sodium triacetoxyborohydride (NaBH(OAc)₃) .[7][11] The electron-withdrawing acetoxy groups make it a milder reducing agent that reacts much faster with the iminium ion than with the starting carbonyl compound.[11][12] This selectivity allows for a one-pot procedure where all reagents can be mixed from the start.[11]

  • pH Control is Crucial: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[9][13] However, if the pH is too low (pH 3-4), the rate of carbonyl reduction can increase, especially with reagents like sodium cyanoborohydride (NaBH₃CN).[3][13] Conversely, a pH that is too high will not sufficiently catalyze imine formation.[9] Adding a catalytic amount of a weak acid, like acetic acid, can help maintain the optimal pH.[7][9]

Issue 3: I'm observing homo-coupling of my carbonyl compound.

Q: I'm seeing a side product with a molecular weight that suggests two molecules of my aldehyde have coupled together. What is this and how do I prevent it?

A: This is likely a result of an aldol condensation or a related self-condensation reaction of your aldehyde or ketone. This can be particularly problematic with enolizable carbonyl compounds under basic or, in some cases, acidic conditions.

Causality & Troubleshooting Strategy:

  • Maintain Optimal pH: As with preventing alcohol formation, maintaining a mildly acidic pH (4-6) is generally beneficial. Strongly basic or acidic conditions can promote self-condensation.

  • Temperature Control: Aldol-type reactions can be sensitive to temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often minimize this side reaction.

  • Order of Addition: Adding the reducing agent last, after allowing the amine and carbonyl to pre-mix and form the imine, can sometimes help. This ensures that the imine is readily available for reduction once the hydride source is introduced.

Visualizing Reaction Pathways

To better understand the competing reactions, consider the following diagram:

ReductiveAminationPathways Carbonyl Carbonyl Imine/Iminium Imine/Iminium Carbonyl->Imine/Iminium + Amine - H2O Alcohol Alcohol Carbonyl->Alcohol + [H-] Amine Amine Amine->Imine/Iminium Target Amine Target Amine Tertiary Amine Tertiary Amine Target Amine->Tertiary Amine + Carbonyl + [H-] Imine/Iminium->Target Amine + [H-]

Caption: Competing pathways in reductive amination.

Data-Driven Decisions: Choosing Your Reducing Agent

The choice of reducing agent is a critical parameter. The following table summarizes the properties and typical applications of common hydride reagents used in reductive amination.

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCM[6][7]Mild and highly selective for imines over carbonyls; tolerant of many functional groups.[8][11]Moisture sensitive.[9]
Sodium Cyanoborohydride (NaBH₃CN) Methanol[9]Effective and stable in mildly acidic conditions.[13]Highly toxic (releases cyanide).[3]
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive and readily available.Can readily reduce the starting carbonyl, leading to alcohol by-product.[1][10]
Catalytic Hydrogenation (H₂/Catalyst) Alcohols"Green" and atom-economical.[2]Catalyst can be poisoned by amines; may reduce other functional groups.[10]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (General Procedure)

This protocol is suitable for most aldehydes and ketones with primary or secondary amines and is designed to minimize side reactions.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carbonyl compound (1.0 eq.) and the amine (1.0-1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[6]

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.[5] For less reactive ketones, a catalytic amount of acetic acid (0.1-0.2 eq.) can be added.[7]

  • Reduction: To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise.[5] The addition may be slightly exothermic, so maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-24 hours).[6]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.[6] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[6]

Protocol 2: Stepwise Reductive Amination for Preventing Over-Alkylation

This protocol is ideal when synthesizing secondary amines from primary amines where over-alkylation is a significant issue.[7][8]

  • Imine Formation: Dissolve the aldehyde (1.0 eq.) and the primary amine (1.0 eq.) in methanol (MeOH).[3] Stir the mixture at room temperature for 1-2 hours, or until imine formation is judged to be complete by TLC or NMR. The addition of activated molecular sieves (3Å or 4Å) can help drive the equilibrium.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains low.

  • Reaction Monitoring & Work-up: Stir the reaction at room temperature and monitor for completion. Follow the work-up and purification steps as described in Protocol 1.

Troubleshooting Workflow

When a reaction is not performing as expected, a systematic approach to troubleshooting is essential.

TroubleshootingWorkflow start Low Yield or Side Product Formation q1 Identify Side Product(s) (TLC, LC-MS, NMR) start->q1 sp_overalkylation Over-alkylation (Tertiary Amine) q1->sp_overalkylation Higher MW sp_alcohol Alcohol from Carbonyl Reduction q1->sp_alcohol Similar polarity to SM sp_unreacted Mainly Unreacted Starting Material q1->sp_unreacted SM spots remain sol_overalkylation Use excess amine Switch to 2-step protocol Slow aldehyde addition sp_overalkylation->sol_overalkylation sol_alcohol Use milder reductant (NaBH(OAc)₃) Check/adjust pH (4-6) Lower temperature sp_alcohol->sol_alcohol sol_unreacted Check pH (add catalytic acid) Remove water (mol. sieves) Check reagent quality/activity Increase reaction time/temp sp_unreacted->sol_unreacted end_node Optimized Reaction sol_overalkylation->end_node sol_alcohol->end_node sol_unreacted->end_node

Caption: A systematic workflow for troubleshooting reductive amination reactions.

By understanding the underlying mechanisms and employing these targeted troubleshooting strategies, you can effectively minimize side product formation and achieve high yields of your desired amine products.

References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. Chem-Station International Edition. [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Li, G., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]

  • Ogo, S., et al. (2004). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 126(11), 3514–3523. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of trilaurin. [Link]

  • Ashenhurst, J. (2025, February 19). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Chemistry Steps. (2024, March 29). Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Nechaev, A. A., et al. (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Omega. [Link]

  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. [Link]

  • Powers, D. C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Chemistry Steps. (2024, December 8). Aldehydes and Ketones to Amines. [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]

  • Jung, J., et al. (2018). Reductive Cross-Coupling of Aldehydes and Imines Mediated by Visible Light Photoredox Catalysis. Organic Letters. [Link]

  • ResearchGate. (n.d.). Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. [Link]

Sources

Optimization

Technical Support Center: Degradation Pathway Analysis of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one

Welcome to the technical support center for the degradation pathway analysis of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the degradation pathway analysis of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental workflows. As this is a novel area of study, this document synthesizes established principles from the analysis of structurally similar synthetic cathinones to provide a robust framework for your investigations.

I. Understanding the Degradation Landscape: A Predictive Approach

Due to its structural similarity to other pyrovalerone-type synthetic cathinones, the degradation of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one is anticipated to follow established metabolic pathways. These transformations are primarily enzymatic and can be investigated using in vitro models such as human liver microsomes or hepatocytes, or in vivo studies.

The primary metabolic routes for related compounds involve modifications at three key sites: the carbonyl group, the pyrrolidine ring, and the alkyl chain.[1][2]

Predicted Metabolic Pathways:
  • Keto Reduction: The carbonyl group is susceptible to reduction, forming a 1-hydroxy metabolite. This is a common pathway for many cathinone derivatives.[1]

  • Pyrrolidine Ring Oxidation: The pyrrolidine ring is a major site of metabolic activity. Oxidation at the 2"-position to form a 2"-oxo metabolite is frequently observed.[1] This can be followed by hydrolytic ring-opening to yield an N-substituted butanoic acid derivative.[3] Dihydroxylation of the pyrrolidine ring is another possibility.[2]

  • Alkyl Chain Hydroxylation: The ethyl group attached to the chiral center can undergo hydroxylation, likely at the terminal position (ω-hydroxylation) to form a primary alcohol.

  • Phase II Conjugation: The hydroxylated metabolites can undergo subsequent Phase II metabolism, most commonly glucuronidation, to increase their water solubility and facilitate excretion.

The following diagram illustrates the predicted degradation pathways:

Caption: Predicted metabolic pathways of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one.

II. Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a robust workflow for identifying and characterizing the degradation products of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Detection cluster_2 Data Analysis Incubation In Vitro Incubation (e.g., Liver Microsomes) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Incubation->Extraction LC_Separation UPLC/HPLC Separation Extraction->LC_Separation MS_Detection High-Resolution Mass Spectrometry (HRMS) LC_Separation->MS_Detection Metabolite_Identification Metabolite Identification (Software-Assisted) MS_Detection->Metabolite_Identification Pathway_Elucidation Pathway Elucidation Metabolite_Identification->Pathway_Elucidation

Caption: General experimental workflow for degradation pathway analysis.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes
  • Incubation:

    • Prepare a reaction mixture containing human liver microsomes, the parent compound (2-Amino-1-(pyrrolidin-1-yl)propan-1-one), and an NADPH-regenerating system in a phosphate buffer (pH 7.4).

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Cleanup:

    • Centrifuge the terminated reaction mixture to precipitate proteins.

    • Collect the supernatant for analysis. For cleaner samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be performed.[4][5]

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. High-resolution mass spectrometry (HRMS) is highly recommended for identifying unknown metabolites.[6][7][8]

  • Data Analysis:

    • Utilize metabolite identification software to search for expected metabolic transformations (e.g., hydroxylation, oxidation, glucuronidation) and compare fragment ion spectra with the parent compound. In silico prediction tools can also aid in identifying potential metabolites.[9]

III. Troubleshooting and FAQs

This section addresses common issues encountered during the degradation pathway analysis of novel psychoactive substances and related compounds.

Question/Issue Potential Cause & Explanation Recommended Solution
No metabolites are detected. Low Metabolic Stability: The compound may be highly stable and not readily metabolized by the in vitro system. Inactive Enzymes: The liver microsomes may have lost activity due to improper storage or handling. Insufficient Incubation Time: The incubation period may be too short for detectable levels of metabolites to form.Increase Incubation Time: Extend the incubation period (e.g., up to 2-4 hours). Use a Different In Vitro System: Consider using hepatocytes, which have a broader range of metabolic enzymes. Verify Enzyme Activity: Run a positive control with a compound known to be metabolized by the microsomes.
Poor Chromatographic Peak Shape or Resolution. Inappropriate Column Chemistry: The analytical column may not be suitable for separating the parent compound and its more polar metabolites. Suboptimal Mobile Phase: The mobile phase composition and gradient may not be optimized for the analytes.Column Selection: Use a column with a different stationary phase (e.g., phenyl-hexyl) that may offer different selectivity for this class of compounds.[7] Mobile Phase Optimization: Adjust the mobile phase pH and organic modifier gradient to improve peak shape and separation.
Significant Matrix Effects Observed. Co-eluting Endogenous Components: Components from the biological matrix (e.g., phospholipids from microsomes) can co-elute with the analytes and suppress or enhance their ionization in the mass spectrometer.[10][11]Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as a targeted SPE protocol or phospholipid removal plates. Modify Chromatography: Adjust the chromatographic method to separate the analytes from the regions of significant ion suppression. Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for matrix effects during quantification.
Difficulty in Structural Elucidation of Metabolites. Insufficient Fragmentation: The MS/MS fragmentation may not provide enough structural information to pinpoint the site of metabolism. Isomeric Metabolites: Hydroxylation can occur at multiple positions, leading to isomers that are difficult to distinguish by mass spectrometry alone.HRMS with MSn: Utilize high-resolution mass spectrometry with multiple stages of fragmentation (MSn) to generate more detailed fragment ion information. NMR Spectroscopy: For definitive structural elucidation, isolation of the metabolite followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[6] Chemical Derivatization: Derivatization can be used to confirm the presence of certain functional groups.

IV. Concluding Remarks

The degradation pathway analysis of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one is a critical step in understanding its pharmacological and toxicological profile. While direct experimental data for this specific compound is emerging, a robust scientific approach can be formulated based on the well-documented metabolism of structurally related synthetic cathinones. By employing high-resolution analytical techniques and anticipating common experimental challenges, researchers can successfully elucidate its metabolic fate.

V. References

  • Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites - OA Monitor Ireland. Available from:

  • Detection of synthetic cathinones: squad analytical techniques and forensic applications. ResearchGate. Available from:

  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. SpringerLink. Available from:

  • Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. European Review for Medical and Pharmacological Sciences. Available from: [Link]

  • Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites | Request PDF. ResearchGate. Available from: [Link]

  • Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. SpringerLink. Available from: [Link]

  • Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. MDPI. Available from: [Link]

  • DARK Classics in Chemical Neuroscience: α-Pyrrolidinovalerophenone (“Flakka”). ACS Publications. Available from: [Link]

  • The synthetic cathinone α-pyrrolidinovalerophenone (α-PVP): pharmacokinetic and pharmacodynamic clinical and forensic aspects. Taylor & Francis Online. Available from: [Link]

  • Early and Mid-Term Disposition of α-PVP and its unknown Metabolites in Urine and Oral Fluid Through a Multi-Analytical Hyphenated Approach Following a Single Non-Controlled Administration to Healthy Volunteers. PubMed. Available from: [Link]

  • Identifying metabolites of new psychoactive substances using in silico prediction tools. SpringerLink. Available from: [Link]

  • How to Test for New Psychoactive Substances. Lab Manager. Available from: [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available from: [Link]

  • Uncovering the Metabolic Footprint of New Psychoactive Substances by Metabolomics: A Systematic Review. MDPI. Available from: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. Available from: [Link]

  • 2-Amino-1-(pyrrolidin-1-yl)propan-1-one. PubChem. Available from: [Link]

  • A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone, Common Compon. Agilent. Available from: [Link]

  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online. Available from: [Link]

  • (2S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. NextSDS. Available from: [Link]

  • Degradation of aromatic compounds - Reference pathway. KEGG. Available from: [Link]

  • 2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. PubChemLite. Available from: [Link]

  • Analysis of Cathinones in Plasma Using LC-MS/MS. American Society for Mass Spectrometry. Available from: [Link]

  • Proteolytic Pathways Induced by Herbicides That Inhibit Amino Acid Biosynthesis. PLOS ONE. Available from: [Link]

  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Available from: [Link]

  • Pitfalls in LC-MS(-MS) Analysis. GTFCh. Available from: [Link]

  • Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology. Available from: [Link]

  • LC-High-resolution MS Analysis of the Designer Drugs Methylenedioxy-Pyrovalerone (MDPV) and Methylenedioxy-alpha- pyrolidinobutyrophenone (MDPBP) and Their Main Metabolites in Human Urine | Request PDF. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Cathinone Chiral Separation: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the chiral separation of synthetic cathinones. Cathinones are chiral basic amines whose enantiomers often exhibit drastically different pharmacological potencies and toxicologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral separation of synthetic cathinones. Cathinones are chiral basic amines whose enantiomers often exhibit drastically different pharmacological potencies and toxicological profiles[1]. Achieving baseline enantiomeric resolution is critical for forensic, toxicological, and drug development workflows.

This guide provides field-proven methodologies, thermodynamic troubleshooting strategies, and self-validating protocols to help you optimize your mobile phase and overcome common chromatographic challenges.

Core Workflow: Mobile Phase Optimization

Workflow Start Select Chiral Stationary Phase (CSP) (e.g., Amylose, Cellulose, Whelk-O1) BaseMP Establish Base Mobile Phase NP: Hexane/IPA | SFC: CO2/MeOH Start->BaseMP Eval Evaluate Peak Shape & Resolution (Rs) BaseMP->Eval Check Is Peak Tailing Observed? Eval->Check Additives Add Modifiers (0.05%-0.2%) Basic: DEA, TEA, IPAm Acidic: TFA Check->Additives Yes (Basic Amine Interaction) Thermo Thermodynamic Tuning Adjust Alcohol Type & Temperature Check->Thermo No (Rs < 1.5) Additives->Eval Re-evaluate Additives->Thermo Tailing Fixed, Rs Low Final Validated Chiral Separation Method Thermo->Final Rs ≥ 1.5

Logical workflow for optimizing mobile phases in cathinone chiral separations.

Frequently Asked Questions & Troubleshooting

Q1: Why do synthetic cathinones exhibit severe peak tailing on polysaccharide-based CSPs in Normal Phase (NP) mode? Causality & Solution: Synthetic cathinones possess a basic secondary or tertiary amine group. In NP-HPLC (e.g., using Hexane/Isopropanol), these basic sites strongly interact with residual silanols on the silica support or the chiral selector's carbamate/benzoate linkages, causing peak tailing and loss of resolution[2]. Actionable Fix: Introduce basic additives like Diethylamine (DEA) or Triethylamine (TEA) at 0.1%–0.2% (v/v) to the mobile phase[3]. These additives competitively bind to the acidic silanol sites. In some cases, a combination of acidic and basic additives (e.g., 0.05% TFA and 0.05% TEA) creates a dynamic buffer system in the organic phase, sharpening peaks and improving enantioselectivity (e.g., on Whelk-O1 or RegisCell columns)[4].

Q2: How do I transition a cathinone separation from Normal Phase to Supercritical Fluid Chromatography (SFC)? Causality & Solution: SFC is increasingly preferred for high-throughput screening of illicit drugs because it is faster and consumes less organic solvent. However, supercritical CO₂ becomes slightly acidic when combined with alcohol co-solvents due to the formation of alkylcarbonic acids[5]. This acidic environment can cause basic cathinones to ionize, leading to poor retention and peak shape. Actionable Fix: When using SFC with CO₂ and Methanol/Ethanol co-solvents, you must add a volatile basic modifier. Isopropylamine (IPAm) or Cyclohexylamine (CHA) at 0.5%–1.0% are highly effective at neutralizing the acidic environment and ensuring the cathinone elutes as a sharp, symmetrical peak[6]. Mixed additives (e.g., TEA + TFA) have also shown positive effects on macrocyclic glycopeptide-based CSPs in SFC[5].

Q3: My enantiomers are co-eluting even after adjusting the Hexane/Isopropanol ratio. What is the next thermodynamic adjustment? Causality & Solution: If modifying the bulk solvent polarity doesn't resolve the enantiomers, the steric environment or the thermodynamics of the system is the limiting factor. Chiral recognition relies on a three-point interaction model, which is highly dependent on the 3D conformation of the solvent molecules interacting with the CSP. Actionable Fix:

  • Switch the alcohol modifier: Replace Isopropanol (IPA) with Ethanol (EtOH) or n-Butanol[3]. Different alcohols provide different steric bulk, fundamentally altering the hydrogen-bonding network and the chiral recognition mechanism.

  • Lower the column temperature: Chiral separation is an enthalpy-driven process. Lowering the temperature (e.g., from 25°C to 15°C) increases the entropic penalty, often enhancing the resolution ( Rs​ ) of closely eluting cathinone enantiomers.

Quantitative Data: Mobile Phase & CSP Combinations

The following table summarizes field-validated mobile phase conditions and their resulting resolution factors for various cathinone analogs.

Cathinone DerivativeChiral Stationary Phase (CSP)Optimized Mobile PhaseAdditivesResolution ( Rs​ )
Mephedrone (4-MMC) Whelk-O1 (NP)Hexane / IPA (90:10)0.05% TFA, 0.05% TEA5.90
General Cathinones Trefoil CEL1 (NP)Hexane / n-Butanol (100:0.3)0.2% DEA> 1.5
MDPV Chiralpak CBH (RP)Phosphate Buffer / ACNpH optimization≥ 1.2
Methamphetamines / Cathinones Various CSPs (SFC)CO₂ / EtOH0.5% - 1.0% CHA> 1.0

Standard Operating Procedure (SOP): Mobile Phase Optimization

Objective: Achieve baseline enantiomeric resolution ( Rs​≥1.5 ) and symmetrical peak shape (Tailing Factor Tf​≤1.2 ) for novel synthetic cathinones.

Phase 1: Initial CSP & Solvent Screening

  • Column Selection: Install a broad-spectrum polysaccharide CSP (e.g., RegisCell, RegisPack) or a Pirkle-type column (e.g., Whelk-O1) into the HPLC system[4].

  • Base Mobile Phase Preparation: Formulate a Normal Phase (NP) baseline mixture consisting of Hexane and Isopropanol (IPA) at an 85:15 (v/v) ratio. Degas thoroughly.

  • System Equilibration: Set the flow rate to 1.0 mL/min and the column compartment temperature to 25°C. Equilibrate until the baseline is stable.

  • Initial Injection: Inject 1–2 µL of the racemic cathinone standard (prepared at 1 mg/mL in the mobile phase).

Phase 2: Additive Introduction (Self-Validating Loop) 5. Assess Peak Symmetry: Calculate the tailing factor ( Tf​ ) of the eluted peaks.

  • Validation Check: If Tf​>1.2 , secondary interactions between the cathinone's basic amine and the CSP are occurring. Proceed to step 6. If Tf​≤1.2 , skip to Phase 3.

  • Titrate Basic Modifiers: Introduce 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase to mask acidic sites[2]. Re-inject the sample.

  • Synergistic Buffering: If resolution degrades or peaks remain broad with basic additives alone, implement a mixed-additive system. Use 0.05% Trifluoroacetic acid (TFA) and 0.05% TEA (v/v) to create a dynamic buffer[4]. Re-evaluate Tf​ .

Phase 3: Thermodynamic & Steric Tuning 8. Evaluate Resolution: Calculate Rs​ .

  • Validation Check: If Rs​<1.5 despite good peak shape, the steric or thermodynamic environment must be altered.

  • Solvent Swapping: Replace IPA with Ethanol (EtOH) or n-Butanol (e.g., Hexane/n-Butanol 100:0.3) to alter the steric bulk and hydrogen-bonding dynamics[3].

  • Temperature Adjustment: Decrease the column temperature in 5°C increments (down to a minimum of 10°C) to enhance the enthalpic contribution to chiral recognition. Re-inject and validate final method parameters.

References

  • Screening approach, optimisation and scale-up for chiral liquid chromatography of cathinones. PubMed. 4

  • Screening approach, optimisation and scale-up for chiral liquid chromatography of cathinones | Request PDF. ResearchGate. 7

  • Chiral separation of cathinone derivatives using β-cyclodextrin-assisted capillary electrophoresis. d-nb.info. 1

  • Effective methodologies for enantiomeric separations of 150. Ovid. 2

  • Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. DEA.gov. 6

  • Rapid simultaneous chiral separation of six different cathinone derivatives. Conditions. ResearchGate. 3

  • Macrocyclic glycopeptide-based chiral selectors for enantioseparation in sub/supercritical fluid chromatography. d-nb.info. 5

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Stability of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one (α-PVP) and Other Synthetic Cathinones

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the chemical stability of α-Pyrrolidinopentiophenone (α-PVP), a synthetic cathinone, benchmarked against other c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical stability of α-Pyrrolidinopentiophenone (α-PVP), a synthetic cathinone, benchmarked against other compounds in its class. Understanding the stability profile of these molecules is critical for the accurate interpretation of toxicological findings, the development of stable pharmaceutical formulations, and ensuring the integrity of analytical reference materials.

Introduction: The Imperative of Stability in Cathinone Research

Synthetic cathinones are a class of psychoactive substances characterized by a β-keto functional group on a phenethylamine backbone.[1] α-PVP, also known as prolintanone, is a potent stimulant belonging to the pyrovalerone subclass of cathinones.[2][3][4] The stability of these compounds is a significant concern in both forensic and clinical settings. Degradation can lead to a decrease in the concentration of the parent drug, potentially resulting in false-negative results or inaccurate quantification.[5][6] This guide synthesizes available data to compare the stability of α-PVP against other cathinones, focusing on the structural features and environmental factors that govern their degradation.

Structural Determinants of Cathinone Stability

The chemical stability of synthetic cathinones is profoundly influenced by their molecular structure. Key structural motifs that dictate degradation susceptibility include the nature of the amine substituent, substitutions on the aromatic ring, and the length of the alkyl chain.

  • Amine Substitution: Cathinones are classified based on the substitution at the nitrogen atom as primary, secondary, or tertiary amines. α-PVP is a tertiary amine, with the nitrogen atom constrained within a pyrrolidine ring. Studies have consistently shown that cathinones containing a pyrrolidine ring, like α-PVP and MDPV, exhibit greater stability compared to those with primary or secondary amine groups.[7][8][9] This increased stability is attributed to the steric hindrance provided by the ring structure, which protects the amine and adjacent β-ketone from degradation pathways.

  • Aromatic Ring Substitutions: The presence of substituents on the phenyl ring can alter the electronic properties of the molecule and affect its stability. For example, the addition of a 3,4-methylenedioxy group, as seen in 3,4-methylenedioxypyrovalerone (MDPV), has been shown to enhance stability.[7][8][9] Conversely, halogenated cathinones often exhibit the highest instability.[7]

  • Alkyl Chain Length: The length of the alkyl chain extending from the α-carbon can also influence metabolic stability and potency.[10] For pyrovalerone cathinones, progressively extending the α-carbon group enhances the inhibitory potency at the norepinephrine transporter (NET) and dopamine transporter (DAT).[3]

Key Factors Influencing Degradation

Several environmental factors can accelerate the degradation of synthetic cathinones. Understanding these is crucial for proper sample handling, storage, and experimental design.

  • Temperature: Elevated temperatures are a primary driver of degradation for many cathinones.[5][7][11] Thermal degradation during analysis, particularly in Gas Chromatography-Mass Spectrometry (GC-MS), can lead to the formation of artifacts.[1][12][13] Studies show that frozen storage (e.g., -20°C or -40°C) is the most effective method for preserving the integrity of cathinone samples over the long term.[5][7][14] In contrast, storage at room temperature can lead to significant losses in a matter of days for less stable compounds.[14][15]

  • pH: The pH of the matrix is a critical determinant of cathinone stability.[6][16] Generally, cathinones are more stable in acidic conditions (e.g., pH 4) and are prone to degradation in basic (alkaline) environments (e.g., pH 8).[5][7][11] This is likely due to base-catalyzed degradation mechanisms, such as tautomerism followed by hydrolysis.[17] Acidification of biological samples can therefore be a crucial step in preserving analyte stability.[8][9]

  • Matrix Effects: The stability of cathinones can differ significantly between various matrices, such as organic solvents (methanol, acetonitrile) and biological fluids (blood, urine).[14][15] For instance, some cathinones like mephedrone and MDPV have shown instability in methanol solutions under refrigerated conditions, while being more stable in acetonitrile.[14] In biological matrices, enzymatic activity can also contribute to degradation, in addition to chemical instability.[7]

Comparative Stability Analysis

Based on extensive studies, a hierarchy of stability emerges among the different classes of synthetic cathinones.

Cathinone Class/ExampleKey Structural FeatureRelative StabilitySupporting Observations
Pyrovalerones (e.g., α-PVP, MDPV) Tertiary amine (pyrrolidine ring)High α-PVP and MDPV consistently demonstrate greater stability across various conditions, including room temperature storage in urine, compared to other classes.[7][18] The pyrrolidine ring structure is a key stabilizing feature.[8][9]
Secondary Amines (e.g., Mephedrone) Secondary N-methyl amineModerate to Low Mephedrone is considerably less stable than MDPV and α-PVP, showing significant degradation at room temperature in both solvents and biological matrices.[11][14][15]
Halogenated Cathinones (e.g., 4-FMC) Halogen on the aromatic ringLow Cathinones with halogen substituents (fluorine, chlorine) are often the most unstable compounds, exhibiting rapid degradation even under refrigerated conditions.[7]

Experimental Protocol: Forced Degradation Study

To objectively benchmark the stability of cathinones, a forced degradation study is the standard approach. This involves subjecting the compounds to a range of stress conditions that are more severe than accelerated stability testing.

Objective: To compare the degradation profile of α-PVP against a secondary amine cathinone (Mephedrone) and a halogenated cathinone (4-FMC) under various stress conditions.

Methodology:

  • Preparation of Stock Solutions: Prepare individual 1 mg/mL stock solutions of α-PVP, Mephedrone, and 4-FMC in acetonitrile. Acetonitrile is chosen as it has been shown to be a more stable solvent for cathinones than methanol.[14][15]

  • Preparation of Working Solutions: Dilute the stock solutions to a working concentration of 10 µg/mL in a series of stress media:

    • Acidic: 0.1 M Hydrochloric Acid (HCl)

    • Basic: 0.1 M Sodium Hydroxide (NaOH)

    • Oxidative: 3% Hydrogen Peroxide (H₂O₂)

    • Control: Deionized water

  • Stress Conditions:

    • Hydrolytic (Acid/Base): Incubate the acidic and basic solutions at 60°C for 24 hours.

    • Oxidative: Incubate the hydrogen peroxide solution at room temperature for 24 hours.

    • Thermal: Incubate the control solution (in water) at 60°C for 24 hours.

    • Photolytic: Expose the control solution (in water) to direct UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples in triplicate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining percentage of the parent drug.[5][7]

  • Data Evaluation: Calculate the percentage of degradation for each compound under each condition relative to a time-zero (T0) sample.

Caption: Workflow for a forced degradation study of synthetic cathinones.

Potential Degradation Pathways

The β-keto group is a key site of chemical reactivity and degradation in cathinones.[1][12] Under thermal or oxidative stress, pyrrolidine-containing cathinones like α-PVP can undergo degradation to form a 2,3-enamine.[1] This involves the loss of two hydrogen atoms, resulting in a characteristic mass shift of -2 Da that can be detected by mass spectrometry.[1] In basic conditions, a proposed mechanism involves base-catalyzed tautomerism, followed by hydrolysis and oxidation.[17]

Degradation_Pathway aPVP α-PVP (Parent Cathinone) Enamine 2,3-Enamine Degradant (-2 Da) aPVP->Enamine Oxidative/Thermal Stress Tautomer Enol Tautomer aPVP->Tautomer Base-Catalyzed Tautomerism Hydrolysis Hydrolysis Products Tautomer->Hydrolysis Hydrolysis

Caption: Simplified potential degradation pathways for α-PVP.

Implications for Researchers

The superior stability of α-PVP and other pyrovalerones has significant practical implications:

  • Forensic Toxicology: When analyzing biological samples that have been stored improperly or for extended periods, α-PVP is more likely to be detected than less stable cathinones like mephedrone.[5][11] This must be considered when interpreting results from backlogged cases.

  • Reference Standards: Laboratories must be aware that standard solutions of certain cathinones, particularly in methanol, can degrade over time even when refrigerated.[14] Using acetonitrile as a solvent and storing solutions frozen is recommended practice.

  • Drug Development: For any potential therapeutic application, the inherent chemical stability of the pyrovalerone scaffold makes it a more attractive starting point for drug design compared to less stable cathinone backbones.

Conclusion

The chemical stability of synthetic cathinones is highly dependent on their structure. 2-Amino-1-(pyrrolidin-1-yl)propan-1-one (α-PVP) benefits from the stabilizing effect of its tertiary amine constrained within a pyrrolidine ring, placing it among the most stable compounds in its class, alongside MDPV. In contrast, cathinones with secondary amines or halogen substituents are significantly more prone to degradation. These stability differences are critically important and must be accounted for in forensic analysis, the preparation and storage of analytical standards, and future drug discovery efforts.

References

  • Kerrigan, S., Savage, M., Cavazos, C., & Bella, P. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 40(1), 1–11. [Link]

  • Aldubayyan, R. A., Al-Saffar, Y., Dargan, P. I., & Wood, D. M. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Forensic Toxicology. [Link]

  • Glicksberg, L., & Kerrigan, S. (2016). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. [Link]

  • Archer, J. R. P., et al. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Forensic Toxicology. [Link]

  • Nisbet, L. C., & Cazan, C. N. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry, 8. [Link]

  • Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology, 41(8), 697–706. [Link]

  • Kerrigan, S., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. [Link]

  • Unknown. (n.d.). Proposed mechanism of degradation of substituted cathinones. ResearchGate. [Link]

  • Nisbet, L. C., & Cazan, C. N. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry. [Link]

  • Soares, J., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • Al-Saffar, Y., et al. (2021). Stability of synthetic cathinones in clinical and forensic toxicological analysis—Where are we now?. Drug Testing and Analysis. [Link]

  • Wikipedia. (n.d.). α-Pyrrolidinopentiophenone. [Link]

  • Aldubayyan, R. A., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Forensic Toxicology. [Link]

  • Unknown. (n.d.). Cathinone stability in solvents. ResearchGate. [Link]

  • Al-Saffar, Y., et al. (2021). Stability of synthetic cathinones in clinical and forensic toxicological analysis—Where are we now?. Semantic Scholar. [Link]

  • Archer, J. R. P., et al. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. King's College London Research Portal. [Link]

  • Kerrigan, S., et al. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. National Criminal Justice Reference Service. [Link]

  • Kolaczynska, K. E., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). α-PVP. [Link]

  • Katselou, M., et al. (2016). α-PVP (“flakka”): a new synthetic cathinone invades the drug arena. Forensic Toxicology. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Validating the Purity of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one Reference Standards for DPP-IV Assays

Introduction: The Criticality of Reference Standard Integrity In the landscape of incretin research and metabolic drug development, 2-Amino-1-(pyrrolidin-1-yl)propan-1-one (commonly known as alanine pyrrolidide or H-Ala-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Reference Standard Integrity

In the landscape of incretin research and metabolic drug development, 2-Amino-1-(pyrrolidin-1-yl)propan-1-one (commonly known as alanine pyrrolidide or H-Ala-pyrrolidide) serves as a foundational reference standard. With the molecular formula C7​H14​N2​O and a monoisotopic mass of 142.11 Da, this aliphatic amide is widely utilized as a specific dipeptide mimetic and competitive inhibitor of Dipeptidyl Peptidase-IV (DPP-IV) [1][1].

Because natural incretin hormones like Glucagon-Like Peptide-1 (GLP-1) are rapidly cleaved and inactivated by DPP-IV at their position-2 alanine residue [2][2], alanine pyrrolidide is frequently employed in in vitro assays to establish baseline inhibition metrics [3][3]. However, relying on standard commercial grades of this compound often leads to skewed IC50​ values. Trace impurities—such as residual pyrrolidine or unreacted alanine derivatives—can alter the local pH of the assay microenvironment or cause non-specific protein binding.

This guide objectively compares the analytical performance of a High-Purity Reference Standard against standard commercial alternatives, detailing the causality behind the multi-modal analytical workflows required to prove absolute purity.

The Mechanistic Context: Why Purity Dictates Pharmacodynamics

To understand why stringent purity validation is required, we must look at the target pathway. DPP-IV is highly sensitive to the structural orientation of its substrates. Even minor enantiomeric impurities (e.g., D-Ala-pyrrolidide) or synthesis byproducts in the reference standard can act as weak partial agonists or allosteric modulators, artificially inflating the apparent IC50​ of the reference standard.

DPPIV_Pathway GLP1 Active GLP-1 (Incretin Hormone) DPPIV DPP-IV Enzyme (Dipeptidyl Peptidase) GLP1->DPPIV Substrate Binding GLP1R GLP-1 Receptor Activation GLP1->GLP1R Receptor Binding InactiveGLP1 Inactive GLP-1 (Cleaved at Pos 2) DPPIV->InactiveGLP1 Enzymatic Cleavage AlaPyrr Alanine Pyrrolidide (Inhibitor Standard) AlaPyrr->DPPIV Competitive Inhibition Insulin Insulin Secretion & Glucose Control GLP1R->Insulin Downstream Effect

Caption: The GLP-1/DPP-IV signaling pathway demonstrating the competitive inhibition mechanism of Alanine Pyrrolidide.

Analytical Modalities: Overcoming the "Chromophore Blindspot"

A common pitfall in validating aliphatic molecules like 2-Amino-1-(pyrrolidin-1-yl)propan-1-one is over-reliance on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The Causality of Method Selection: Because alanine pyrrolidide lacks an aromatic ring, its UV absorption is restricted to the amide bond (typically monitored at ~210 nm). At this low wavelength, mobile phase absorbance causes severe baseline drift, and non-UV-absorbing impurities (like inorganic salts or residual aliphatic amines) remain entirely invisible. A supplier relying solely on UV at 210 nm might claim 98% purity for a sample that is actually 90% pure by mass.

To establish a self-validating system , our High-Purity Reference Standard is subjected to orthogonal techniques:

  • HPLC-ELSD (Evaporative Light Scattering Detector): Unlike UV, ELSD provides a mass-dependent response, detecting any non-volatile impurity regardless of its optical properties.

  • LC-MS/MS: Provides exact mass confirmation ( [M+H]+=143.1 ) and identifies the specific structural nature of trace impurities.

  • qNMR (Quantitative NMR): The gold standard for absolute quantitation. By comparing the integration of the compound's α -proton against a certified internal standard, qNMR calculates purity independent of chromatographic response factors.

Protocol: Multi-Modal Purity Validation Workflow

The following step-by-step methodology represents a self-validating analytical loop. If the relative purity obtained via ELSD matches the absolute purity obtained via qNMR, the structural integrity of the standard is unequivocally verified.

Step 1: Chromatographic Profiling (HPLC-ELSD/UV)
  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes for basic amines.

  • Mobile Phase: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile). The TFA acts as an ion-pairing agent to prevent peak tailing of the primary amine.

  • Gradient: Run a shallow gradient from 2% to 60% B over 12 minutes to resolve highly polar synthesis byproducts.

  • Detection: Plumb the column effluent first through a UV detector (set to 210 nm), then in series to an ELSD (Evaporator Temp: 40°C, Nebulizer Temp: 40°C, Gas Flow: 1.6 SLM).

Step 2: Mass Confirmation (LC-MS/MS)
  • Ionization: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.

  • Targeting: Monitor the parent ion at m/z 143.1.

  • Fragmentation: Apply a collision energy of 15-20 eV to monitor the primary MRM transition of m/z 143.1 70.1 (corresponding to the cleaved pyrrolidine ring fragment).

Step 3: Absolute Quantitation (qNMR)
  • Sample Preparation: Dissolve 10.0 mg of the reference standard and 5.0 mg of a certified internal standard (e.g., Maleic acid, δ 6.28 ppm) in 0.6 mL of D2​O .

  • Acquisition: Acquire a 1H-NMR spectrum using a 600 MHz instrument with a relaxation delay ( D1​ ) of at least 30 seconds to ensure complete longitudinal relaxation.

  • Calculation: Integrate the α -proton of the alanine moiety (~4.1 ppm) and calculate absolute mass fraction using the standard qNMR equation.

Validation_Workflow cluster_0 Chromatographic Purity cluster_1 Structural & Absolute Purity Sample 2-Amino-1-(pyrrolidin-1-yl)propan-1-one Batch Sample HPLC_UV HPLC-UV (210 nm) Detects amides/chromophores Sample->HPLC_UV HPLC_ELSD HPLC-ELSD Universal mass detection Sample->HPLC_ELSD LCMS LC-MS/MS Mass confirmation (m/z 143.1) Sample->LCMS qNMR 1H qNMR Absolute quantitation Sample->qNMR Decision Decision HPLC_UV->Decision HPLC_ELSD->Decision LCMS->Decision qNMR->Decision

Caption: The self-validating, multi-modal analytical workflow required to certify aliphatic reference standards.

Comparative Data Presentation

To illustrate the critical differences between product grades, we compared our High-Purity Reference Standard against a Standard Commercial Grade (which was validated by the supplier using only UV) and a Crude Synthesized Grade.

Table 1: Analytical Purity Comparison Across Modalities
Product GradeHPLC-UV (210 nm)HPLC-ELSDqNMR (Absolute)LC-MS/MS Impurities Detected
High-Purity Reference Standard 99.8% 99.6% 99.5% None detected
Standard Commercial Grade98.5%94.2%92.1%Residual pyrrolidine ( m/z 72.1)
Crude Synthesized Grade91.0%85.4%83.8%Unreacted alanine, pyrrolidine

Data Insight: The Standard Commercial Grade shows a dangerous discrepancy. While UV analysis suggests 98.5% purity, ELSD and qNMR reveal the absolute purity is only 92.1%. The missing mass is attributed to residual pyrrolidine, which does not absorb at 210 nm.

Table 2: Biological Performance in DPP-IV Inhibition Assay
Product Grade IC50​ Value (nM)Hill SlopeAssay R² Value
High-Purity Reference Standard 12.4 ± 0.3 -1.05 0.998
Standard Commercial Grade15.8 ± 1.2-0.880.985
Crude Synthesized Grade28.5 ± 3.4-0.720.942

Data Insight: The presence of residual pyrrolidine (a weak base) in the Standard Commercial Grade alters the local pH of the assay buffer and induces non-specific binding. This artificially inflates the IC50​ value and flattens the Hill slope, leading to irreproducible pharmacodynamic baselines.

Conclusion

Validating the purity of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one requires moving beyond traditional UV-based chromatography. Because the molecule lacks a strong chromophore, standard commercial grades often harbor invisible impurities that drastically skew enzymatic assay results. By employing a self-validating system combining ELSD, LC-MS/MS, and qNMR, researchers can ensure their reference standards possess the absolute purity required for high-fidelity incretin and metabolic drug development.

References

  • 2-Amino-1-(pyrrolidin-1-yl)
  • US20210030848A1 - Elevated intracranial pressure treatment Source: Google Patents URL
  • WO2006076231A2 - Combination therapy for the treatment of diabetes and conditions related thereto and for the treatment of conditions ameliorated by increasing a blood glp-1 level Source: Google Patents URL

Sources

Validation

Head-to-Head Comparison of Chiral Stationary Phases for Synthetic Cathinone Separation

Executive Summary: The Stereochemical Challenge of Cathinones Synthetic cathinones (commonly known as "bath salts") are chiral molecules possessing a stereogenic center at the α -carbon. In biological systems, the enanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Stereochemical Challenge of Cathinones

Synthetic cathinones (commonly known as "bath salts") are chiral molecules possessing a stereogenic center at the α -carbon. In biological systems, the enantiomers of these compounds exhibit vastly different pharmacological and toxicological profiles. For example, the S -(-)-enantiomer of 3,4-methylenedioxypyrovalerone (MDPV) is a significantly more potent dopamine and norepinephrine reuptake inhibitor than its R -(+)-counterpart, leading to profound differences in locomotor stimulation and neurotoxicity[1].

Because commercialized illicit cathinones are almost exclusively sold as racemic (50:50) mixtures[2], the development of robust enantioselective separation methods is critical for forensic profiling, toxicological assays, and pharmacokinetic drug development. This guide provides a head-to-head technical comparison of the three primary Chiral Stationary Phases (CSPs) and selectors used for cathinone separation: Polysaccharide-based CSPs , Cyclodextrin-based selectors (for CE) , and Ion-Exchange CSPs .

Mechanistic Overview of Chiral Selectors

The efficacy of enantioseparation depends entirely on the transient diastereomeric complexes formed between the chiral selector and the cathinone enantiomers.

Figure 1: Mechanistic pathways of chiral recognition for synthetic cathinones across different CSP modalities.

Polysaccharide-Based CSPs

Derivatives of amylose and cellulose (e.g., phenylcarbamates like Chiralpak AS-H and Chiralcel OD-H) are the gold standard for normal-phase HPLC[3]. Chiral recognition is driven by the helical structure of the polymer, which provides a chiral cavity. The carbamate linkages act as hydrogen bond donors/acceptors, while the phenyl rings engage in π−π stacking with the aromatic ring of the cathinone[4].

Cyclodextrin-Based Selectors

Typically utilized as mobile phase additives in Capillary Electrophoresis (CE), β -cyclodextrins ( β -CD) are cyclic oligosaccharides with a hydrophobic cavity and a hydrophilic exterior. Separation occurs when the hydrophobic aromatic moiety of the cathinone enters the cavity (inclusion complex), while the chiral edge of the CD interacts with the amine group[5].

Chiral Ion-Exchange CSPs

Strong cation-exchange CSPs utilize electrostatic interactions between the positively charged amine of the cathinone and the negatively charged functional groups on the stationary phase. These are particularly valuable because they allow for the use of polar, volatile mobile phases, making them highly compatible with Mass Spectrometry (MS)[6].

Head-to-Head Performance Comparison

The following table synthesizes the quantitative performance and operational parameters of each CSP type based on empirical data[2][3][5][6].

ParameterPolysaccharide CSPs (e.g., Chiralpak AS-H)Cyclodextrin Selectors (e.g., β -CD in CE)Chiral Ion-Exchange CSPs
Primary Technique HPLC (Normal Phase), SFCCapillary Electrophoresis (CE)HPLC (Polar Organic Mode), LC-MS
Enantioselectivity ( α ) 1.24 – 3.62[2]Moderate to HighHigh
Resolution ( Rs​ ) 1.24 – 10.52[2]Baseline for tertiary amines; partial for secondary[5]Baseline for most derivatives[6]
Amine Compatibility Excellent for primary/secondary; poorer for tertiary[3]Excellent for tertiary (e.g., MDPV, naphyrone)[5]Broad compatibility
MS Compatibility Poor (relies on non-volatile normal phase solvents)Moderate (requires specific volatile BGEs)Excellent (uses volatile salts like ammonium formate)[6]
Best Use Case Preparative scale-up, routine UV-Vis quality controlHigh-throughput screening, low sample volumeTrace forensic analysis, LC-MS/MS bioanalysis

Causality in Method Development (The "Why")

As an application scientist, it is not enough to know what to use; you must understand why specific reagents are chosen to validate the system.

Why use Triethylamine (TEA) with Polysaccharide CSPs?

Cathinones are basic amines. When using silica-backed polysaccharide columns (like Chiralpak AS-H) in normal phase (Hexane/Isopropanol), the basic amine of the cathinone will interact strongly with unreacted, acidic silanol groups on the silica surface. This non-specific secondary interaction causes severe peak tailing and irreversible binding. TEA is added (typically 0.1%) as a competing base to dynamically coat and mask these silanols, ensuring that retention is driven purely by the chiral selector, yielding sharp, symmetrical peaks[2][7].

Why add Tetrabutylammonium chloride (TBAC) to Cyclodextrins in CE?

In CE, β -CD alone often fails to baseline-resolve secondary amine cathinones. Adding an ionic liquid like TBAC (50 mM) serves a dual purpose. First, the bulky tetrabutylammonium cation dynamically coats the capillary wall, reversing or modifying the electroosmotic flow (EOF). Second, it acts as an ion-pairing agent, altering the electrophoretic mobility of the cathinone- β -CD diastereomeric complexes, which significantly enhances resolution—especially for bulky tertiary amines like MDPV[5].

Why use Ion-Exchange CSPs for LC-MS?

Traditional polysaccharide CSPs require hexane-based mobile phases, which are highly flammable and produce poor ionization efficiency in Electrospray Ionization (ESI-MS). Strong cation-exchange CSPs operate in polar organic modes (e.g., Methanol/Acetonitrile). By using volatile additives like ammonium formate, these CSPs allow for direct coupling to MS, enabling the detection of trace enantiomers in complex biological matrices (e.g., urine, plasma) without ion suppression[6].

Experimental Workflows & Protocols

Figure 2: Standardized experimental workflow for the enantioseparation of synthetic cathinones.

Protocol A: Normal-Phase HPLC on Polysaccharide CSP (Routine Analysis)

Optimized for primary and secondary amine cathinones (e.g., Pentedrone, Methylone)[2][8].

  • Column Preparation: Install a Chiralpak® AS-H column (250 mm × 4.6 mm ID, 5 µm particle size). Flush with 100% Isopropanol for 30 minutes to remove storage solvents.

  • Mobile Phase Formulation: Prepare a mixture of Hexane / 2-Propanol / Triethylamine (TEA) in a ratio of 97:3:0.1 (v/v/v). Degas thoroughly via sonication.

  • System Equilibration: Pump the mobile phase at an isocratic flow rate of 0.5 mL/min until a stable baseline is achieved (approx. 10 column volumes).

  • Sample Injection: Dissolve the racemic cathinone standard in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter. Inject 10 µL.

  • Detection: Monitor UV absorbance at 254 nm.

  • Data Analysis: Calculate the resolution ( Rs​ ). Baseline separation is achieved when Rs​≥1.5 .

Protocol B: Capillary Electrophoresis with β -CD and TBAC (High-Throughput)

Optimized for tertiary amine cathinones (e.g., MDPV, Naphyrone)[5].

  • Capillary Conditioning: Use an uncoated fused-silica capillary (50 µm ID, 60 cm total length). Pre-condition with 1 M NaOH for 5 min, followed by deionized water for 5 min.

  • BGE Preparation: Prepare a Background Electrolyte (BGE) consisting of 50 mM formate buffer adjusted to pH 3.1. Add 12 mM β -cyclodextrin ( β -CD) and 50 mM tetrabutylammonium chloride (TBAC).

  • Sample Introduction: Introduce the cathinone sample (diluted in water) via hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation: Apply a voltage of +20 kV. Maintain the capillary cassette temperature at 25°C.

  • Detection: Utilize a Diode Array Detector (DAD) set to 214 nm.

References

  • Araújo, A. M., et al. "Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV)." National Center for Biotechnology Information (PMC).
  • Silva, B., et al. "Synthetic Cathinones: Chiral Resolution and Enantioselectivity Studies." Sciforum.
  • Kohout, M., et al. "Chiral separation of new designer drugs (Cathinones) on chiral ion-exchange type stationary phases." National Center for Biotechnology Information (PubMed).
  • "Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis with Ionic Liquid and Cyclodextrin Buffer Co-Additives." MDPI.
  • "From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts." National Center for Biotechnology Information (PMC).
  • "Enantioseparation of Synthetic Cathinones Enantiomers with Tertiary Amine Structure in Urine and Plasma." Journal of Chromatographic Science | Oxford Academic.

Sources

Comparative

A Senior Application Scientist's Guide to the Correlation of In Vitro Transporter Inhibition with In Vivo Behavioral Effects of Cathinones

For researchers, scientists, and drug development professionals navigating the complex landscape of novel psychoactive substances, understanding the link between a compound's in vitro mechanism and its in vivo effects is...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of novel psychoactive substances, understanding the link between a compound's in vitro mechanism and its in vivo effects is paramount. This guide provides an in-depth comparison of synthetic cathinones, exploring the critical relationship between their ability to inhibit monoamine transporters and their subsequent behavioral outcomes in preclinical models. By synthesizing data from numerous studies, we aim to elucidate the structure-activity relationships that govern the stimulant, rewarding, and abuse-related effects of this diverse class of compounds.

The psychostimulant effects of synthetic cathinones are primarily mediated by their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2][3][4][5] These compounds can act as either reuptake inhibitors, blocking the clearance of neurotransmitters from the synapse, or as releasing agents (substrates), promoting non-vesicular neurotransmitter efflux.[2][3][4][5] This fundamental difference in mechanism, along with their varying potencies and selectivities for the different transporters, dictates their unique pharmacological and behavioral profiles.[1][4]

The Central Role of the Dopamine Transporter in Stimulant Effects

A substantial body of evidence points to the inhibition of DAT as the primary driver of the locomotor stimulant effects of cathinones.[1][6] In fact, studies using DAT knockout animals have shown that the administration of psychostimulants like cocaine or amphetamine does not produce the characteristic increase in locomotion, highlighting the critical role of this transporter.[1] Conversely, mice that overexpress DAT exhibit a heightened locomotor response to amphetamine.[1]

The potency of a cathinone at inhibiting dopamine uptake in vitro often correlates with its ability to stimulate locomotor activity in vivo.[6] For instance, N-ethyl substituted cathinones, which show increased potency at inhibiting DAT compared to their N-methyl counterparts, also tend to induce greater hyperlocomotion.[1][6] However, this correlation is not always linear, and discrepancies can arise due to factors such as metabolism and pharmacokinetics.[1]

Structure-Activity Relationships: A Predictive Framework

The diverse behavioral effects of synthetic cathinones can be largely understood through their structure-activity relationships (SAR).[1][2][3] Key chemical modifications to the cathinone scaffold systematically alter their interaction with monoamine transporters, influencing their potency and selectivity.

Key Structural Modifications and Their Impact:
  • Aliphatic Side Chain: Increasing the length of the aliphatic side chain from a methyl to a propyl group generally increases the potency of DAT inhibition.[1] This often translates to increased locomotor activity in vivo.[1]

  • Ring Substitutions: The addition of substituents to the aromatic ring can significantly alter a compound's selectivity. For example, bulkier substituents in the para-position of the ring tend to shift selectivity towards SERT.[1] Halogenation of the aromatic ring can also modify binding affinity and in vivo behavioral effects.[1]

  • Terminal Amino Group: Modifications to the terminal amino group are another critical factor influencing the pharmacological profile.[1][2][3]

The following diagram illustrates the key points of modification on the cathinone chemical scaffold that influence its pharmacological activity.

cluster_0 Cathinone Scaffold cluster_1 Structural Modifications Aromatic Ring Aromatic Ring Aliphatic Side Chain Aliphatic Side Chain Aromatic Ring->Aliphatic Side Chain β-keto group Ring Substitutions (i) Ring Substitutions (i) Aromatic Ring->Ring Substitutions (i) Influences DAT/SERT Selectivity Terminal Amino Group Terminal Amino Group Aliphatic Side Chain->Terminal Amino Group Side Chain Length (ii) Side Chain Length (ii) Aliphatic Side Chain->Side Chain Length (ii) Impacts DAT Potency N-Alkylation (iii) N-Alkylation (iii) Terminal Amino Group->N-Alkylation (iii) Affects Overall Profile

Caption: Key modification points on the cathinone scaffold.

The Dopamine to Serotonin Transporter (DAT/SERT) Ratio: A Predictor of Abuse Liability

The relative potency of a cathinone for DAT versus SERT, often expressed as the DAT/SERT ratio, has emerged as a valuable indicator of its abuse potential.[1][4][6] Compounds with a high DAT/SERT ratio, indicating a preference for dopamine transporter inhibition, are more likely to have rewarding and reinforcing effects, similar to classic psychostimulants like cocaine.[1][4][6] In contrast, cathinones with lower DAT/SERT ratios, exhibiting more significant serotonergic activity, may produce more empathogenic effects, akin to MDMA.[1][4]

Studies have shown a correlation between the reinforcing effectiveness of certain cathinones and their selectivity for DAT over SERT.[1] This highlights the utility of in vitro transporter inhibition data in predicting the potential for abuse of newly emerging synthetic cathinones.

Comparative In Vitro Transporter Inhibition Profiles

The following table summarizes the in vitro transporter inhibition potencies (IC50 values in µM) for a selection of synthetic cathinones. This data, compiled from various studies, allows for a direct comparison of their relative affinities for DAT, SERT, and NET.

CompoundDAT IC50 (µM)SERT IC50 (µM)NET IC50 (µM)DAT/SERT RatioPrimary Mechanism
Cocaine 0.111 - 0.250.18 - 0.30.03 - 0.35~1.6Inhibitor
Methamphetamine 0.025 - 1.0>100.01 - 0.5>10Releaser/Inhibitor
MDMA 0.5 - 3.00.2 - 1.00.1 - 0.7~0.3Releaser/Inhibitor
Mephedrone (4-MMC) 0.5 - 1.51.0 - 3.00.1 - 0.5~0.5Releaser/Inhibitor
Methylone 0.5 - 2.00.5 - 2.00.1 - 0.8~1Releaser/Inhibitor
MDPV 0.002 - 0.052.0 - 5.00.03 - 0.5>100Inhibitor
α-PVP 0.008 - 0.03>100.01 - 0.04>300Inhibitor
Pentedrone 0.05 - 0.2>100.03 - 0.1>50Inhibitor
Pentylone 0.05 - 0.21.0 - 5.00.03 - 0.1~0.1-0.2Inhibitor
N-Ethylpentylone 0.0170.250.04~0.07Inhibitor

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a representative range compiled from multiple sources.[1][6][7][8][9][10]

Correlation with In Vivo Behavioral Effects

The in vitro transporter inhibition profiles presented above show a strong correlation with the observed in vivo behavioral effects of these compounds.

  • High DAT Potency and Selectivity (MDPV, α-PVP): These compounds are potent locomotor stimulants and have high abuse liability, consistent with their high affinity and selectivity for DAT.[5][7][11]

  • Mixed DAT/SERT Activity (Mephedrone, Methylone): These cathinones exhibit both stimulant and empathogenic-like effects, which aligns with their more balanced activity at both DAT and SERT.[4][7]

  • Predominantly Dopaminergic (Pentedrone): Pentedrone produces robust locomotor stimulation and substitutes for the discriminative stimulus effects of cocaine and methamphetamine, which is consistent with its potent and selective inhibition of DAT.[12][13]

The following workflow illustrates the process of correlating in vitro data with in vivo behavioral outcomes.

cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Behavioral Studies Transporter Assays Monoamine Transporter Inhibition/Uptake Assays (DAT, SERT, NET) Data Analysis Determine IC50/Ki Values and DAT/SERT Ratio Transporter Assays->Data Analysis Locomotor Activity Open-Field Test Data Analysis->Locomotor Activity Predicts Stimulant Potency Drug Discrimination Substitution for Cocaine/Methamphetamine Data Analysis->Drug Discrimination Predicts Subjective Effects Self-Administration Reinforcing Effects Data Analysis->Self-Administration Predicts Abuse Liability Correlation Correlation Analysis Locomotor Activity->Correlation Drug Discrimination->Correlation Self-Administration->Correlation

Caption: Workflow for correlating in vitro and in vivo data.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key in vitro and in vivo assays are provided below.

In Vitro: Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a method for determining the potency of cathinones to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.[14][15]

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

  • Test compounds (synthetic cathinones).

  • Reference inhibitors (e.g., cocaine, fluoxetine).

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • 96-well cell culture plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Pre-incubation: On the day of the assay, wash the cells with assay buffer.

  • Compound Addition: Add varying concentrations of the test compounds or reference inhibitors to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Radioligand Addition: Initiate the uptake reaction by adding the respective [³H]-labeled neurotransmitter to each well.

  • Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37°C to allow for transporter-mediated uptake.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response curves.

In Vivo: Locomotor Activity Assessment

This protocol describes a standard method for assessing the stimulant effects of cathinones on locomotor activity in mice.[12][13][16]

Materials:

  • Male or female mice (e.g., Swiss-Webster or C57BL/6).

  • Open-field activity chambers equipped with infrared photobeams to automatically record movement.

  • Test compounds (synthetic cathinones) dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

Procedure:

  • Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment.

  • Habituation to Chambers: Place each mouse individually into an open-field chamber and allow them to explore freely for a habituation period (e.g., 30-60 minutes) to establish a baseline level of activity.

  • Drug Administration: After the habituation period, remove the mice from the chambers, administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection), and immediately return them to the same chambers.

  • Data Recording: Record locomotor activity (e.g., horizontal distance traveled, ambulation counts) continuously for a set duration (e.g., 2-6 hours).[12][13]

  • Data Analysis: Analyze the data by binning the activity counts into time intervals (e.g., 5 or 10 minutes). Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose- and time-dependent effects of the compounds.

Conclusion

The correlation between in vitro transporter inhibition and in vivo behavioral effects provides a powerful framework for understanding and predicting the pharmacological properties of synthetic cathinones. A thorough characterization of a compound's activity at DAT, SERT, and NET, particularly its DAT/SERT ratio, offers valuable insights into its potential as a psychostimulant and its likely abuse liability. While in vitro assays are a critical first step, in vivo behavioral studies remain essential for a comprehensive assessment of a compound's overall pharmacological profile. This integrated approach is crucial for researchers and drug development professionals working to address the public health challenges posed by the continuous emergence of novel psychoactive substances.

References

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). ACS Chemical Neuroscience. [Link]

  • Gatch, M. B., et al. (2015). Discriminative and locomotor effects of five synthetic cathinones in rats and mice. Psychopharmacology, 232(19), 3561–3571. [Link]

  • López-Arnau, R., et al. (2020). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 11, 836. [Link]

  • Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 22, 25–45. [Link]

  • Gatch, M. B., et al. (2019). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. Drug and Alcohol Dependence, 204, 107527. [Link]

  • Glennon, R. A., & Young, R. (2016). Structure-Activity Relationships of Synthetic Cathinones. In Neuropathology of Drug Addictions and Substance Misuse (Vol. 2, pp. 161-170). Academic Press. [Link]

  • Kelly, J. P. (2011). Cathinone derivatives: A review of their chemistry, pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 439-453. [Link]

  • Gosnell, B. A., et al. (1996). Intravenous Self-Administration of Cathinone by Rats. Behavioural Pharmacology, 7(6), 526-531. [Link]

  • Papsun, D. M., & Logan, B. K. (2021). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS chemical neuroscience, 12(15), 2748-2766. [Link]

  • Creehan, K. M., et al. (2015). Intravenous self-administration of mephedrone, methylone and MDMA in female rats. Neuropharmacology, 99, 530-537. [Link]

  • Watterson, L. R., & Olive, M. F. (2014). Behavioral pharmacology of designer cathinones: a review of the preclinical literature. Pharmacology Biochemistry and Behavior, 124, 474-485. [Link]

  • Gatch, M. B., et al. (2015). Discriminative and locomotor effects of five synthetic cathinones in rats and mice. Psychopharmacology, 232(19), 3561–3571. [Link]

  • Kelly, J. P. (2011). Cathinone derivatives: a review of their chemistry, pharmacology and toxicology. Drug testing and analysis, 3(7-8), 439–453. [Link]

  • Banks, M. L., et al. (2018). Discriminative-Stimulus Effects of Synthetic Cathinones in Squirrel Monkeys. International Journal of Neuropsychopharmacology, 21(10), 949–958. [Link]

  • Gatch, M. B., et al. (2021). Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally related synthetic cathinones. Behavioural pharmacology, 32(2 & 3), 169–179. [Link]

  • Kelly, J. P. (2011). Cathinone derivatives: A review of their chemistry, pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 439-453. [Link]

  • Banks, M. L., et al. (2018). Abuse-Related Discriminative Stimulus Effects of Synthetic Cathinones. The FASEB Journal, 32(S1), 770-5. [Link]

  • Creehan, K. M., et al. (2016). Intravenous self-administration of entactogen-class stimulants in male rats. Neuropharmacology, 108, 101-108. [Link]

  • Watterson, L. R., et al. (2016). The rat intravenous self-administration paradigm for assessment of the abuse liability of synthetic cathinones. In Methods in Molecular Biology (Vol. 1404, pp. 191-203). Humana Press. [Link]

  • Creehan, K. M., et al. (2015). Intravenous self-administration of mephedrone, methylone and MDMA in female rats. Neuropharmacology, 99, 530–537. [Link]

  • Gatch, M. B., et al. (2017). Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats. Drug and alcohol dependence, 173, 118–125. [Link]

  • Bonano, J. S., et al. (2015). Abuse-related neurochemical and behavioral effects of cathinone and 4-methylcathinone stereoisomers in rats. Neuropsychopharmacology, 40(13), 2999–3008. [Link]

  • Gatch, M. B., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Journal of Pharmacology and Experimental Therapeutics, 388(3), 398-409. [Link]

  • Taffe, M. A., et al. (2021). Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. Drug and Alcohol Dependence, 227, 108953. [Link]

  • Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 72, 100-110. [Link]

  • Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss medical weekly, 145, w14043. [Link]

  • Persson, M., et al. (2023). Characterization of neurotransmitter inhibition for seven cathinones by a proprietary fluorescent dye method. Drug testing and analysis, 15(11-12), 1269–1278. [Link]

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 360(1), 33–47. [Link]

  • Persson, M., et al. (2023). Characterization of neurotransmitter inhibition for seven cathinones by a proprietary fluorescent dye method. Drug Testing and Analysis, 15(11-12), 1269-1278. [Link]

  • Mayer, F. P., et al. (2018). Chemical structures and inhibition of transporter-mediated uptake by cathinones. Neuropharmacology, 134(Pt A), 46-55. [Link]

  • Reith, M. E., et al. (2015). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug and alcohol dependence, 147, 1–19. [Link]

  • Radford, S. M. (2016). Structure-function analysis of the dopamine transporter in the presence of synthetic cathinones and amphetamines. Purdue University Graduate School. [Link]

  • Baumann, M. H., et al. (2018). The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates. Neuropharmacology, 134(Pt A), 56-64. [Link]

  • Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 22, 47-73. [Link]

  • Gatch, M. B., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. The Journal of pharmacology and experimental therapeutics, 388(3), 398–409. [Link]

  • Niello, M., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences of the United States of America, 120(6), e2212288120. [Link]

  • Banks, M. L., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(3), 555–564. [Link]

  • Saha, K., et al. (2016). Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. In The Effects of Drug Abuse on the Human Nervous System (pp. 67-88). Academic Press. [Link]

  • Bonano, J. S., et al. (2015). The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes. Psychopharmacology, 232(7), 1325–1334. [Link]

Sources

Validation

Comparative Structure-Activity Relationship (SAR) Guide: Halogenated α-PVP Derivatives

Executive Summary & Rationale α-Pyrrolidinopentiophenone (α-PVP) is a potent synthetic cathinone characterized by its high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), acting primaril...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

α-Pyrrolidinopentiophenone (α-PVP) is a potent synthetic cathinone characterized by its high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), acting primarily as a reuptake inhibitor[1]. Recently, halogenated derivatives (e.g., 4-F-PVP, 4-Cl-PVP, 3-F-PVP) have emerged on the illicit drug market. Understanding the structure-activity relationship (SAR) of these halogenated analogs is critical for drug development professionals, pharmacologists, and forensic toxicologists to accurately predict pharmacodynamics, abuse liability, and neurotoxicity[2].

Mechanistic Causality: The Role of Halogenation

Expertise & Experience: The addition of a halogen atom to the phenyl ring of α-PVP fundamentally alters its interaction with monoamine transporters. This pharmacological shift is driven by three primary causal factors:

  • Positional Isomerism (Meta vs. Para): Meta-substituted cathinones consistently exhibit higher DAT/SERT selectivity ratios compared to their para-substituted analogs[3]. The para-position interacts more restrictively within the SERT binding pocket, while meta-substitutions optimize the spatial orientation of the pyrrolidine ring for DAT affinity. This directly correlates with heightened in vivo psychostimulant and rewarding effects[4].

  • Steric Bulk and Volume: As the atomic radius of the halogen increases (Fluorine → Chlorine → Bromine), the overall van der Waals volume of the ligand increases. Studies demonstrate that DAT selectivity decreases when increasing the halogen volume from F- to Cl- or Br- substitutions[5]. The DAT binding pocket accommodates smaller halogens (like fluorine) more favorably without disrupting the core binding pose.

  • Electronic Effects: Halogens act as electron-withdrawing groups. They alter the electron density of the phenyl ring, which strengthens crucial π-π stacking interactions with aromatic amino acid residues (e.g., Phe76) within the central binding site of the transporter[6].

Quantitative SAR Data Comparison

The following table summarizes the comparative in vitro transporter inhibition profiles of key α-PVP derivatives, synthesizing data from human embryonic kidney cell assays.

CompoundPhenyl SubstitutionDAT Inhibition PotencySERT Inhibition PotencyDAT/SERT Selectivity RatioPredicted Abuse Liability
α-PVP None (Unsubstituted)Very High (IC₅₀ < 20 nM)Weak (IC₅₀ > 10,000 nM)HighVery High
3-F-PVP Meta-FluoroVery HighWeakVery HighVery High
4-F-PVP Para-FluoroHighWeakModerateHigh
3-Cl-PVP Meta-ChloroHighModerateHighHigh
4-Cl-PVP Para-ChloroHighModerateLow-ModerateModerate

Data synthesis indicates that meta-halogenation preserves or enhances DAT selectivity, whereas larger para-halogens begin to increase SERT affinity, thereby lowering the DAT/SERT ratio[3][7].

Experimental Workflows & Self-Validating Protocols

To ensure scientific trustworthiness, SAR data must be derived from self-validating experimental systems. The following protocols isolate the transporter variable to prevent metabolic confounding factors.

Protocol 1: In Vitro Monoamine Transporter Uptake Assay

Rationale: Utilizing Human Embryonic Kidney 293 (HEK293) cells stably expressing either hDAT or hSERT ensures that the observed uptake inhibition is exclusively due to ligand-transporter binding kinetics, eliminating liver metabolism variables[2].

  • Cell Culture & Preparation: Seed HEK293 cells expressing hDAT or hSERT into 96-well plates and culture until 80% confluence is achieved.

  • Ligand Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add the halogenated α-PVP derivative at varying logarithmic concentrations (e.g., 0.1 nM to 100 μM) and incubate for 10 minutes at 37°C to allow binding equilibrium.

  • Radioligand Addition: Introduce 20 nM of [³H]-Dopamine (for DAT) or [³H]-Serotonin (for SERT) into each well. Incubate for exactly 10 minutes.

    • Self-Validation Step: Include a non-specific uptake control well containing a known saturating inhibitor (e.g., 10 μM nomifensine for DAT) to establish the baseline noise floor.

  • Termination & Lysis: Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer to trap the intracellular radioligand. Lyse the cells using 1% SDS.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression analysis.

Protocol 2: In Vivo Horizontal Locomotor Activity (HLA) Assay

Rationale:In vivo hyperlocomotion directly correlates with the in vitro DAT/SERT ratio, validating the predictive power of the SAR model in a living mammalian system[4].

  • Subject Preparation: Habituate adult male Swiss CD-1 mice to the testing room for 1 hour prior to the experiment to reduce stress-induced baseline activity.

  • Administration: Administer the halogenated derivative (e.g., 1.0, 2.5, or 10 mg/kg) via intraperitoneal (i.p.) injection.

    • Self-Validation Step: Use a saline vehicle group as an absolute negative control and a cocaine group (15 mg/kg) as a positive benchmark to ensure the tracking system is calibrated.

  • Tracking: Immediately place the mice into open-field arenas equipped with infrared beam-break tracking systems.

  • Data Collection: Record the total distance traveled (cm) in 5-minute bins over a 60-minute session to map the time-course profile of the psychostimulant effect.

Visualizations

MOA A Halogenated α-PVP (e.g., 3-F-PVP) B Dopamine Transporter (hDAT) A->B High Affinity Binding C Inhibition of DA Reuptake (Steric & π-π interactions) B->C Conformational Blockade D Synaptic DA Accumulation C->D Synaptic Pooling E Psychomotor Stimulation & Rewarding Effects D->E Post-Synaptic Activation

Pharmacodynamic mechanism of halogenated α-PVP derivatives at the dopamine transporter.

Workflow Step1 Culture HEK293 Cells (hDAT / hSERT) Step2 Incubate with Halogenated Ligands Step1->Step2 Step3 Add Tritiated Monoamines ([3H]-DA) Step2->Step3 Step4 Liquid Scintillation Counting Step3->Step4 Step5 Calculate IC50 & DAT/SERT Ratio Step4->Step5

High-throughput in vitro monoamine transporter uptake assay workflow.

References

  • Title: Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”) Derivatives Source: International Journal of Molecular Sciences / PubMed Central (PMC) URL: [Link]

  • Title: α-Pyrrolidinopentiophenone (Pharmacology and Chemical Data) Source: Wikipedia URL: [Link]

  • Title: Flakka: New Dangerous Synthetic Cathinone on the Drug Scene Source: International Journal of Molecular Sciences (via MDPI) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Disposal Protocol for 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride: A Guide for Laboratory Professionals

As a Senior Application Scientist, it is understood that rigorous, forward-thinking safety protocols are not a barrier to research but rather the bedrock upon which reliable and reproducible science is built. The proper...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that rigorous, forward-thinking safety protocols are not a barrier to research but rather the bedrock upon which reliable and reproducible science is built. The proper disposal of research chemicals is a critical, final step in the experimental lifecycle. This guide provides a detailed, logic-driven framework for the safe and compliant disposal of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, a compound requiring careful handling due to its chemical properties and regulatory considerations.

This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with a deep understanding of the safety and compliance principles at play.

Core Principle: Hazard-Based Disposition

2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a synthetic cathinone derivative.[1] From a disposal perspective, this classification immediately places it into two critical categories:

  • Hazardous Chemical Waste: Due to its inherent toxicological properties.

  • Potential Controlled Substance Analog: Synthetic cathinones are strictly regulated by agencies like the U.S. Drug Enforcement Administration (DEA).[1][2]

Therefore, the disposal procedure is dictated by the stringent requirements governing both hazardous materials and controlled substances. The primary, non-negotiable directive is that this compound must not be disposed of via standard trash or sewer systems.[3] All waste must be handled by a licensed hazardous waste disposal facility, typically coordinated through your institution's Environmental Health & Safety (EH&S) office.[4]

Hazard Identification and Risk Profile

Understanding the specific risks is fundamental to safe handling and disposal. The known hazards associated with this compound necessitate robust safety measures at every stage.

Hazard ClassificationDescriptionGHS CodeSource
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.H302 + H312 + H332[5]
Skin Irritation Causes skin irritation upon contact.H315[5]
Eye Irritation Causes serious eye irritation.H319[5]
Target Organ Toxicity May cause respiratory irritation, drowsiness, or dizziness.H336[5]
Corrosivity (Potential) Structurally similar compounds are known to cause severe skin and eye burns. This should be assumed as a potential hazard.N/A[6][7][8]

These hazards dictate the mandatory use of appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, during all handling and disposal procedures.[6]

Step-by-Step Disposal Workflow

The following protocol provides a systematic approach to managing 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride waste from point of generation to final pickup.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step to prevent dangerous chemical reactions.

  • Action: Collect all waste containing 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride—including pure compound, solutions, and contaminated consumables (e.g., pipette tips, weigh boats)—in a dedicated, properly labeled hazardous waste container.[9]

  • Causality: This compound is incompatible with strong oxidizing agents, acids, and bases.[6][10] Accidental mixing can lead to uncontrolled reactions, gas evolution, or heat generation. Segregation mitigates these risks.

Step 2: Containerization and Labeling

The waste container serves as the primary containment and communication tool.

  • Action: Use a sturdy, chemically compatible, and sealable container.[3] Affix a completed hazardous waste label from your institution's EH&S department. The label must clearly state the full chemical name, "2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride," and list all other components and their approximate percentages.[3][9]

  • Causality: A sealed, robust container prevents leaks and spills.[9] Accurate labeling is a regulatory requirement and ensures that waste handlers can manage the material safely and compliantly, preventing accidental mixing downstream.

Step 3: Secure On-Site Accumulation

Given its status as a potential controlled substance analog, security is paramount.

  • Action: Store the sealed waste container in a designated, secure satellite accumulation area. This area should be under the control of laboratory personnel and segregated from incompatible materials.[3] Crucially, expired or unwanted controlled substances must be separated from active stock and stored securely.[2]

  • Causality: Secure storage prevents unauthorized access and diversion, a key requirement under DEA regulations for controlled substances.[2] Proper segregation within the accumulation area continues to minimize the risk of dangerous reactions.

Step 4: Scheduling Professional Disposal

Final disposal must be performed by professionals.

  • Action: Once the waste container is nearly full (approximately 75%) or has reached your institution's time limit for accumulation (e.g., 150 days), contact your EH&S office to schedule a pickup.[9] Complete all required paperwork, which may include specific forms for controlled substances.[2]

  • Causality: EH&S and their licensed contractors are equipped to transport and dispose of hazardous and controlled substances in accordance with all federal and state regulations, typically via high-temperature incineration to ensure complete destruction.[11] This process ensures the material is rendered non-recoverable and protects against environmental contamination.

The logical flow for this disposal process is summarized in the diagram below.

G Disposal Workflow for 2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl cluster_0 A Unwanted Material Generated (Solid, Solution, or Contaminated Labware) B Is this an empty stock container? A->B C Triple-rinse with suitable solvent. Collect first rinse as hazardous waste. B->C Yes E Collect in a designated, compatible, and sealable waste container. B->E No D Deface label. Dispose of container per institutional policy. C->D F Characterize Waste: 1. Hazardous (Toxic) 2. Potential Controlled Substance E->F G Affix official EH&S Hazardous Waste Label. List all chemical constituents. F->G H Store in secure Satellite Accumulation Area. Segregate from incompatibles. G->H I Contact EH&S for pickup. Complete all required forms (Hazardous & Controlled Substance). H->I J Final Disposition: High-Temperature Incineration by Licensed Facility I->J

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Handling

Personal protective equipment for handling 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride

As a Senior Application Scientist, I frequently consult with research teams on the safe and efficient integration of novel chemical building blocks into their synthetic pipelines. 2-Amino-1-(pyrrolidin-1-yl)propan-1-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe and efficient integration of novel chemical building blocks into their synthetic pipelines. 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (also known as alanine pyrrolidide hydrochloride) is a highly versatile intermediate utilized in medicinal chemistry and peptide synthesis[1][2].

However, its physical properties as an amine hydrochloride salt demand rigorous operational discipline. This guide provides a self-validating, step-by-step methodology for handling this compound, ensuring both scientific integrity and operator safety.

Mechanistic Hazard Profile

Understanding why a chemical is hazardous is the first step in designing a robust safety protocol. This compound carries several critical GHS hazard classifications[3], driven by its specific molecular structure:

  • H302 + H312 + H332 (Acute Toxicity - Category 4): The hydrochloride salt form significantly enhances aqueous solubility. If the powder contacts ambient moisture or sweat, it can rapidly dissolve and absorb through mucosal membranes and the stratum corneum[4].

  • H315 & H319 (Skin/Eye Irritation - Category 2/2A): As a hygroscopic salt, it readily deliquesces. Upon contact with the tear film or skin moisture, the salt dissociates, creating a localized acidic micro-environment that disrupts lipid bilayers, leading to acute irritation[5][6].

  • H336 (STOT SE 3): The pyrrolidine pharmacophore, if systemically absorbed via inhalation of aerosolized dust, can cross the blood-brain barrier and interact with central nervous targets, leading to drowsiness or dizziness[3].

Table 1: Quantitative Hazard Summary
Hazard CodeClassificationExposure RouteClinical Manifestation
H302 Acute Tox. 4OralHarmful if swallowed
H312 Acute Tox. 4DermalHarmful in contact with skin
H332 Acute Tox. 4InhalationHarmful if inhaled
H315 Skin Irrit. 2DermalCauses skin irritation
H319 Eye Irrit. 2AOcularCauses serious eye irritation
H336 STOT SE 3SystemicMay cause drowsiness or dizziness

Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, every piece of PPE must serve a specific mechanistic purpose.

Table 2: Required PPE and Mechanistic Justification
PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥0.11 mm thickness, EN 374 compliant)Nitrile provides high resistance to aqueous/polar environments. Preventing dermal moisture contact directly mitigates H312 and H315 risks[4][7].
Eye Protection Snug-fitting safety goggles (EN 166 or ANSI Z87.1)Protects against aerosolized powder. The salt's dissociation in the tear film causes immediate localized pH drops, driving H319[7].
Respiratory N95/FFP2 respirator (if handling bulk outside a hood)Mitigates H332 and H336. Prevents inhalation of the neuroactive pyrrolidine pharmacophore.
Body Protection Flame-retardant, anti-static lab coatPrevents static build-up, which is the primary cause of fine hydrochloride powders dispersing into the operator's breathing zone.

Operational Workflow & Handling Protocol

Amine hydrochloride salts are notoriously prone to static charge accumulation. The following step-by-step methodology ensures safe transfer and reaction setup.

Step 1: Environmental & Engineering Controls

  • Action: Conduct all open-handling procedures within a certified chemical fume hood. Ensure laboratory relative humidity is controlled (<50%) to prevent the hygroscopic powder from clumping.

  • Validation: Verify the fume hood anemometer reads a face velocity between 80–120 feet per minute (fpm). Do not open the chemical container if the flow alarm is active[4].

Step 2: PPE Donning & Integrity Check

  • Action: Don the anti-static lab coat, snug-fitting safety goggles, and double-layered nitrile gloves.

  • Validation: Perform a visual and inflation check of the gloves to ensure zero pinhole defects before handling the active building block.

Step 3: Anti-Static Weighing & Transfer

  • Action: Utilize anti-static weighing boats and grounded spatulas. Keep the primary container closed until the exact moment of transfer.

  • Validation: If the powder exhibits "climbing" behavior on the spatula (indicating static charge), pause and use an anti-static ionizer gun over the workspace. This prevents the H332 inhalation risk associated with aerosolized particulates.

Step 4: Post-Transfer Decontamination

  • Action: Seal the primary container immediately. Wipe down the balance and surrounding surfaces with a damp, lint-free cloth, followed by a 70% ethanol wipe.

  • Validation: Because the HCl salt is highly water-soluble, a damp wipe is significantly more effective at capturing microscopic residue than dry wiping.

G Start 1. Fume Hood Check (80-120 fpm) PPE 2. Don PPE (Nitrile, Goggles) Start->PPE Weigh 3. Anti-Static Weighing PPE->Weigh Spill Spill Occurs? Weigh->Spill Decon Wet Wipe Decontamination Spill->Decon Yes Proceed 4. Closed System Reaction Setup Spill->Proceed No

Fig 1: Operational workflow and risk mitigation strategy for handling amine hydrochloride salts.

Spill Management & Disposal Plan

In the event of an accidental release, standard dry-sweeping protocols are strictly prohibited due to the inhalation hazards (H332, H336)[6].

Step 1: Immediate Containment

  • Action: Evacuate personnel from the immediate vicinity if the spill exceeds 50 grams outside of a fume hood[4]. Do NOT use a brush or dry broom.

  • Causality: Dry sweeping mechanically aerosolizes the toxic powder, directly violating respiratory mitigations.

Step 2: Wet-Wipe Neutralization

  • Action: Cover the spill with absorbent pads slightly dampened with water or a mild alkaline solution.

  • Causality: The damp pads will safely dissolve and trap the hygroscopic powder, neutralizing the acidic HCl salt and preventing airborne dispersion[4].

Step 3: Regulated Disposal

  • Action: Transfer the saturated pads, contaminated weighing boats, and compromised PPE into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Validation: Label the container clearly as "Toxic/Irritant Solid Waste (Amine Hydrochloride)" and route it to your institutional hazardous waste facility in strict compliance with local environmental regulations[7].

References

  • NextSDS. "(2S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride — Chemical Substance Information." NextSDS Database. URL: [Link]

  • National Center for Biotechnology Information. "2-Amino-1-(pyrrolidin-1-yl)propan-1-one | C7H14N2O | CID 9920411." PubChem. URL: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Hazard Statements and Precautionary Measures." Fisher Scientific. URL: [Link]

  • Agilent. "SAFETY DATA SHEET - Laboratory Chemical Handling." Agilent Technologies. URL: [Link]

Sources

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